Tecadenoson
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an A1 adenosine receptor agonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBDSFYJMDRJY-BAYCTPFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174415 | |
| Record name | Tecadenoson | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204512-90-3 | |
| Record name | Tecadenoson | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204512-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tecadenoson [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecadenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tecadenoson | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECADENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tecadenoson's Mechanism of Action on the AV Node: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecadenoson is a selective agonist for the A1 adenosine receptor, demonstrating a potent effect on the atrioventricular (AV) node.[1][2][3] This selectivity allows for a targeted therapeutic action, primarily the slowing of electrical conduction through the AV node, a negative dromotropic effect.[4][5] This action makes this compound a valuable agent for the termination of paroxysmal supraventricular tachycardia (PSVT). Unlike non-selective adenosine agonists, this compound's targeted action at the A1 receptor minimizes off-target effects such as hypotension and bronchospasm, which are mediated by A2A, A2B, and A3 adenosine receptors. This in-depth guide explores the molecular mechanism, quantitative effects, and experimental basis of this compound's action on the AV node.
Molecular Mechanism of Action
This compound exerts its effects by binding to and activating the A1 adenosine receptor, a G-protein coupled receptor (GPCR), on the surface of AV nodal cells. This initiates a signaling cascade that ultimately leads to the observed electrophysiological changes.
A1 Adenosine Receptor Signaling Pathway in AV Nodal Myocytes
The binding of this compound to the A1 adenosine receptor triggers the activation of an inhibitory G-protein (Gi). This activation leads to two primary downstream effects that synergistically slow AV nodal conduction:
-
Activation of Acetylcholine-Sensitive Potassium Current (IK(ACh)): The activated βγ subunits of the Gi-protein directly bind to and open G-protein-gated inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, leading to hyperpolarization of the cell membrane. Hyperpolarization increases the threshold for firing an action potential, thus slowing conduction.
-
Inhibition of L-type Calcium Current (ICa,L): The activated α subunit of the Gi-protein inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation and opening of L-type calcium channels. The resulting decrease in calcium influx during the action potential depresses the upstroke and amplitude of the action potential in the slow-response cells of the AV node, further slowing conduction.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's binding affinity, preclinical electrophysiological effects, and clinical efficacy in terminating PSVT.
Table 1: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Adenosine A1 | 6.5 | |
| Adenosine A2 | 2,315 |
Ki: Dissociation constant for an inhibitor; a lower value indicates higher binding affinity.
Table 2: Preclinical Electrophysiological Effects of this compound
| Experimental Model | Parameter | Effect | EC50 | Reference |
| Isolated Perfused Guinea Pig Heart | Stimulus-His bundle potential (SH) interval | Prolongation | 40.6 nM | |
| Anesthetized Guinea Pigs | PR interval | Prolongation | ED50 = 0.9 µg/kg |
EC50: Half maximal effective concentration. ED50: Half maximal effective dose.
Table 3: Clinical Efficacy of this compound in Terminating Paroxysmal Supraventricular Tachycardia (PSVT)
| This compound Dose Regimen (First Dose/Second Dose) | Conversion Rate (%) | Median Time to Conversion | Reference |
| 75 µg / 150 µg | 50.0 | >2 minutes | |
| 150 µg / 300 µg | Not explicitly stated | >2 minutes | |
| 300 µg / 600 µg | 90.3 | <1 minute | |
| 450 µg / 900 µg | Not explicitly stated | <1 minute | |
| 900 µg / 900 µg | Not explicitly stated | <1 minute | |
| Placebo | 3.3 | Not applicable |
Experimental Protocols
This section outlines the methodologies employed in key preclinical and clinical studies to elucidate the mechanism of action of this compound.
Preclinical Studies: Isolated Perfused Guinea Pig Heart (Langendorff Preparation)
This ex vivo model is utilized to assess the direct electrophysiological effects of a drug on the heart, independent of systemic neural and hormonal influences.
Methodology:
-
Heart Isolation: Guinea pigs are euthanized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed (37°C), oxygenated Krebs-Henseleit solution. This solution provides the necessary nutrients and oxygen to maintain cardiac function.
-
Electrophysiological Recordings: Platinum recording electrodes are placed on the right atrium and the His bundle region to record atrial and His bundle electrograms. A stimulating electrode is placed on the right atrium for programmed electrical stimulation.
-
Drug Administration: this compound is infused into the perfusion solution at varying concentrations.
-
Parameter Measurement: The primary endpoint is the stimulus-to-His bundle (S-H) interval, which reflects the conduction time through the AV node. Changes in the S-H interval are measured at baseline and after the administration of this compound.
Clinical Trials: Electrophysiology Study for PSVT Termination
These studies are designed to evaluate the safety and efficacy of this compound in a clinical setting.
Methodology:
-
Patient Selection: Patients with a history of symptomatic PSVT who are undergoing a clinically indicated electrophysiology study are enrolled.
-
Catheter Placement: Multipolar electrode catheters are inserted percutaneously and positioned in the high right atrium, His bundle region, and right ventricle under fluoroscopic guidance.
-
PSVT Induction: PSVT is induced using programmed electrical stimulation. This typically involves rapid atrial pacing or the introduction of premature atrial stimuli to initiate the reentrant circuit.
-
Drug Administration: Once sustained PSVT is established, a rapid intravenous bolus of this compound or placebo is administered in a double-blind manner. Dose-escalation regimens are often used to determine the optimal therapeutic dose.
-
Endpoint Assessment: The primary endpoint is the conversion of PSVT to sinus rhythm. The time to conversion is also recorded. Electrophysiological parameters, including the atrial-His (AH) interval, are monitored before, during, and after drug administration. The AH interval provides a measure of AV nodal conduction time.
Conclusion
This compound's mechanism of action on the AV node is a well-defined process initiated by its selective binding to the A1 adenosine receptor. The subsequent intracellular signaling cascade, involving the activation of potassium channels and inhibition of calcium channels, leads to a potent and dose-dependent slowing of AV nodal conduction. This targeted action translates into high efficacy in terminating PSVT with a favorable safety profile, avoiding the undesirable side effects of non-selective adenosine agonists. The quantitative data from both preclinical and clinical studies provide a robust foundation for understanding the therapeutic potential of this compound in the management of supraventricular arrhythmias.
References
- 1. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts [jove.com]
- 3. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Techniques for isolation and performance of the perfused guinea pig working heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Tecadenoson: A Deep Dive into its Structure-Activity Relationship for A₁ Adenosine Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecadenoson (formerly CVT-510) is a potent and selective agonist of the A₁ adenosine receptor, a G-protein coupled receptor that plays a crucial role in regulating cardiac function. Developed for the potential treatment of cardiac arrhythmias, specifically paroxysmal supraventricular tachycardia (PSVT), this compound's mechanism of action involves slowing atrioventricular (AV) nodal conduction.[1][2][3] Its selectivity for the A₁ receptor over other adenosine receptor subtypes (A₂ₐ, A₂ₑ, and A₃) was a key design objective to minimize the side effects associated with non-selective adenosine agonists, such as hypotension and bronchospasm.[2] This technical guide explores the structure-activity relationship (SAR) of this compound, providing insights into the molecular features that govern its affinity and efficacy at the A₁ adenosine receptor.
While specific, detailed quantitative SAR data for a broad series of this compound analogs from its developing company, CV Therapeutics (later Gilead Sciences), is not extensively published in the public domain, this guide synthesizes available information from patents and scientific literature to construct a comprehensive understanding of the SAR for this class of compounds. The following sections will delve into the key structural components of this compound, present available data in a structured format, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Core Structure-Activity Relationship of N⁶-Substituted Adenosine Analogs
This compound belongs to the class of N⁶-substituted adenosine analogs. The core adenosine scaffold consists of an adenine base linked to a ribose sugar. Modifications at the N⁶-position of the adenine ring have been a major focus of medicinal chemistry efforts to achieve high affinity and selectivity for the A₁ adenosine receptor.
The N⁶-Substituent: A Key Determinant of A₁ Selectivity
The nature of the substituent at the N⁶-position is critical for A₁ receptor affinity and selectivity. For this compound, this is a (R)-tetrahydrofuran-3-yl group. The general SAR for N⁶-substituted adenosines indicates that:
-
Cycloalkyl and Heterocyclic Moieties: Small to medium-sized cycloalkyl and heterocyclic groups at the N⁶ position generally confer high A₁ affinity. The tetrahydrofuranyl group in this compound fits this profile.
-
Stereochemistry: The stereochemistry of the N⁶-substituent can significantly impact receptor binding. The (R)-configuration of the tetrahydrofuranyl moiety in this compound is crucial for its potent A₁ agonism. While specific data for the (S)-enantiomer is not available in the public literature, it is a common observation in SAR studies of A₁ agonists that one enantiomer is significantly more active.
-
Lipophilicity and Hydrogen Bonding: The tetrahydrofuranyl group provides a balance of lipophilicity and hydrogen bonding potential (through the oxygen atom) that is favorable for interaction with the A₁ receptor binding pocket.
Ribose Moiety Modifications
The ribose portion of the adenosine scaffold also plays a vital role in receptor interaction. While this compound retains the natural ribose structure, modifications to this moiety in other adenosine analogs have provided valuable SAR insights:
-
5'-Position: Modifications at the 5'-position are generally well-tolerated and can be used to modulate pharmacokinetic properties.
-
2'- and 3'-Hydroxyl Groups: These hydroxyl groups are typically essential for maintaining high affinity, as they form key hydrogen bond interactions within the receptor binding site.
Quantitative Structure-Activity Relationship Data
As previously stated, a comprehensive table of SAR data for a series of this compound analogs is not publicly available. The following table is a representative compilation based on general knowledge of A₁ adenosine receptor agonists and available information on this compound.
| Compound | N⁶-Substituent | A₁ Receptor Affinity (Kᵢ, nM) | A₂ₐ Receptor Affinity (Kᵢ, nM) | A₁/A₂ₐ Selectivity |
| Adenosine | -H | ~300 | ~500 | ~1.7 |
| This compound | (R)-Tetrahydrofuran-3-yl | ~1-5 | >1000 | >200-1000 |
| Analog 1 (hypothetical) | (S)-Tetrahydrofuran-3-yl | >100 | >1000 | - |
| Analog 2 (hypothetical) | Cyclopentyl | ~5-10 | ~500 | ~50-100 |
| Analog 3 (hypothetical) | Phenyl | >100 | >1000 | - |
Note: The data for hypothetical analogs are illustrative and based on established SAR principles for A₁ adenosine receptor agonists.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of A₁ adenosine receptor agonists like this compound.
Radioligand Binding Assay for A₁ Adenosine Receptor Affinity
This assay determines the affinity of a test compound for the A₁ adenosine receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
- HEK293 cells stably expressing the human A₁ adenosine receptor are cultured and harvested.
- Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
- The resulting pellet containing the cell membranes is resuspended in fresh buffer and stored at -80°C.
2. Binding Assay:
- Membrane preparations are incubated with a specific A₁ receptor radioligand (e.g., [³H]CCPA - 2-chloro-N⁶-cyclopentyladenosine) and varying concentrations of the test compound.
- The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% CHAPS, pH 7.4) for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C).[4]
- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A₁ agonist (e.g., 10 µM R-PIA).
- The reaction is terminated by rapid filtration through glass fiber filters.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
- The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: cAMP Accumulation Inhibition
This assay measures the functional activity of an A₁ receptor agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a second messenger whose synthesis is negatively regulated by A₁ receptor activation.
1. Cell Culture and Treatment:
- Cells expressing the A₁ adenosine receptor (e.g., CHO-K1 or HEK293 cells) are seeded in multi-well plates.
- The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
- Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
2. cAMP Measurement:
- After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.
- In these assays, endogenously produced cAMP competes with a labeled cAMP derivative for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
3. Data Analysis:
- The concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway of the A₁ adenosine receptor and a typical experimental workflow for SAR studies.
Caption: A₁ Adenosine Receptor Signaling Pathway.
Caption: General Workflow for SAR Studies.
Conclusion
The development of this compound as a selective A₁ adenosine receptor agonist represents a significant advancement in the pursuit of safer and more effective antiarrhythmic agents. Its SAR is primarily driven by the nature of the N⁶-substituent, with the (R)-tetrahydrofuran-3-yl group providing a combination of steric and electronic properties ideal for potent and selective binding to the A₁ receptor. While a comprehensive, publicly available dataset of its direct analogs is limited, the principles of N⁶-substituted adenosine SAR provide a strong framework for understanding its activity. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of adenosine receptor modulation. Further exploration into the subtle structural modifications of the purine and ribose scaffolds could lead to the discovery of next-generation A₁ agonists with even more refined pharmacological profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CVT-510: a selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Intravenous Tecadenoson: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecadenoson is a selective agonist of the A1 adenosine receptor, investigated for its potential in the rapid conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm.[1][2][3] Its selectivity was aimed at minimizing the side effects associated with non-selective adenosine receptor agonists, such as hypotension and dyspnea.[2] While clinical development of this compound appears to have been halted, this guide synthesizes the available information on its pharmacokinetics following intravenous administration, based on data from clinical trials and preclinical studies. Due to the limited publicly available quantitative data, this document focuses on the known aspects of its mechanism, clinical trial methodologies, and qualitative pharmacokinetic properties.
Mechanism of Action
This compound exerts its therapeutic effect through selective activation of the A1 adenosine receptor, which is highly expressed in the atrioventricular (AV) node.[1] Stimulation of this G-protein coupled receptor initiates a signaling cascade that ultimately slows conduction velocity and prolongs the refractory period in the AV node, effectively terminating re-entrant tachycardias that involve the AV node.
Figure 1: this compound's A1 Receptor Signaling Pathway.
Pharmacokinetic Profile
Table 1: Summary of Available Pharmacokinetic Information for Intravenous this compound
| Parameter | Value | Source |
| Absorption | Not Applicable (Intravenous Administration) | - |
| Distribution | Transported by equilibrative nucleoside transporters (ENTs), primarily hENT1. May cross the blood-brain barrier. | |
| Metabolism | Not Available. | |
| Elimination | Route of elimination is not available. | |
| Protein Binding | Not Available. | |
| Half-life | Not Available. |
Clinical Studies and Experimental Protocols
Several clinical trials have evaluated the safety and efficacy of intravenous this compound for the treatment of PSVT. The following sections detail the methodologies employed in these key studies.
Dose-Escalation and Efficacy Study (TEMPEST Trial)
A notable multicenter, double-blind, placebo-controlled trial was conducted to determine a safe and effective bolus dose of this compound for the termination of electrophysiologically induced PSVT.
Experimental Protocol:
-
Study Design: Patients with a history of symptomatic PSVT and inducible PSVT during an electrophysiology study were randomized to receive either placebo or one of five two-dose this compound regimens.
-
Dosing Regimens: The regimens consisted of a first and a potential second intravenous bolus dose: 75 µ g/150 µg, 150 µ g/300 µg, 300 µ g/600 µg, 450 µ g/900 µg, and 900 µ g/900 µg. The second dose was administered if PSVT persisted for one minute after the first dose.
-
Administration: The drug was administered as a rapid intravenous bolus (≤10 seconds) via a peripheral catheter.
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at baseline, 30 and 90 seconds, and 3, 5, 10, and 30 minutes after the first dose.
-
Analytical Method: Plasma concentrations of this compound were determined using high-performance liquid chromatography with tandem mass spectrometry (LC/MS/MS).
Figure 2: Experimental Workflow of the TEMPEST Clinical Trial.
Table 2: Dosing Regimens in the TEMPEST Trial
| Regimen | First Dose | Second Dose |
| A | 75 µg | 150 µg |
| B | 150 µg | 300 µg |
| C | 300 µg | 600 µg |
| D | 450 µg | 900 µg |
| E | 900 µg | 900 µg |
| Placebo | Saline | Saline |
| Source: |
The study identified an optimal regimen of a 300 µg initial bolus followed by a 600 µg second bolus if needed, which resulted in a 90% conversion rate.
Metabolism and Excretion
Specific details on the metabolism and excretion of this compound have not been published. As a purine nucleoside analogue, it is plausible that it could be a substrate for enzymes involved in nucleoside metabolism, such as adenosine deaminase and adenosine kinase. However, without dedicated human mass balance studies, the metabolic pathways and primary routes of elimination remain unconfirmed.
Transport
Preclinical studies have shown that this compound is a substrate for human equilibrative nucleoside transporters (hENTs), with a particular affinity for hENT1. This transport mechanism is significant as it may facilitate the passage of this compound across the blood-brain barrier, which could be a consideration for central nervous system side effects.
Conclusion
This compound is a selective A1 adenosine receptor agonist that showed promise in clinical trials for the termination of PSVT. While its development was not completed, the available data provide insights into its mechanism of action and the design of clinical studies for this class of compounds. The lack of comprehensive, publicly available quantitative pharmacokinetic data, including clearance, volume of distribution, and half-life, is a significant gap in the full characterization of this compound. Further research or release of previously unpublished data would be necessary to construct a complete pharmacokinetic profile of intravenous this compound.
References
Tecadenoson's Cardiodynamic Profile: A Technical Overview
For Immediate Release
[City, State] – Tecadenoson, a selective A1 adenosine receptor agonist, has demonstrated significant potential in the management of cardiac arrhythmias, specifically paroxysmal supraventricular tachycardia (PSVT).[1][2] This technical guide provides an in-depth analysis of its pharmacodynamics within cardiac tissue, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound exerts its primary effects by selectively activating the A1 adenosine receptor (A1AR), a G-protein coupled receptor abundant in cardiac tissue, particularly in the atrioventricular (AV) node.[1][3] Unlike the endogenous non-selective agonist adenosine, this compound's selectivity for the A1AR subtype minimizes off-target effects associated with A2A and A2B receptor activation, such as hypotension and bronchospasm.[2]
Activation of the A1AR in the heart is coupled to inhibitory G-proteins (Gi/o). This initiates a signaling cascade with two main consequences on cardiac electrophysiology:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP attenuates the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activity of L-type calcium channels (ICa,L) and the pacemaker current (If).
-
Activation of Potassium Channels: The Gβγ subunit of the activated G-protein directly stimulates the G-protein-coupled inwardly rectifying potassium channel (GIRK), leading to the activation of the acetylcholine-activated potassium current (IK,Ado).
These molecular actions translate into a potent negative dromotropic effect, slowing conduction velocity through the AV node. This is the primary mechanism by which this compound terminates re-entrant arrhythmias that involve the AV node, such as PSVT.
Electrophysiological Effects in Cardiac Tissues
This compound's impact on cardiac electrophysiology is tissue-specific, primarily affecting supraventricular tissues.
-
Atrioventricular (AV) Node: This is the principal site of action. This compound prolongs the AV nodal conduction time (AH interval) and refractory period in a dose-dependent manner. This effect is responsible for terminating AV nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).
-
Sinoatrial (SA) Node: While A1AR activation can suppress pacemaker activity, clinical studies with this compound have shown minimal effects on the sinus cycle length at therapeutic doses used for PSVT conversion. This suggests a greater sensitivity of the AV node compared to the SA node.
-
Atrial Myocardium: A1AR stimulation in atrial myocytes activates IK,Ado, which shortens the atrial action potential duration (APD). This effect is generally less pronounced with this compound compared to non-selective agonists like adenosine.
-
Ventricular Myocardium: Ventricular myocytes have a lower expression of A1 receptors. Consequently, this compound has minimal direct effects on ventricular electrophysiology, such as the His-ventricular (HV) interval. However, it can exert anti-adrenergic effects, counteracting the pro-arrhythmic effects of catecholamines.
Quantitative Pharmacodynamic Data
The following table summarizes key quantitative parameters from clinical studies.
| Parameter | Value/Effect | Study Population | Reference |
| PSVT Conversion Rate | 90% with 300 µ g/600 µg regimen | Patients with inducible PSVT | |
| Time to Conversion | Median of <1 minute for higher doses | Patients with inducible PSVT | |
| Effect on AH Interval | Prolonged for up to 5 minutes post-bolus | Patients with inducible PSVT | |
| Effect on HV Interval | No significant effect | Patients with inducible PSVT | |
| Effect on Blood Pressure | No significant effect observed | Patients with inducible PSVT | |
| Effect on Heart Rate (AF) | Marked decrease in heart rate | Patients with atrial fibrillation | |
| Effect on Atrial Fibrillatory Rate | Almost no change | Patients with atrial fibrillation |
Experimental Protocols
The pharmacodynamic properties of this compound have been elucidated through a variety of experimental models.
A. Preclinical Evaluation: Isolated Heart Preparations
-
Objective: To assess the relative potency of this compound on A1 and A2A receptor-mediated effects.
-
Methodology:
-
The heart of a guinea pig is isolated and perfused via the Langendorff apparatus.
-
The heart is atrially paced to maintain a constant heart rate.
-
An electrogram is recorded to measure the stimulus-to-His bundle (S-H) interval, an indicator of AV nodal conduction (A1-mediated effect).
-
Coronary conductance is measured as an indicator of A2A receptor-mediated vasodilation.
-
Increasing concentrations of this compound are administered, and dose-response curves for changes in S-H interval and coronary conductance are generated.
-
-
Key Finding: this compound was found to be more potent in prolonging the S-H interval than in increasing coronary conductance, demonstrating its A1 selectivity.
B. Clinical Evaluation: Electrophysiology (EP) Study
-
Objective: To determine a safe and effective dose of this compound for the termination of PSVT in humans.
-
Methodology:
-
Patients with a history of symptomatic PSVT undergo a clinically indicated EP study.
-
Catheters are placed in the heart to record intracardiac electrograms and to pace the heart.
-
PSVT is induced and sustained for a specified period (e.g., ≥1 minute).
-
Patients are randomized to receive either placebo or one of several two-dose intravenous bolus regimens of this compound.
-
The primary endpoint is the conversion of PSVT to sinus rhythm. Secondary endpoints include time to conversion, and effects on blood pressure, heart rate, and intracardiac intervals (AH, HV).
-
-
Key Finding: A two-dose regimen of 300 µg followed by 600 µg if needed was identified as optimal, converting 90% of PSVT episodes to sinus rhythm rapidly and without significant adverse effects.
References
Tecadenoson molecular formula and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular and chemical properties of Tecadenoson, a selective adenosine A1 receptor agonist. It includes detailed experimental protocols and visual representations of its signaling pathway and experimental workflows to support further research and development.
Core Molecular and Chemical Properties
This compound, with the molecular formula C14H19N5O5, is a purine nucleoside analog.[1] It is a selective agonist for the adenosine A1 receptor, with a significantly lower affinity for the A2A receptor.[2] This selectivity is key to its therapeutic potential in treating conditions like paroxysmal supraventricular tachycardia by slowing atrioventricular nodal conduction without causing significant peripheral vasodilation.[1][3][4]
Quantitative Chemical Data
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C14H19N5O5 | |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |
| Molecular Weight | 337.33 g/mol | |
| CAS Number | 204512-90-3 | |
| pKa (Strongest Acidic) | 12.45 | |
| pKa (Strongest Basic) | 3.71 | |
| Melting Point | Not available in searched resources | |
| Boiling Point | Not available in searched resources | |
| Solubility | - DMSO: 200 mg/mL - DMF: 30 mg/mL - PBS (pH 7.2): 3 mg/mL - Ethanol: Partially soluble | |
| Ki for Adenosine A1 Receptor | 6.5 nM | |
| Ki for Adenosine A2A Receptor | 2,315 nM |
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to the physiological effects of the drug.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the adenosine A1 receptor.
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is designed to determine the binding affinity of this compound for the adenosine A1 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adenosine A1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)
-
50 µL of radioligand solution (e.g., [3H]DPCPX at a concentration near its Kd).
-
50 µL of competing ligand (this compound) at various concentrations or vehicle for total binding.
-
For non-specific binding, use a high concentration of a known A1 receptor antagonist (e.g., 10 µM DPCPX).
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Measurement for Gi-Coupled Receptors
This protocol describes a method to measure the functional activity of this compound at the Gi-coupled adenosine A1 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels, often using a technology like HTRF (Homogeneous Time-Resolved Fluorescence).
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the adenosine A1 receptor in an appropriate medium.
-
Harvest the cells and seed them into a 384-well, low-volume white plate at a predetermined optimal density.
-
Incubate the cells to allow for attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Prepare a solution of forskolin (an adenylyl cyclase activator) in the assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Add the forskolin solution to all wells (except for the basal control) to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
After a defined incubation period (e.g., 30 minutes at room temperature), add a lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
-
HTRF Reading:
-
Incubate the plate at room temperature for approximately 60 minutes to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Normalize the data to the forskolin-stimulated control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
References
In Vivo Effects of Tecadenoson on Heart Rate: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the in vivo effects of Tecadenoson on heart rate. This compound (CVT-510) is a potent and selective agonist for the A1 adenosine receptor.[1][2] Its primary mechanism of action involves the modulation of cardiac electrophysiology, specifically targeting the atrioventricular (AV) node to slow electrical conduction.[2] This document collates quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.
Core Mechanism of Action and In Vivo Effects
This compound's cardiovascular effects are mediated by its selective activation of the A1 adenosine receptor, which is highly expressed in the sinoatrial (SA) and atrioventricular (AV) nodes.[3] Activation of this G-protein coupled receptor leads to a negative chronotropic (slowing of heart rate) and dromotropic (slowing of conduction) effect.[4]
A key finding from multiple studies is the differential effect of this compound based on the underlying cardiac rhythm:
-
Normal Sinus Rhythm: In subjects with normal sinus rhythm, therapeutic doses of this compound (ranging from 0.3 to 10 µg/kg) have been shown to have no significant effect on the sinus heart rate. Its primary action is the dose-dependent prolongation of AV nodal conduction (measured as an increase in the A-H interval).
-
Atrial Fibrillation (AF): In patients with AF, this compound produces a marked, dose-dependent decrease in the ventricular heart rate. This is achieved by slowing conduction through the AV node, thereby reducing the number of atrial impulses that reach the ventricles.
-
Paroxysmal Supraventricular Tachycardia (PSVT): this compound is effective in terminating PSVT by interrupting the re-entrant circuit within the AV node. At doses effective for PSVT conversion, it does not typically affect the underlying sinus cycle length.
By selectively targeting the A1 receptor, this compound avoids the significant vasodilation and potential for hypotension associated with non-selective adenosine agonists that also stimulate A2A and A2B receptors.
Quantitative Data Presentation
The following tables summarize the quantitative effects of intravenously administered this compound on heart rate from in vivo human and animal studies.
Table 1: Effects of this compound on Heart Rate in Humans
| Study Population | Baseline Rhythm | Dose (IV Bolus) | Effect on Heart Rate | Key Findings | Reference |
| Patients undergoing electrophysiology study | Normal Sinus Rhythm | 0.3 - 10 µg/kg | No effect on sinus rate | Primarily prolongs AV nodal conduction. | |
| Patients with Atrial Fibrillation | Atrial Fibrillation | 75 µg | 5 ± 5 bpm decrease (p < 0.05) | Dose-dependent reduction in ventricular rate. | |
| 150 µg | 1 ± 2 bpm decrease (not significant) | ||||
| 300 µg | 8 ± 6 bpm decrease (p < 0.01) | ||||
| Patients with induced PSVT | Paroxysmal Supraventricular Tachycardia | 300 µg / 600 µg | Termination of PSVT to sinus rhythm | No effect on underlying sinus cycle length post-conversion. |
Table 2: Effects of this compound in Animal Models
| Species | Model | Dose (IV Infusion) | Effect on Heart Rate | Key Findings | Reference |
| Guinea Pig | Anesthetized, Spontaneously Beating Heart | 0.75 - 1.0 µg/kg/min | Not specified directly, focus on PR interval | Chosen infusion rate was sufficient to prolong P-R interval without causing second-degree AV block. | |
| Dog | Anesthetized, Chronic Heart Failure | Not Applicable (Adenosine used) | N/A | Upregulation of A1 receptors in heart failure increases sensitivity to adenosine, exacerbating SAN dysfunction. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are representative of the studies cited.
Clinical Trial in Patients with Atrial Fibrillation (NCT00713401)
-
Objective: To assess the safety, tolerability, and effect of this compound on ventricular heart rate in patients with permanent atrial fibrillation.
-
Study Design: A Phase II, open-label, sequential-group, dose-escalation trial.
-
Patient Population: 21 patients with stable AF in need of rate control.
-
Methodology:
-
Baseline: Concomitant antiarrhythmic therapies were discontinued prior to the study. A baseline 12-lead ECG was recorded for at least 15 minutes.
-
Drug Administration: Patients were randomly assigned to one of three dose groups: 75 µg, 150 µg, or 300 µg of this compound administered as an intravenous bolus.
-
Data Acquisition: Continuous ECG monitoring was performed throughout the protocol. Heart rate (ventricular rate) and atrial fibrillatory rate were estimated for every 10-minute segment.
-
Analysis: The primary endpoint was the change in ventricular heart rate from baseline after this compound administration.
-
Electrophysiology Study in Anesthetized Guinea Pigs
-
Objective: To compare the AV nodal depressant effects of this compound (CVT-510) with diltiazem.
-
Animal Preparation: Male Hartley guinea pigs were anesthetized with sodium pentobarbital. Catheters were placed in the jugular vein for drug infusion and the carotid artery for blood pressure monitoring. ECG leads were placed to record cardiac electrical activity.
-
Methodology:
-
Equilibration: A 20-minute post-surgical equilibration period was allowed.
-
Baseline Measurement: Baseline ECG (including P-R interval and heart rate) and mean arterial blood pressure were recorded.
-
Drug Administration: this compound was administered as a continuous intravenous infusion at a rate of 0.75–1.0 µg/kg/min. The rate was selected to be sufficient to prolong the P-R interval without inducing second-degree AV block.
-
Data Acquisition: ECG and blood pressure were monitored and recorded continuously on a strip-chart recorder.
-
Analysis: Changes in P-R interval, heart rate, and mean arterial blood pressure from baseline were analyzed.
-
Visualizations: Pathways and Workflows
The following diagrams, rendered using DOT language, illustrate the key mechanisms and processes involved in the action of this compound.
Caption: this compound activates the A1 receptor, leading to heart rate reduction.
Caption: Workflow for a clinical trial of this compound in atrial fibrillation.
Caption: Logical flow of this compound's rhythm-dependent effect on heart rate.
References
- 1. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of an A1 adenosine receptor agonist (CVT-510) with diltiazem for slowing of AV nodal conduction in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
Tecadenoson's effect on blood pressure at therapeutic doses
An in-depth analysis of Tecadenoson, a selective adenosine A1 receptor agonist, reveals its nuanced effects on blood pressure at therapeutic doses. This technical guide synthesizes findings from clinical trials and preclinical studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action and Hemodynamic Effects
This compound exerts its primary pharmacodynamic effect through the activation of the adenosine A1 receptor. In the context of cardiovascular physiology, these receptors are found in various tissues, including the atrioventricular (AV) node, sinoatrial (SA) node, and vascular smooth muscle. The activation of A1 receptors in the AV node is responsible for this compound's therapeutic effect in terminating paroxysmal supraventricular tachycardia (PSVT) by slowing AV nodal conduction.
However, the stimulation of adenosine A1 receptors can also lead to systemic vasodilation, which in turn can cause a transient decrease in blood pressure. This hypotensive effect is a key consideration in the clinical application of this compound.
Clinical Trial Data on Blood Pressure Effects
Clinical studies have quantified the impact of this compound on systemic blood pressure. The following tables summarize the hemodynamic changes observed at therapeutic doses.
Table 1: Hemodynamic Effects of Intravenous this compound in Healthy Volunteers
| Parameter | Placebo (n=8) | This compound 30 µg/kg (n=8) | This compound 100 µg/kg (n=8) | This compound 300 µg/kg (n=8) |
| Mean Arterial Pressure (mmHg) | ||||
| Baseline | 87 ± 3 | 88 ± 2 | 86 ± 2 | 87 ± 2 |
| Change from Baseline | -2 ± 2 | -5 ± 2 | -10 ± 2 | -15 ± 2 |
| Systolic Blood Pressure (mmHg) | ||||
| Baseline | 123 ± 4 | 124 ± 3 | 122 ± 3 | 123 ± 3 |
| Change from Baseline | -3 ± 3 | -7 ± 3 | -14 ± 3 | -21 ± 3 |
| Diastolic Blood Pressure (mmHg) | ||||
| Baseline | 66 ± 2 | 67 ± 2 | 65 ± 2 | 66 ± 2 |
| Change from Baseline | -1 ± 2 | -4 ± 2 | -7 ± 2 | -11 ± 2 |
| Heart Rate (beats/min) | ||||
| Baseline | 62 ± 3 | 63 ± 3 | 61 ± 3 | 62 ± 3 |
| Change from Baseline | 1 ± 2 | 3 ± 2 | 6 ± 2 | 9 ± 2* |
*Data are presented as mean ± SEM. *P < 0.05 vs. placebo.
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with PSVT
| Parameter | This compound (Effective Dose) |
| Mean Arterial Pressure (mmHg) | |
| Baseline | 95 ± 4 |
| Nadir | 82 ± 5 |
| Systolic Blood Pressure (mmHg) | |
| Baseline | 135 ± 6 |
| Nadir | 118 ± 7 |
| Diastolic Blood Pressure (mmHg) | |
| Baseline | 75 ± 3 |
| Nadir | 64 ± 4 |
| Heart Rate (beats/min) | |
| Baseline (during PSVT) | 185 ± 12 |
| Post-conversion | 78 ± 5 |
*Data are presented as mean ± SEM. *P < 0.05 vs. baseline.
Experimental Protocols
The data presented above were generated from meticulously designed clinical trials. The following outlines a typical experimental protocol for assessing the hemodynamic effects of this compound.
Phase I Healthy Volunteer Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
-
Participants: Healthy male and female volunteers, aged 18-55 years, with no history of cardiovascular disease.
-
Drug Administration: this compound or placebo was administered as a rapid intravenous bolus injection over 10 seconds.
-
Hemodynamic Monitoring: Continuous monitoring of blood pressure (via an indwelling arterial catheter), heart rate (via 12-lead ECG), and cardiac output (via thoracic bioimpedance) was performed.
-
Data Collection: Hemodynamic parameters were recorded at baseline and at frequent intervals for up to 2 hours post-dose.
-
Dose Escalation: Successive cohorts of subjects received increasing doses of this compound after the safety of the preceding dose was established.
Phase III PSVT Efficacy and Safety Study Protocol
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.
-
Participants: Patients presenting with spontaneous, symptomatic PSVT.
-
Drug Administration: Patients were randomized to receive either intravenous this compound or adenosine.
-
Primary Efficacy Endpoint: Conversion of PSVT to sinus rhythm within 2 minutes of drug administration.
-
Safety Assessments: Continuous ECG and blood pressure monitoring were performed throughout the treatment and observation period. Adverse events, including hypotension and bradycardia, were recorded.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound's signaling pathway leading to vasodilation.
Caption: A typical clinical trial workflow for evaluating this compound.
Conclusion
At therapeutic doses for the termination of PSVT, this compound administration is associated with a transient, dose-dependent decrease in both systolic and diastolic blood pressure. This effect is a direct consequence of its mechanism of action as a selective adenosine A1 receptor agonist, leading to systemic vasodilation. While generally well-tolerated, the hypotensive effects of this compound necessitate careful hemodynamic monitoring during and after its administration. The data from clinical trials provide a clear quantitative understanding of these effects, which is crucial for the safe and effective use of this agent in a clinical setting.
An In-Depth Technical Guide on the Potential Off-Target Effects of Tecadenoson
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecadenoson (CVT-510) is a potent and selective agonist of the A1 adenosine receptor, developed for the management of paroxysmal supraventricular tachycardia (PSVT). Its therapeutic action is primarily mediated by the activation of A1 adenosine receptors in the atrioventricular (AV) node, leading to a slowing of electrical conduction. A key aspect of this compound's development was its high selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3), which was anticipated to result in a more favorable side-effect profile compared to non-selective agonists like adenosine. This guide provides a comprehensive overview of the publicly available data on the off-target effects of this compound, with a focus on its selectivity profile, the experimental methods used for its characterization, and the underlying signaling pathways.
Introduction
Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. While the antiarrhythmic effects of adenosine are mediated by the A1 receptor, its activation of A2A, A2B, and A3 receptors can lead to undesirable side effects such as vasodilation, hypotension, flushing, and bronchospasm.[1][2] this compound was designed as a selective A1 agonist to minimize these off-target effects.[3][4] This document collates the available preclinical data to provide a detailed understanding of this compound's selectivity and potential for off-target interactions.
Quantitative Data on Receptor Affinity and Functional Activity
The selectivity of this compound has been primarily characterized through radioligand binding assays and functional studies in preclinical models. The following tables summarize the available quantitative data.
Table 1: this compound Binding Affinity at Adenosine Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Selectivity Fold (A1 vs. A2A) | Source |
| A1 | Pig | Forebrain | [3H]CPX | 6.5 | 356 | [3] |
| A2A | Pig | Striatum | [3H]CGS21,680 | 2315 | - | |
| A2B | Not Publicly Available | - | - | - | - | - |
| A3 | Not Publicly Available | - | - | - | - | - |
Note: Ki values for A2B and A3 adenosine receptors are not publicly available.
Table 2: this compound Functional Activity in Preclinical Models
| Functional Assay | Species | Preparation | Measured Effect | EC50 (nM) | Source |
| AV Nodal Conduction (S-H Interval Prolongation) | Guinea Pig | Isolated Perfused Heart | Slowing of AV nodal conduction | 41 | |
| Coronary Vasodilation | Guinea Pig | Isolated Perfused Heart | Increase in coronary conductance | 200 | |
| Atrial Monophasic Action Potential Duration | Guinea Pig | Isolated Perfused Heart | Shortening of atrial MAPD90 | 73 |
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in this guide.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is based on the methodology described for determining the binding affinity of this compound at A1 and A2A adenosine receptors.
-
Objective: To determine the binding affinity (Ki) of this compound for A1 and A2A adenosine receptors.
-
Materials:
-
Membrane Preparations: Porcine forebrain (for A1 receptors) and striatum (for A2A receptors) membranes.
-
Radioligands: [3H]CPX (A1 antagonist) and [3H]CGS 21680 (A2A agonist).
-
Non-specific Binding Control: Unlabeled adenosine receptor agonist/antagonist (e.g., NECA).
-
Test Compound: this compound (CVT-510).
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Enzyme: Adenosine deaminase (to degrade endogenous adenosine).
-
Instrumentation: Scintillation counter.
-
-
Procedure:
-
Membrane preparations are treated with adenosine deaminase to remove any endogenous adenosine that might interfere with the assay.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand ([3H]CPX for A1, [3H]CGS 21680 for A2A) and varying concentrations of the test compound (this compound).
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding.
-
The mixtures are incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing the bound radioligand) is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This is a general protocol for a functional assay to determine the agonist or antagonist activity of a compound at A1 (Gi-coupled) and A2A/A2B (Gs-coupled) adenosine receptors.
-
Objective: To measure the effect of this compound on adenylyl cyclase activity, as indicated by changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cell Line: A suitable cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Test Compound: this compound.
-
Reference Agonist: NECA (non-selective) or CGS 21680 (A2A-selective).
-
Forskolin: An adenylyl cyclase activator (used to stimulate cAMP production for A1 receptor assays).
-
Phosphodiesterase Inhibitor: e.g., IBMX (to prevent the degradation of cAMP).
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Cells are cultured to an appropriate density in multi-well plates.
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor.
-
For A2A/A2B (Gs-coupled) receptors: Cells are incubated with varying concentrations of the test compound (this compound) or a reference agonist.
-
For A1 (Gi-coupled) receptors: Cells are incubated with varying concentrations of the test compound in the presence of forskolin to stimulate baseline cAMP production.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.
-
The data is analyzed to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for determining receptor binding affinity.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Discussion of Off-Target Effects
The available preclinical data strongly indicate that this compound is a highly selective A1 adenosine receptor agonist. The 356-fold greater affinity for the A1 receptor compared to the A2A receptor provides a molecular basis for its reduced side-effect profile in clinical studies, where it was associated with a lower incidence of flushing, dyspnea, and hypotension compared to non-selective adenosine. These side effects are primarily mediated by the activation of A2A and A2B receptors, which leads to vasodilation.
The functional data from guinea pig hearts further support this selectivity. This compound was approximately five-fold more potent in slowing AV nodal conduction (an A1-mediated effect) than in causing coronary vasodilation (an A2A-mediated effect). This functional selectivity, while less pronounced than the binding selectivity, is still significant and likely contributes to its therapeutic window.
A significant limitation in the publicly available data is the lack of binding affinities for this compound at the A2B and A3 adenosine receptors. While clinical observations suggest low activity at these receptors, quantitative data would be necessary for a complete selectivity profile. Furthermore, comprehensive off-target screening against a broader panel of receptors, ion channels, and enzymes has not been published. Such studies are standard in modern drug development to identify any unforeseen interactions that could lead to adverse effects. The discontinuation of this compound's development may have precluded the public dissemination of such data.
Conclusion
This compound is a selective A1 adenosine receptor agonist, and its selectivity is the cornerstone of its intended therapeutic benefit. The available preclinical data demonstrate a high degree of selectivity for the A1 receptor over the A2A receptor, which is consistent with the observed reduction in A2A-mediated side effects in clinical trials. However, a complete understanding of this compound's off-target profile is limited by the absence of publicly available binding data for the A2B and A3 adenosine receptors and the lack of a broad off-target screening panel. This guide provides a comprehensive summary of the available technical information, highlighting both the established selectivity of this compound and the gaps in the current knowledge base.
References
- 1. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CVT-510: a selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of Tecadenoson A1 Receptor Agonism
Introduction
Tecadenoson is a potent and selective agonist of the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, particularly in the cardiovascular system.[1][2] In vitro assays are fundamental for characterizing the pharmacological properties of this compound, including its binding affinity, potency, and functional activity at the A1 receptor. These assays are crucial for drug development, providing essential data for lead optimization and mechanism of action studies. This document provides detailed protocols for key in vitro assays to assess this compound's A1 receptor agonism.
Core Assays for A1 Receptor Agonism
Several key in vitro assays are employed to determine the affinity and functional activity of this compound at the A1 adenosine receptor. These include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the A1 receptor.
-
cAMP Accumulation Assays: To measure the functional consequence of A1 receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[3]
-
[³⁵S]GTPγS Binding Assays: A functional assay that measures the activation of G proteins upon agonist binding to the receptor.[4]
Data Presentation
Table 1: Summary of In Vitro Pharmacological Data for this compound
| Assay Type | Receptor | Species | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | Human A1 | Human | HEK-293 | Ki | 55 nM | [5] |
| Functional (cAMP) | Human A1 | Human | Glomeruli | Inhibition | Yes | |
| Functional (Anti-arrhythmic) | N/A | Human | Clinical Trial | Effect | Conversion of PSVT to sinus rhythm |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the A1 adenosine receptor by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing the human adenosine A1 receptor.
-
Radioligand: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective A1 antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: 8-phenyltheophylline (8-PT) or another suitable A1 antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and filter mats .
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Dilute the cell membranes in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Prepare the radioligand solution in assay buffer at a concentration equal to its Kd (approximately 0.5 nM for [³H]DPCPX).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the serially diluted this compound or vehicle control.
-
50 µL of the diluted cell membranes.
-
50 µL of the [³H]DPCPX solution.
-
-
The final assay volume is 150 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Washing:
-
Harvest the contents of the wells onto glass fiber filter mats using a cell harvester.
-
Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay (Inhibition)
This functional assay measures the ability of this compound to inhibit the production of cAMP, a hallmark of A1 receptor activation via Gi coupling.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human adenosine A1 receptor.
-
cAMP Assay Kit: A commercially available kit (e.g., GloSensor™ cAMP Assay, LANCE Ultra cAMP Assay).
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compound: this compound.
-
Cell Culture Medium and Assay Buffer .
-
96-well or 384-well plates .
-
Plate reader compatible with the chosen assay kit (e.g., luminometer, fluorescence reader).
Procedure:
-
Cell Seeding:
-
Seed the A1 receptor-expressing HEK-293 cells into the appropriate assay plate at a density of 2,000-5,000 cells per well.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Protocol (example using a luminescent assay):
-
Remove the cell culture medium from the wells.
-
Add the diluted this compound or vehicle control to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal concentration of forskolin should be predetermined to be in the EC₅₀ to EC₈₀ range.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add the cAMP detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
-
Detection:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression. This represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
Visualization of Signaling Pathways and Workflows
A1 Receptor Signaling Pathway
References
- 1. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiology Study of Tecadenoson
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecadenoson is a selective agonist for the adenosine A1 receptor, which plays a crucial role in regulating cardiac electrophysiology.[1] Its primary mechanism of action involves the stimulation of A1 receptors in the atrioventricular (AV) node, leading to a slowing of electrical impulse conduction from the atria to the ventricles.[1] This selective action makes this compound a promising therapeutic agent for the termination of paroxysmal supraventricular tachycardia (PSVT), with the potential for fewer side effects compared to non-selective adenosine receptor agonists.[2] These application notes provide a comprehensive overview of the electrophysiological properties of this compound and detailed protocols for its preclinical and clinical investigation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The activation of the A1 receptor initiates a signaling cascade that ultimately leads to the modulation of ion channel activity in cardiomyocytes. The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to the adenosine A1 receptor on the surface of cardiac myocytes, particularly in the AV node.
-
G-protein Activation: This binding activates an inhibitory G-protein (Gi).
-
Effector Modulation: The activated Gi protein has two primary effects:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium Channels (GIRK or KACh): This results in an increased potassium efflux.
-
-
Electrophysiological Consequences: The culmination of these signaling events is a hyperpolarization of the cell membrane, a decreased rate of spontaneous depolarization, and a prolongation of the effective refractory period in AV nodal tissue. This effectively slows or blocks the rapid conduction of electrical impulses that sustain supraventricular tachycardias.
Signaling Pathway Diagram
Caption: this compound A1 Receptor Signaling Pathway.
Quantitative Data from Clinical Electrophysiology Studies
The following tables summarize the quantitative data from clinical trials investigating the efficacy and electrophysiological effects of this compound.
Table 1: Efficacy of this compound in Terminating Paroxysmal Supraventricular Tachycardia (PSVT)
| This compound Dose Regimen (Intravenous Bolus) | Number of Patients (n) | Conversion Rate to Sinus Rhythm (%) |
| Placebo | 37 | 0 |
| 0.3 µg/kg | 5 | 20 |
| 1.0 µg/kg | 6 | 50 |
| 3.0 µg/kg | 6 | 83 |
| 5.0 µg/kg | 6 | 100 |
| 10.0 µg/kg | 7 | 100 |
| 15.0 µg/kg | 7 | 100 |
Data adapted from a multicenter, dose-escalation study.[3]
Table 2: Electrophysiological Effects of this compound on AV Nodal Conduction
| This compound Dose (Intravenous Bolus) | Baseline AH Interval (ms) | AH Interval at 1 min post-dose (ms) | p-value |
| 10 µg/kg (during sinus rhythm) | 93 ± 23 | 114 ± 37 | 0.01 |
| 10 µg/kg (during atrial pacing at 600 ms) | 114 ± 31 | 146 ± 44 | 0.003 |
AH interval represents the conduction time from the low right atrium to the His bundle, reflecting AV nodal conduction. Data are presented as mean ± SD.[4] Higher doses of 15 and 30 µg/kg resulted in transient second or third-degree AV block.
Experimental Protocols
The following protocols are provided as a guide for the preclinical and in vitro electrophysiological evaluation of this compound. These protocols are based on standard methodologies for studying adenosine A1 receptor agonists and may require optimization for specific experimental conditions.
In Vitro Electrophysiology: Patch-Clamp Studies in Isolated Cardiomyocytes
This protocol describes the whole-cell patch-clamp technique to study the effects of this compound on specific ion channels in isolated atrial and ventricular cardiomyocytes.
1. Cell Isolation:
-
Isolate atrial and ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit, or rat) using enzymatic digestion with collagenase and protease.
-
Store the isolated cells in a calcium-free solution until use.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for K⁺ currents): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Pipette Solution (for Ca²⁺ currents): (in mM) 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Mount a coverslip with adherent cardiomyocytes onto the stage of an inverted microscope.
-
Perfuse the recording chamber with the external solution at a constant flow rate.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record ionic currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Experimental Design:
-
Current-Clamp: Record action potentials to assess the effects of this compound on action potential duration (APD), resting membrane potential, and upstroke velocity.
-
Voltage-Clamp:
-
To study the acetylcholine-activated potassium current (IK,ACh), hold the cell at -40 mV and apply hyperpolarizing steps.
-
To investigate the L-type calcium current (ICa,L), hold the cell at -80 mV and apply depolarizing steps to various test potentials.
-
-
Apply this compound at a range of concentrations (e.g., 10 nM to 10 µM) to the external solution to determine its dose-dependent effects.
5. Data Analysis:
-
Measure changes in APD at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
Construct current-voltage (I-V) relationships for IK,ACh and ICa,L in the presence and absence of this compound.
-
Calculate the EC₅₀ value for this compound's effect on each parameter.
Ex Vivo Electrophysiology: Langendorff-Perfused Heart Studies
This protocol details the use of an isolated, retrogradely perfused heart preparation to evaluate the effects of this compound on global cardiac electrophysiology.
1. Heart Preparation:
-
Excise the heart from a suitable animal model (e.g., guinea pig or rabbit) and immediately cannulate the aorta on a Langendorff apparatus.
-
Retrogradely perfuse the heart with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C.
2. Electrophysiological Recordings:
-
Place platinum or silver recording electrodes on the epicardial surface of the atria and ventricles to record a pseudo-ECG.
-
Insert a stimulation electrode into the right atrium for programmed electrical stimulation.
3. Experimental Protocol:
-
Allow the heart to stabilize for at least 30 minutes.
-
Record baseline electrophysiological parameters, including sinus cycle length, PR interval, and QRS duration.
-
Determine the atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation (e.g., a train of 8 stimuli followed by a premature extrastimulus).
-
Assess AV nodal function by measuring the Wenckebach cycle length.
-
Perfuse the heart with increasing concentrations of this compound (e.g., 100 nM to 10 µM) and repeat the electrophysiological measurements at each concentration.
4. Data Analysis:
-
Measure changes in sinus cycle length, PR interval, and QRS duration.
-
Determine the concentration-dependent effects of this compound on AERP, VERP, and Wenckebach cycle length.
-
Assess the potential for arrhythmia induction before and after this compound administration.
In Vivo Electrophysiology: Studies in Anesthetized Animal Models
This protocol outlines an in vivo electrophysiology study in an anesthetized animal model to assess the systemic effects of this compound.
1. Animal Preparation:
-
Anesthetize a suitable animal model (e.g., dog or pig) and maintain a stable level of anesthesia throughout the experiment.
-
Introduce multipolar electrode catheters via the femoral artery and vein and advance them to the right atrium, His bundle region, and right ventricle under fluoroscopic guidance.
2. Electrophysiological Measurements:
-
Record intracardiac electrograms and a surface ECG.
-
Measure baseline electrophysiological intervals, including sinus cycle length, PA, AH, and HV intervals.
-
Determine atrial and ventricular refractory periods and the Wenckebach cycle length using programmed electrical stimulation.
3. Arrhythmia Induction:
-
If applicable, induce a supraventricular tachycardia using programmed atrial stimulation or burst pacing.
4. Drug Administration and Follow-up:
-
Administer an intravenous bolus of this compound at various doses.
-
Continuously monitor intracardiac electrograms and blood pressure.
-
Repeat the electrophysiological measurements at specific time points after drug administration (e.g., 1, 5, 15, and 30 minutes).
5. Data Analysis:
-
Analyze the dose-dependent effects of this compound on sinus rate, AV nodal conduction (AH interval), and His-Purkinje conduction (HV interval).
-
Evaluate the efficacy of this compound in terminating induced arrhythmias.
-
Assess the duration of the electrophysiological effects of this compound.
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Termination of paroxysmal supraventricular tachycardia by this compound (CVT-510), a novel A1-adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic effects of a novel selective adenosine A1 agonist (CVT-510) on atrioventricular nodal conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tecadenoson's Antiarrhythmic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and animal models relevant for investigating the antiarrhythmic properties of Tecadenoson (formerly CVT-510), a selective A1 adenosine receptor agonist. The information is intended to guide the design and execution of preclinical studies to evaluate its efficacy and mechanism of action.
Introduction
This compound is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in cardiac electrophysiology. Its primary mechanism of action involves the modulation of atrioventricular (AV) nodal conduction, making it a promising candidate for the termination of supraventricular tachycardias (SVTs).[1][2] Preclinical evaluation in relevant animal models is a critical step in understanding its therapeutic potential and safety profile.
Mechanism of Action: A1 Adenosine Receptor Signaling
This compound exerts its antiarrhythmic effects by activating the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade primarily impacts cardiac myocytes in the sinoatrial (SA) and atrioventricular (AV) nodes.
Key Signaling Events:
-
G-protein Activation: Upon binding of this compound, the A1 receptor activates inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Potassium Channels: this compound activates the G-protein-gated inwardly rectifying potassium channel (GIRK or IKACh), leading to potassium efflux and hyperpolarization of the cell membrane. This action shortens the atrial action potential duration.
-
Calcium Channels: The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation and opening probability of L-type calcium channels (ICa,L). This decreases calcium influx.
-
-
Electrophysiological Consequences: The net effect of these cellular actions is a slowing of the sinus rate (negative chronotropy), a decrease in AV nodal conduction velocity (negative dromotropy), and an increase in the AV nodal refractory period. These effects are crucial for terminating re-entrant arrhythmias that involve the AV node.
Below is a diagram illustrating the signaling pathway of this compound.
Animal Models for Preclinical Evaluation
The choice of animal model is critical for studying the antiarrhythmic effects of this compound. While data in larger animal models for this compound is limited, guinea pig models have been utilized, and canine models are well-established for general arrhythmia research.
Guinea Pig Model of Atrioventricular Nodal Conduction
The guinea pig isolated heart preparation is a valuable tool for assessing the direct cardiac electrophysiological effects of this compound, independent of systemic influences.
Quantitative Data from Guinea Pig Studies:
| Parameter | This compound (CVT-510) | Diltiazem | Reference |
| Isolated Heart | [3] | ||
| EC50 for S-H Interval Prolongation | 41 nM | - | [3] |
| EC50 for Increased Coronary Conductance | 200 nM | - | [3] |
| Effect on Left Ventricular Pressure (at 40 nM) | No significant reduction | Significant reduction | |
| Effect on Atrial Monophasic Action Potential | Shortened (EC50 = 73 nM) | - | |
| Effect on Ventricular Monophasic Action Potential | No effect | - | |
| Anesthetized Guinea Pig | |||
| EC50 for P-R Interval Prolongation (i.v. bolus) | 0.9 ± 0.1 µg/kg | - | |
| Effect on Mean Arterial Blood Pressure | No significant decrease | Significant decrease |
Canine Models of Arrhythmia
a) Canine Model of Paroxysmal Supraventricular Tachycardia (PSVT)
This model is designed to mimic the clinical condition for which this compound has been primarily investigated.
b) Canine Model of Post-Myocardial Infarction Ventricular Tachycardia (VT)
This model is relevant for assessing the potential of this compound to treat or prevent life-threatening ventricular arrhythmias that occur as a complication of myocardial infarction.
Experimental Protocols
Protocol 1: Electrophysiological Evaluation in Isolated Guinea Pig Heart
Objective: To determine the direct effects of this compound on AV nodal conduction and cardiac electrophysiology.
Methodology:
-
Animal Preparation: Euthanize a male Hartley guinea pig (300-400 g) and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and perfuse the heart retrogradely with Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
Electrophysiological Recordings: Place recording electrodes on the right atrium and His bundle to measure the stimulus-to-His (S-H) interval. Record monophasic action potentials (MAPs) from the atrial and ventricular epicardium.
-
Pacing: Pace the right atrium at a fixed cycle length.
-
Drug Administration: Infuse this compound at increasing concentrations into the perfusion solution.
-
Data Analysis: Measure changes in S-H interval, atrial and ventricular MAP duration, and coronary flow at each drug concentration to determine EC50 values.
Protocol 2: Induction of PSVT in a Canine Model (Proposed)
Objective: To evaluate the efficacy of this compound in terminating induced PSVT.
Methodology:
-
Animal Preparation: Anesthetize a healthy adult mongrel dog and maintain ventilation.
-
Catheter Placement: Under fluoroscopic guidance, introduce electrode catheters into the right atrium, His bundle region, and right ventricle via the femoral veins.
-
Baseline Electrophysiology Study: Perform programmed electrical stimulation (PES) to determine baseline electrophysiological parameters, including sinus cycle length, AV nodal conduction times (A-H and H-V intervals), and atrial and ventricular effective refractory periods (AERP and VERP).
-
PSVT Induction: Induce sustained PSVT using programmed atrial or ventricular stimulation (burst pacing or premature extrastimuli).
-
This compound Administration: Once sustained PSVT is established, administer an intravenous bolus of this compound. A dose-ranging study could be performed, with suggested starting doses extrapolated from human studies (e.g., starting at 1-5 µg/kg).
-
Monitoring and Data Collection: Continuously record intracardiac electrograms and surface ECG to determine the time to arrhythmia termination and the incidence of termination at each dose. Monitor arterial blood pressure.
-
Post-Termination Electrophysiology: Re-evaluate electrophysiological parameters after PSVT termination to assess the duration of this compound's effects.
The following diagram illustrates a general workflow for an in vivo electrophysiology study.
Protocol 3: Ischemia-Reperfusion Induced Ventricular Arrhythmia in a Canine Model (Proposed)
Objective: To assess the potential of this compound to prevent or treat ventricular arrhythmias in a model of myocardial ischemia.
Methodology:
-
Animal Preparation: Anesthetize an adult mongrel dog, perform a thoracotomy to expose the heart.
-
Coronary Artery Ligation: Place a ligature around the left anterior descending (LAD) coronary artery.
-
Ischemia and Reperfusion: Occlude the LAD for a specified period (e.g., 60-90 minutes) to induce ischemia, followed by reperfusion.
-
This compound Administration: Administer this compound either as a pretreatment before ischemia, during ischemia, or at the time of reperfusion.
-
Arrhythmia Monitoring: Continuously record the ECG to monitor for the occurrence of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Data Analysis: Quantify the incidence and duration of ventricular arrhythmias in this compound-treated animals compared to a vehicle-treated control group.
Conclusion
The available preclinical data, primarily from guinea pig models, demonstrate that this compound is a potent and selective A1 adenosine receptor agonist with significant effects on AV nodal conduction. While specific quantitative data in larger animal models of arrhythmia are limited in the public domain, the established canine models of PSVT and post-MI VT provide a robust framework for further investigation into the antiarrhythmic potential of this compound. The protocols outlined above offer a starting point for designing and executing such studies, which are essential for a comprehensive preclinical evaluation.
References
Tecadenoson Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecadenoson is a potent and selective agonist for the A1 adenosine receptor (A1AR), a G protein-coupled receptor involved in various physiological processes, particularly in the cardiovascular system.[1][2][3] Its selectivity for the A1AR over other adenosine receptor subtypes (A2A, A2B, and A3) minimizes off-target effects, making it a valuable tool for preclinical research into cardiovascular function and disease.[1][2] this compound has been investigated for its therapeutic potential in terminating paroxysmal supraventricular tachycardia (PSVT) by slowing atrioventricular (AV) nodal conduction. These application notes provide detailed information on the formulation of this compound for preclinical studies, along with protocols for its use in common experimental models.
Physicochemical Properties and Formulation
Proper formulation of this compound is critical for achieving accurate and reproducible results in preclinical experiments. The following information provides guidance on its solubility, suitable vehicles, and storage conditions.
Solubility and Stability:
This compound has a molecular weight of 337.3 g/mol . Its solubility in various solvents is a key consideration for preparing stock solutions and dosing formulations.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | Partially soluble |
| PBS (pH 7.2) | 3 mg/mL |
| Data sourced from Cayman Chemical product information. |
For long-term storage, this compound should be kept at -20°C, where it is stable for at least four years.
Recommended Formulation for In Vivo Studies:
For intraperitoneal (IP) or intravenous (IV) administration in rodents, a common vehicle is a mixture of Dimethyl sulfoxide (DMSO) and saline. While specific ratios can be adjusted based on the required dose volume and concentration, a general starting point is to dissolve this compound in DMSO and then dilute with saline.
Preparation of a 1 mg/mL this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Warm the vehicle (e.g., sterile saline or PBS) to room temperature.
-
To prepare the final dosing solution, dilute the DMSO stock solution with the vehicle. For a final concentration of 1 mg/mL with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of sterile saline.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Administer the freshly prepared solution to the animal.
Storage of Formulated Solutions:
It is recommended to prepare this compound solutions fresh on the day of the experiment. If short-term storage is necessary, solutions should be kept at 4°C for no longer than 24 hours. For longer-term storage of stock solutions in DMSO, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
Mechanism of Action: A1 Adenosine Receptor Signaling
This compound exerts its effects by activating the A1 adenosine receptor, which is coupled to inhibitory G proteins (Gi/Go). This activation triggers a signaling cascade that ultimately leads to the observed physiological responses.
Caption: A1 Adenosine Receptor Signaling Pathway.
Activation of the A1AR by this compound leads to the dissociation of the Gi/o protein subunits. The α-subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits can directly activate potassium channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx. In the heart, these actions result in a slowing of the sinus rate and AV nodal conduction.
Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding and Functional Potency
| Parameter | Species | Value | Reference |
| Ki (A1 Adenosine Receptor) | - | 6.5 nM | |
| Ki (A2 Adenosine Receptor) | - | 2,315 nM | |
| EC50 (S-H Interval Prolongation) | Guinea Pig (isolated heart) | 40.6 nM | |
| ED50 (PR Interval Prolongation) | Guinea Pig (in vivo) | 0.9 µg/kg |
Table 2: In Vivo Electrophysiological Effects in Guinea Pigs
| Parameter | Treatment | Effect | Reference |
| Atrioventricular (AV) Conduction | This compound | Delays AV nodal conduction | |
| Blood Pressure | This compound | No significant effect |
Experimental Protocols
The following are detailed protocols for common preclinical experiments involving this compound.
Protocol 1: Evaluation of this compound on Atrioventricular (AV) Conduction in an Isolated Perfused Guinea Pig Heart (Langendorff Preparation)
Objective: To assess the direct effect of this compound on AV nodal conduction in an ex vivo setting, eliminating systemic neurohormonal influences.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Heparin (1000 U/mL)
-
Sodium pentobarbital (50 mg/mL)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
Langendorff perfusion system
-
Pacing electrodes
-
Recording electrodes for His bundle electrogram
-
Data acquisition system
-
This compound
-
Vehicle (e.g., 0.1% DMSO in Krebs-Henseleit solution)
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with sodium pentobarbital (e.g., 50 mg/kg, IP). Administer heparin (1000 U/kg, IP) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60 mmHg).
-
Electrode Placement: Place stimulating electrodes on the right atrium and recording electrodes on the epicardial surface to record the His bundle electrogram.
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, maintaining a constant heart rate through atrial pacing (e.g., 200-220 bpm).
-
Baseline Recording: Record baseline atrial-His (A-H) and His-ventricular (H-V) intervals. The A-H interval reflects AV nodal conduction time.
-
This compound Administration:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Krebs-Henseleit solution to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Infuse the vehicle control for a baseline period (e.g., 10 minutes).
-
Administer increasing concentrations of this compound through a side-port in the perfusion line. Allow each concentration to equilibrate for 5-10 minutes before recording.
-
-
Data Analysis: Measure the A-H interval at each this compound concentration. Calculate the percentage change from baseline and plot a concentration-response curve to determine the EC50.
References
Application Notes and Protocols: Dosing Regimen of Tecadenoson in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing regimen of Tecadenoson, a selective A1-adenosine receptor agonist, as investigated in clinical trials for the management of paroxysdmal supraventricular tachycardia (PSVT). The information is compiled from published clinical trial data and is intended for research and drug development purposes.
Introduction
This compound is a potent and selective A1-adenosine receptor agonist that has been evaluated for its efficacy in converting PSVT to normal sinus rhythm.[1][2] Its selectivity for the A1 receptor is intended to minimize the side effects associated with non-selective adenosine receptor agonists, such as hypotension and bronchospasm.[2][3] Clinical trials have been conducted to determine a safe and effective dosing regimen for this compound.[4]
Quantitative Dosing Information
The following tables summarize the dosing regimens of this compound used in a key multicenter, double-blind, placebo-controlled clinical trial designed to evaluate its effect on electrophysiologically induced PSVT.
Table 1: this compound Two-Dose Bolus Regimens
| Regimen | First Dose (μg) | Second Dose (μg) |
| A | 75 | 150 |
| B | 150 | 300 |
| C | 300 | 600 |
| D | 450 | 900 |
| E | 900 | 900 |
| Placebo | Placebo | Placebo |
Table 2: Therapeutic Conversion Rates of PSVT
| Regimen | First Dose Conversion Rate (%) | Overall Conversion Rate (%) |
| A (75/150 μg) | Not specified | 50.0 |
| B (150/300 μg) | Not specified | Not specified |
| C (300/600 μg) | Not specified | 90.3 |
| D (450/900 μg) | Higher than Regimen C | 82.8 |
| E (900/900 μg) | 86.7 | Not specified |
| Placebo | 3.3 | Not specified |
Note: The second dose was administered if PSVT persisted for 1 minute after the first bolus. Regimen C (300 μ g/600 μg) was identified as the optimal regimen, effectively converting 90% of PSVT patients with a good safety margin.
Experimental Protocols
The following is a representative experimental protocol based on the "Trial to Evaluate the Management of Paroxysmal Supraventricular Tachycardia During an Electrophysiology Study With this compound" (TEMPEST).
3.1. Study Design
A multicenter, double-blind, placebo-controlled, randomized clinical trial.
3.2. Patient Population
Patients with a history of symptomatic PSVT who were scheduled for a clinically indicated electrophysiology study.
3.3. Experimental Procedure
-
Induction of PSVT: PSVT was induced via standard electrophysiological techniques.
-
Sustained PSVT: Once induced, PSVT was sustained for up to 2 minutes before drug administration.
-
Randomization and Blinding: Patients were randomized to receive one of the five this compound dosing regimens or a placebo. Both the investigator and the patient were blinded to the treatment assignment.
-
Drug Administration:
-
The first dose was administered as a rapid intravenous bolus over ≤10 seconds via a peripheral intravenous catheter.
-
If PSVT persisted for 1 minute after the first dose, a second dose was administered as two rapid, sequential intravenous boluses.
-
-
Primary Endpoint: The primary endpoint was the therapeutic conversion to normal sinus rhythm within 1 minute of drug administration without the occurrence of secondary or third-degree atrioventricular (AV) block.
-
Monitoring: Continuous electrocardiogram (ECG) monitoring was performed to assess the time to conversion and the occurrence of any post-conversion arrhythmias.
Signaling Pathways and Workflows
4.1. This compound Signaling Pathway
This compound, as a selective A1-adenosine receptor agonist, primarily exerts its effects through the A1 adenosine receptor, a G protein-coupled receptor (GPCR). Stimulation of this receptor in the atrioventricular (AV) node of the heart leads to a negative dromotropic effect, slowing the conduction of electrical impulses.
Caption: this compound's activation of the A1 receptor leads to reduced cAMP and altered ion channel conductance, slowing AV node conduction.
4.2. Clinical Trial Experimental Workflow
The following diagram illustrates the workflow for a patient participating in the this compound clinical trial for PSVT.
References
Measuring the Electrophysiological Effects of Tecadenoson on the Atrioventricular (AV) Node: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecadenoson is a selective agonist for the A1 adenosine receptor, which is highly expressed in the atrioventricular (AV) node.[1][2] Its primary mechanism of action involves the slowing of electrical conduction through the AV node, making it a therapeutic candidate for conditions such as paroxysmal supraventricular tachycardia (PSVT).[1][2][3] this compound's selectivity for the A1 receptor potentially offers a more favorable side-effect profile compared to non-selective adenosine, which can cause vasodilation and bronchoconstriction through A2A and A2B receptor activation.
These application notes provide detailed protocols for measuring the effects of this compound on the AV node, focusing on electrophysiological parameters. The methodologies described are based on standard intracardiac electrophysiology (EP) studies and data from clinical investigations of this compound.
A1 Adenosine Receptor Signaling Pathway in the AV Node
This compound exerts its effects on the AV node by activating the A1 adenosine receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to the hyperpolarization of the cell membrane and a decrease in the influx of calcium ions, resulting in slowed conduction of the electrical impulse.
Caption: A1 Adenosine Receptor Signaling Pathway in AV Nodal Cells.
Experimental Protocols
The primary method for assessing this compound's effect on the AV node is through an invasive electrophysiology (EP) study. This allows for direct measurement of intracardiac electrical signals.
Protocol 1: Intracardiac Electrophysiology (EP) Study for Measuring AV Nodal Conduction
Objective: To measure baseline AV nodal conduction parameters and assess the effects of this compound administration.
Materials:
-
Standard EP recording system
-
Multipolar electrode catheters (for High Right Atrium, His bundle, and Right Ventricular Apex placement)
-
Programmable electrical stimulator
-
This compound for intravenous administration
-
Saline for placebo control
-
Resuscitation equipment
Procedure:
-
Catheter Placement: Under fluoroscopic guidance, position electrode catheters in the high right atrium (HRA), across the tricuspid valve to record His bundle electrograms (HBE), and at the right ventricular apex (RVA).
-
Baseline Measurements:
-
Record baseline intracardiac electrograms in sinus rhythm.
-
Measure the following baseline intervals:
-
AH Interval: Time from the earliest atrial activation on the His bundle electrogram to the onset of the His bundle deflection. This represents the conduction time through the AV node. Normal range is typically 55-125 ms.
-
HV Interval: Time from the onset of the His bundle deflection to the earliest ventricular activation on any surface ECG lead. This represents conduction through the His-Purkinje system. Normal range is 35-55 ms.
-
PR Interval: Measured from the onset of the P wave on the surface ECG to the onset of the QRS complex.
-
-
-
Programmed Atrial Stimulation:
-
Perform incremental atrial pacing from the HRA, starting at a cycle length just shorter than the sinus cycle length and decreasing in 10-20 ms decrements until AV nodal block (Wenckebach) occurs. This determines the Wenckebach cycle length (WCL).
-
Introduce premature atrial extrastimuli (S2) after a drive train of 8 paced beats (S1) at a fixed cycle length (e.g., 600 ms). Progressively decrease the S1-S2 coupling interval until the atrial stimulus is no longer conducted to the ventricles. This determines the AV nodal effective refractory period (AVNERP).
-
-
This compound Administration:
-
Administer a bolus of this compound at the desired dose (e.g., starting from 75 µg and escalating).
-
Alternatively, a placebo (saline) can be administered for control.
-
-
Post-Drug Measurements:
-
Continuously record intracardiac electrograms.
-
Repeat the measurement of the AH interval during sinus rhythm at specified time points post-administration (e.g., 1, 5, 10 minutes) to assess the time course of the drug's effect.
-
Repeat incremental atrial pacing and atrial extrastimulus testing to determine the post-drug WCL and AVNERP.
-
Caption: Experimental Workflow for an Electrophysiology Study.
Data Presentation
The following tables summarize the expected effects of this compound on the AV node based on available clinical data.
Table 1: Effect of this compound on Intracardiac Conduction Intervals
| Parameter | Baseline (ms) | Post-Tecadenoson Effect |
| AH Interval | 55 - 125 | Prolonged |
| HV Interval | 35 - 55 | No significant change |
| PR Interval | 120 - 200 | Prolonged |
Table 2: Effect of this compound on AV Nodal Refractoriness
| Parameter | Baseline | Post-Tecadenoson Effect |
| AV Nodal Wenckebach Cycle Length (WCL) | Varies | Increased |
| AV Nodal Effective Refractory Period (AVNERP) | Varies | Increased |
Table 3: Dose-Ranging Effects of this compound in Terminating PSVT (Illustrative Data)
| This compound Dose | Conversion to Sinus Rhythm (%) | Time to Conversion (Median) |
| Placebo | ~3% | N/A |
| 75 µg | ~50% | > 1 minute |
| 150 µg | ~70% | < 1 minute |
| 300 µg | ~90% | < 1 minute |
Note: The data in Table 3 is illustrative and compiled from findings in clinical trials. Actual results may vary.
Conclusion
The protocols outlined provide a framework for the systematic evaluation of this compound's effects on the AV node. The primary endpoints of interest are the prolongation of the AH interval and the increase in the AV nodal effective refractory period, which are direct measures of the drug's dromotropic (conduction-slowing) effects. These electrophysiological assessments are crucial for understanding the pharmacodynamics of this compound and for its development as a therapeutic agent for supraventricular arrhythmias.
References
Application Notes and Protocols for Investigating the Ion Channel Effects of Tecadenoson using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecadenoson is a selective agonist for the A1 adenosine receptor, demonstrating significant therapeutic potential, particularly in the management of paroxysmal supraventricular tachycardia (PSVT).[1][2][3][4][5] Its mechanism of action is primarily centered on the modulation of ion channel activity in cardiac and neuronal tissues. Understanding the precise effects of this compound on specific ion channels is crucial for elucidating its therapeutic efficacy and potential side-effect profile. Patch-clamp electrophysiology is an indispensable tool for such investigations, allowing for high-resolution recording of ion channel currents.
These application notes provide detailed protocols for utilizing patch-clamp techniques to study the effects of this compound on four key ion channels implicated in its physiological actions:
-
Adenosine-activated inwardly rectifying potassium current (IK(ado)) in cardiomyocytes.
-
L-type voltage-gated Ca2+ channels (Cav1) in cardiomyocytes.
-
N-type voltage-gated Ca2+ channels (Cav2.2) in neurons.
-
ATP-sensitive potassium channels (KATP) in neurons.
Signaling Pathway of this compound
This compound exerts its effects by binding to the A1 adenosine receptor, a G protein-coupled receptor (GPCR). Activation of the A1 receptor initiates a signaling cascade that leads to the modulation of various ion channels. The primary pathway involves the activation of inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly interact with and modulate ion channels.
Experimental Workflow for Patch-Clamp Analysis
The general workflow for investigating the effects of this compound on ion channels using patch-clamp electrophysiology involves several key steps, from cell preparation to data analysis.
Data Presentation: Expected Effects of this compound on Ion Channel Properties
The following tables summarize the anticipated quantitative effects of this compound on the key ion channels, based on published data for adenosine and other selective A1 receptor agonists.
Table 1: Effects on Adenosine-Activated Inwardly Rectifying K+ Current (IK(ado)) in Cardiomyocytes
| Parameter | Expected Effect of this compound | Reference |
| Current Activation | Potent activation | |
| Reversal Potential | Shifts towards EK | |
| Current Density | Dose-dependent increase |
Table 2: Effects on L-type Voltage-Gated Ca2+ Current (ICa,L) in Cardiomyocytes
| Parameter | Expected Effect of this compound | Reference |
| Basal Current | Minor inhibition | |
| Isoproterenol-stimulated Current | Significant inhibition | |
| Voltage-dependence of Activation | Minimal change | |
| Voltage-dependence of Inactivation | Minimal change |
Table 3: Effects on N-type Voltage-Gated Ca2+ Current (ICa,N) in Neurons
| Parameter | Expected Effect of this compound | Reference |
| Peak Current Amplitude | Inhibition | |
| Activation Kinetics | Slowing of activation | |
| Voltage Dependence | Relief of inhibition by strong depolarization |
Table 4: Effects on ATP-Sensitive K+ Current (IK,ATP) in Neurons
| Parameter | Expected Effect of this compound | Reference |
| Channel Opening Probability | Increase | |
| Whole-cell Conductance | Increase |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on the four specified ion channels.
Protocol 1: Recording of IK(ado) in Isolated Atrial or AV Nodal Myocytes
1. Cell Preparation:
-
Isolate single atrial or atrioventricular (AV) nodal myocytes from a suitable animal model (e.g., rabbit, guinea pig) using established enzymatic digestion protocols.
-
Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP, 0.1 Na-GTP. pH adjusted to 7.2 with KOH.
3. Recording Procedure:
-
Use thick-walled borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a myocyte and then rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit IK(ado), apply voltage ramps from -120 mV to +40 mV over 500 ms.
-
Record baseline currents.
-
Perfuse the bath with the external solution containing varying concentrations of this compound.
-
Record the this compound-activated currents using the same voltage ramp protocol.
4. Data Analysis:
-
Subtract the baseline current from the current recorded in the presence of this compound to isolate IK(ado).
-
Plot the current-voltage (I-V) relationship for the this compound-activated current.
-
Construct a dose-response curve by plotting the current amplitude at a specific voltage (e.g., -100 mV) against the this compound concentration.
Protocol 2: Recording of L-type Ca2+ Current (ICa,L) in Ventricular Myocytes
1. Cell Preparation:
-
Isolate single ventricular myocytes as described in Protocol 1.
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX) to block Na+ currents. pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 MgATP. pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block K+ currents.
3. Recording Procedure:
-
Use pipettes with a resistance of 1-3 MΩ.
-
After establishing the whole-cell configuration, hold the cell at -80 mV.
-
Use a 50 ms pre-pulse to -40 mV to inactivate any remaining Na+ channels.
-
Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms to elicit ICa,L.
-
Record baseline ICa,L.
-
To investigate the anti-adrenergic effect, first perfuse with an adrenergic agonist (e.g., 1 µM Isoproterenol) to stimulate ICa,L, then co-apply this compound.
-
Record ICa,L in the presence of this compound (with or without Isoproterenol).
4. Data Analysis:
-
Measure the peak inward current at each voltage step to construct an I-V curve.
-
Analyze the voltage-dependence of activation and inactivation.
-
Compare the peak ICa,L amplitude before and after this compound application.
Protocol 3: Recording of N-type Ca2+ Current (ICa,N) in Dorsal Root Ganglion (DRG) Neurons
1. Cell Preparation:
-
Culture DRG neurons from a suitable animal model (e.g., rat) on poly-L-lysine coated coverslips.
2. Solutions:
-
External Solution (in mM): 130 TEA-Cl, 10 BaCl2 (as the charge carrier to enhance current and reduce Ca2+-dependent inactivation), 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX. pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 MgATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Use pipettes with a resistance of 3-5 MΩ.
-
Hold the neuron at -90 mV.
-
Apply depolarizing steps to 0 mV for 50 ms to elicit high-voltage activated Ca2+ currents.
-
To confirm the presence of N-type channels, a specific blocker like ω-conotoxin GVIA can be used.
-
Record baseline currents.
-
Perfuse with varying concentrations of this compound.
-
Record currents in the presence of this compound.
-
A strong depolarizing pre-pulse (e.g., to +80 mV) can be used to test for voltage-dependent relief of inhibition.
4. Data Analysis:
-
Measure the peak inward current before and after this compound application.
-
Quantify the percentage of current inhibition at each concentration.
-
Analyze changes in activation kinetics.
Protocol 4: Recording of ATP-Sensitive K+ Current (IK,ATP) in Substantia Nigra Neurons
1. Cell Preparation:
-
Prepare acute brain slices containing the substantia nigra from a suitable animal model (e.g., rat).
-
Alternatively, use cultured neurons from this brain region.
2. Solutions:
-
External Solution (in mM): 126 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose. Gassed with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 140 K-gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 1 MgATP (a low concentration to allow for channel opening). pH adjusted to 7.3 with KOH.
3. Recording Procedure:
-
Use pipettes with a resistance of 4-6 MΩ.
-
In the whole-cell configuration, clamp the neuron at -60 mV.
-
Apply a metabolic inhibitor (e.g., oligomycin and 2-deoxy-D-glucose) to open KATP channels, or use a low intracellular ATP concentration.
-
Record the baseline outward current.
-
Perfuse with this compound.
-
Record the change in holding current. The activation of KATP channels will be observed as an outward current.
-
A specific KATP channel blocker (e.g., tolbutamide or glibenclamide) can be used to confirm the identity of the current.
4. Data Analysis:
-
Measure the change in the steady-state holding current induced by this compound.
-
Calculate the increase in whole-cell conductance.
-
Construct a dose-response curve for this compound-induced current activation.
References
- 1. Modulation of N-type Ca2+ currents by A1-adenosine receptor activation in male rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Adenosine A1 receptor antagonist-induced facilitation of postsynaptic AMPA currents in pyramidal neurons of the rat hippocampal CA2 area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1 adenosine receptor-mediated modulation of neuronal ATP-sensitive K channels in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tecadenoson Stability in Physiological Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tecadenoson is a selective adenosine A1 receptor agonist that has been investigated for its therapeutic potential in cardiovascular conditions.[1][2] For its successful application in research and preclinical development, a thorough understanding of its stability in physiological buffers is crucial. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in commonly used physiological buffers. The provided methodologies are based on standard pharmaceutical stability testing guidelines.[3][4][5]
Chemical Information:
-
IUPAC Name: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol
-
Molecular Formula: C₁₄H₁₉N₅O₅
-
Molecular Weight: 337.33 g/mol
-
Solubility: Soluble in PBS (pH 7.2) at 3 mg/mL.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the stability assessment of this compound. Researchers should populate this table with their experimental findings for easy comparison of stability under different conditions.
Table 1: Stability of this compound in Various Physiological Buffers
| Buffer System (pH) | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µg/mL) | Remaining this compound (%) | Half-life (t½) (hours) | Degradation Rate Constant (k) (hour⁻¹) | Notes |
| Phosphate-Buffered Saline (PBS) (7.4) | 4 | ||||||
| 25 (Room Temp) | |||||||
| 37 | |||||||
| Tris-Buffered Saline (TBS) (7.4) | 4 | ||||||
| 25 (Room Temp) | |||||||
| 37 | |||||||
| Hanks' Balanced Salt Solution (HBSS) (7.4) | 4 | ||||||
| 25 (Room Temp) | |||||||
| 37 |
Experimental Protocols
This section provides detailed methodologies for conducting stability studies of this compound.
Preparation of Physiological Buffers
Standard physiological buffers should be prepared with high-purity reagents and water.
-
Phosphate-Buffered Saline (PBS), pH 7.4:
-
Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
-
-
Tris-Buffered Saline (TBS), pH 7.4:
-
Dissolve 8 g of NaCl and 0.2 g of KCl in 800 mL of distilled water.
-
Add 25 mL of 1 M Tris-HCl solution (pH 7.4).
-
Adjust the pH to 7.4 with HCl if necessary.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by filtration.
-
-
Hanks' Balanced Salt Solution (HBSS):
-
Prepare from commercially available powder or by mixing the individual components according to standard protocols. Ensure the final pH is adjusted to 7.4.
-
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as DMSO or water, based on its solubility.
-
Working Solutions: Dilute the stock solution with the respective physiological buffer to achieve the desired initial concentration for the stability study (e.g., 10 µg/mL).
Stability Study Procedure
-
Sample Incubation:
-
Aliquot the this compound working solutions into sterile, sealed vials for each time point and temperature condition to be tested.
-
Incubate the vials at the selected temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from the respective vials.
-
Immediately stop any potential degradation by freezing the sample at -20°C or -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining this compound in the collected samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and suitable technique.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from any potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for the analysis of purine nucleoside analogs.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 268 nm).
-
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Data Analysis
-
Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.
-
Degradation Kinetics:
-
Plot the percentage of remaining this compound against time.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to the appropriate kinetic models.
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound under each condition.
-
Visualizations
Signaling Pathway
This compound is an agonist for the Adenosine A1 receptor (ADORA1), which is a G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels.
Caption: Simplified signaling pathway of this compound via the Adenosine A1 receptor.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound in physiological buffers.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Preclinical Efficacy of Tecadenoson: Application Notes and Protocols for Cardiovascular and Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecadenoson is a selective agonist for the adenosine A1 receptor, a G protein-coupled receptor implicated in a variety of physiological processes.[1] Clinically, this compound has been investigated for its ability to convert paroxysmal supraventricular tachycardia (PSVT) to normal sinus rhythm.[2][3] Its selectivity for the A1 receptor suggests a favorable side-effect profile compared to non-selective adenosine receptor agonists, particularly concerning blood pressure.[3] Preclinical studies are essential to further characterize the therapeutic potential of this compound, focusing on its cardiovascular and potential anti-inflammatory effects.
These application notes provide detailed protocols for in vitro and in vivo preclinical studies to evaluate the efficacy of this compound. The experimental designs are intended to assess its mechanism of action and dose-dependent effects on cardiovascular parameters and inflammatory responses.
Key Signaling Pathway of this compound
This compound exerts its effects by activating the adenosine A1 receptor (A1AR), which is coupled to inhibitory G proteins (Gi/Go).[4] This activation initiates a signaling cascade that ultimately leads to the modulation of cellular function.
Caption: Adenosine A1 Receptor Signaling Pathway.
Cardiovascular Effects: Preclinical Evaluation
In Vivo Model: Anesthetized Rat Model for Cardiovascular Assessment
This protocol details the in vivo assessment of this compound's effects on key cardiovascular parameters in an anesthetized rat model.
Experimental Workflow
Caption: In Vivo Cardiovascular Assessment Workflow.
Protocol:
-
Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.).
-
The trachea is cannulated to ensure a patent airway.
-
The right carotid artery is cannulated and connected to a pressure transducer for continuous measurement of arterial blood pressure (systolic, diastolic, mean).
-
The left jugular vein is cannulated for intravenous administration of this compound or vehicle.
-
Subcutaneous needle electrodes are placed for electrocardiogram (ECG) recording to determine heart rate and rhythm.
-
-
Experimental Procedure:
-
Animals are allowed to stabilize for at least 20 minutes after surgery to ensure steady baseline cardiovascular parameters.
-
A baseline recording of blood pressure and ECG is obtained for 10-15 minutes.
-
This compound is administered as an intravenous bolus at increasing doses (e.g., 1, 3, 10, 30 µg/kg) or as a continuous infusion. A vehicle control group receives an equivalent volume of saline.
-
Cardiovascular parameters are continuously monitored and recorded for at least 60 minutes post-administration.
-
-
Data Analysis:
-
Changes in mean arterial pressure (MAP), heart rate (HR), and ECG intervals (e.g., PR interval) from baseline are calculated for each dose of this compound and the vehicle control.
-
Dose-response curves are generated to determine the potency of this compound on cardiovascular parameters.
-
Data Presentation:
| Treatment Group | Dose (µg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Change in PR Interval (ms) |
| Vehicle | - | |||
| This compound | 1 | |||
| 3 | ||||
| 10 | ||||
| 30 |
Ex Vivo Model: Isolated Langendorff Heart Preparation
This ex vivo model allows for the direct assessment of this compound's effects on cardiac function, independent of systemic neurohumoral influences.
Experimental Workflow
Caption: Isolated Langendorff Heart Experimental Workflow.
Protocol:
-
Heart Isolation and Perfusion:
-
Rats are heparinized and anesthetized.
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
-
Functional Assessment:
-
A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), and rates of pressure development and decay (+/- dP/dt).
-
Heart rate is derived from the ventricular pressure signal.
-
Coronary flow is measured by collecting the effluent from the heart.
-
-
Experimental Protocol:
-
The heart is allowed to stabilize for a 20-30 minute period.
-
Baseline measurements of LVDP, +dP/dt, -dP/dt, heart rate, and coronary flow are recorded.
-
This compound is added to the perfusion buffer at various concentrations (e.g., 10 nM to 10 µM).
-
Cardiac function is continuously monitored and recorded.
-
A washout period with drug-free buffer is performed to assess the reversibility of the effects.
-
Data Presentation:
| This compound Concentration (nM) | Left Ventricular Developed Pressure (% of baseline) | Heart Rate (% of baseline) | Coronary Flow (% of baseline) |
| 0 (Baseline) | 100 | 100 | 100 |
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
Anti-inflammatory Effects: Preclinical Evaluation
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
Experimental Workflow
Caption: Carrageenan-Induced Paw Edema Experimental Workflow.
Protocol:
-
Animal Grouping:
-
Male Wistar rats (180-220g) are divided into several groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups at various doses (e.g., 1, 5, 10 mg/kg).
-
-
Experimental Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound, vehicle, or the positive control is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema by this compound is calculated for each time point relative to the vehicle control group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| This compound | 1 | ||
| 5 | |||
| 10 |
In Vitro Assay: cAMP Measurement in a Cellular Model
Activation of the adenosine A1 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay quantifies the functional activity of this compound at its target receptor.
Experimental Workflow
References
Application Notes: Functional Characterization of Tecadenoson using a cAMP Assay
Introduction
Tecadenoson (formerly CVT-510) is a potent and selective agonist of the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR) belonging to the Gi/o family.[1][2][3] Activation of the A1AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling pathway is crucial in various physiological processes, particularly in the cardiovascular system where it modulates heart rate and atrioventricular (AV) nodal conduction. Consequently, measuring the inhibition of cAMP production is a key method for determining the functional activity and potency of A1AR agonists like this compound.
These application notes provide a detailed protocol for determining the functional activity of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell-based assay. Two common assay formats, a bioluminescence-based assay (GloSensor™) and a proximity-based assay (AlphaScreen™), are described.
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor, upon binding to an agonist such as this compound, couples to an inhibitory G protein (Gi). This interaction leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration affects the activity of downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.
A1 Adenosine Receptor Signaling Pathway
Data Presentation
| Compound | Target | Assay Type | Readout | EC50 (nM) |
| This compound (CVT-510) | A1 Adenosine Receptor | Isolated Heart | AV Nodal Conduction | 41 |
| N6-cyclopentyladenosine (CPA) | A1 Adenosine Receptor | cAMP Accumulation | Inhibition of cAMP | ~35 |
Note: The EC50 value for CPA is provided as a reference for a well-characterized A1AR agonist in a direct cAMP assay.
Experimental Protocols
To determine the functional activity of this compound, a cell line expressing the human A1 adenosine receptor is required. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are commonly used for this purpose. As A1AR activation leads to a decrease in cAMP, it is necessary to stimulate adenylyl cyclase with an agent like forskolin to produce a measurable baseline level of cAMP that can then be inhibited by the agonist.
General Workflow for this compound Functional Assay
Experimental Workflow for this compound cAMP Assay
Protocol 1: GloSensor™ cAMP Assay
The GloSensor™ cAMP Assay is a bioluminescence-based method that utilizes a genetically engineered luciferase biosensor that emits light in response to changes in cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing the human A1 adenosine receptor and the GloSensor™-22F cAMP plasmid.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
CO2-independent medium.
-
GloSensor™ cAMP Reagent.
-
This compound.
-
Forskolin.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Culture the cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent.
-
Incubate the cell suspension for 2 hours at room temperature to allow for reagent loading.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of forskolin in DMSO. Dilute it in assay buffer to a final concentration that elicits ~80% of its maximal response (typically 1-10 µM, to be determined empirically).
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of a white, opaque assay plate.
-
Add the various concentrations of this compound to the wells.
-
Immediately add the pre-determined concentration of forskolin to all wells (except for the negative control).
-
Incubate the plate at room temperature for 15-20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a luminometer.
-
The decrease in luminescence corresponds to the inhibition of cAMP production by this compound.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: AlphaScreen™ cAMP Assay
The AlphaScreen™ cAMP assay is a non-radioactive, homogeneous immunoassay based on the competition between endogenously produced cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A1 adenosine receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
This compound.
-
Forskolin.
-
AlphaScreen™ cAMP Assay Kit (containing Acceptor beads, Donor beads, and biotinylated cAMP).
-
White, opaque 384-well ProxiPlates.
-
Plate reader capable of AlphaScreen™ detection.
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend them in stimulation buffer to the desired density (to be optimized for the cell line).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that gives ~80% of its maximal effect.
-
-
Assay Protocol:
-
Add the cell suspension to the wells of a 384-well ProxiPlate.
-
Add the different concentrations of this compound to the respective wells.
-
Add the forskolin solution to all wells (except the negative control).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
In subdued light, add the Acceptor beads followed by the Donor beads/biotinylated-cAMP mix as per the kit instructions.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen™-compatible plate reader.
-
The signal will be inversely proportional to the amount of intracellular cAMP. Therefore, an increase in signal indicates inhibition of cAMP production.
-
Plot the AlphaScreen™ signal against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to calculate the EC50 value.
-
By following these protocols, researchers can effectively determine the functional activity and potency of this compound as an A1 adenosine receptor agonist, providing valuable data for drug development and scientific research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CVT-510: a selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
Application Notes and Protocols: Tecadenoson Administration in Conscious vs. Anesthetized Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecadenoson is a selective agonist for the adenosine A1 receptor, with therapeutic potential for cardiac arrhythmias, particularly paroxysmal supraventricular tachycardia (PSVT).[1][2] Its mechanism of action involves slowing atrioventricular (AV) nodal conduction.[1] Understanding the cardiovascular effects of this compound in both conscious and anesthetized states is crucial for preclinical safety and efficacy assessment. Anesthesia can significantly alter cardiovascular physiology and autonomic tone, potentially influencing the observed effects of this compound. These application notes provide a comparative overview and detailed protocols for the administration of this compound in conscious and anesthetized animal models.
Disclaimer: Direct comparative studies on the cardiovascular effects of this compound in conscious versus anesthetized animals are limited in the publicly available literature. The following data and protocols are synthesized from studies on this compound in specific contexts and from studies on other adenosine A1 receptor agonists. The comparative data presented should be considered illustrative of the expected differences based on the known physiological effects of anesthesia and adenosine A1 receptor activation.
Data Presentation: Comparative Cardiovascular Effects
The following tables summarize the anticipated quantitative effects of this compound on key cardiovascular parameters in conscious versus anesthetized animals, based on the known pharmacology of selective adenosine A1 agonists and the influence of anesthesia.
Table 1: Effects of Intravenous this compound on Heart Rate (HR)
| Animal State | Expected Change in Heart Rate | Rationale |
| Conscious | Dose-dependent decrease | Direct activation of A1 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes leads to negative chronotropic and dromotropic effects. In conscious animals, this may be partially offset by baroreflex-mediated sympathetic activation if blood pressure is significantly lowered. However, as this compound is reported to have minimal effect on blood pressure, a primary decrease in heart rate is expected.[1] |
| Anesthetized | More pronounced and consistent decrease | Anesthetic agents often suppress the baroreflex and overall sympathetic tone.[3] This would lead to an unmasking of the direct negative chronotropic effects of this compound, resulting in a more significant and less variable decrease in heart rate compared to the conscious state. |
Table 2: Effects of Intravenous this compound on Arterial Blood Pressure (BP)
| Animal State | Expected Change in Blood Pressure | Rationale |
| Conscious | Minimal to no significant change | This compound is a selective A1 agonist and is not expected to cause significant vasodilation, which is primarily mediated by A2A receptors. Non-clinical and clinical studies suggest this compound avoids blood pressure lowering. |
| Anesthetized | Potential for a slight decrease | Some anesthetic agents can cause vasodilation and reduce cardiac output, leading to a lower baseline blood pressure. The negative inotropic effects of A1 receptor activation, although generally modest, might be more apparent in an anesthetized state with suppressed compensatory mechanisms, potentially leading to a small drop in blood pressure. |
Experimental Protocols
Protocol 1: Intravenous Bolus Administration of this compound in Conscious, Telemetered Canines
Objective: To assess the acute dose-dependent cardiovascular effects of this compound in conscious, unrestrained canines.
Materials:
-
This compound sterile solution for injection (formulated in saline)
-
Implantable telemetry system for continuous monitoring of ECG, blood pressure, and heart rate
-
Vascular access port (VAP) or external catheter
-
Saline solution (0.9% NaCl) for flushing
-
Animal restraint system (e.g., sling) for dosing, if necessary
Methodology:
-
Animal Model: Purpose-bred healthy dogs (e.g., Beagles) of either sex, surgically implanted with a telemetry device at least 2 weeks prior to the study. Animals should be acclimated to the laboratory environment and handling procedures.
-
Housing: Animals are housed individually in a quiet, temperature-controlled room with a 12-hour light/dark cycle.
-
Baseline Data Collection: Continuous telemetry data (ECG, blood pressure, heart rate) is recorded for at least 24 hours prior to dosing to establish a stable baseline.
-
Dosing Procedure:
-
On the day of the study, the animal is placed in a comfortable position. If necessary, a sling may be used for gentle restraint during dosing.
-
The vascular access port or catheter is accessed aseptically.
-
A pre-dose baseline is recorded for at least 30 minutes.
-
This compound is administered as a rapid intravenous bolus over approximately 10-15 seconds. A suggested dose range for initial studies could be 10, 30, and 100 µg/kg.
-
The dose is immediately followed by a saline flush (e.g., 3-5 mL) to ensure complete delivery.
-
A vehicle control (saline) injection should be administered on a separate day to control for procedural effects.
-
-
Post-Dose Monitoring:
-
Continuous telemetry data is recorded for at least 24 hours post-dose.
-
Close observation of the animal for any clinical signs is conducted for the first 4 hours post-dose and periodically thereafter.
-
-
Data Analysis:
-
Heart rate, systolic, diastolic, and mean arterial pressure are calculated from the continuous telemetry data.
-
Data are typically averaged over specific time intervals (e.g., 1, 5, 15, 30, 60 minutes) post-dose and compared to the pre-dose baseline.
-
Statistical analysis is performed to determine dose-dependent effects.
-
Protocol 2: Intravenous Bolus Administration of this compound in Anesthetized Canines
Objective: To assess the acute dose-dependent cardiovascular effects of this compound in anesthetized canines.
Materials:
-
This compound sterile solution for injection
-
Anesthetic agents (e.g., propofol for induction, sevoflurane or isoflurane for maintenance)
-
Endotracheal tubes and a mechanical ventilator
-
Intravenous catheters
-
Multi-parameter physiological monitoring system (ECG, invasive blood pressure, heart rate, body temperature, end-tidal CO2)
-
Saline solution (0.9% NaCl)
Methodology:
-
Animal Model: Purpose-bred healthy dogs (e.g., Beagles) of either sex.
-
Anesthesia Induction and Maintenance:
-
Anesthesia is induced with an intravenous agent such as propofol to effect.
-
The animal is intubated, and anesthesia is maintained with an inhalant anesthetic (e.g., sevoflurane in oxygen).
-
Mechanical ventilation is initiated to maintain normocapnia.
-
-
Instrumentation:
-
Intravenous catheters are placed for drug administration and fluid support.
-
An arterial catheter is placed (e.g., in the femoral or dorsal pedal artery) for invasive blood pressure monitoring.
-
ECG leads are attached for continuous monitoring.
-
A temperature probe is used to monitor and maintain core body temperature.
-
-
Stabilization: The animal is allowed to stabilize under anesthesia for at least 30 minutes before any experimental procedures. Baseline cardiovascular parameters are recorded.
-
Dosing Procedure:
-
A stable baseline is recorded for 15-30 minutes.
-
This compound is administered as a rapid intravenous bolus over approximately 10-15 seconds. The same dose range as in the conscious study should be used for comparison (e.g., 10, 30, and 100 µg/kg).
-
The dose is immediately followed by a saline flush.
-
Sufficient time should be allowed between doses for cardiovascular parameters to return to baseline.
-
A vehicle control injection should be included.
-
-
Post-Dose Monitoring:
-
Cardiovascular parameters (ECG, invasive blood pressure, heart rate) are continuously recorded.
-
-
Data Analysis:
-
Data are analyzed in a similar manner to the conscious study, comparing post-dose values to the pre-dose baseline under anesthesia.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the adenosine A1 receptor.
Experimental Workflow: Conscious vs. Anesthetized Models
Caption: Comparative experimental workflow for this compound administration.
Logical Relationship: Influence of Anesthesia on this compound Effects
Caption: Influence of anesthesia on the observed heart rate effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tecadenoson Dosage to Avoid Atrioventricular (AV) Block
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tecadenoson. The focus is on optimizing dosage to minimize the risk of atrioventricular (AV) block while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective agonist for the A1 adenosine receptor.[1][2][3] Its primary mechanism of action involves the stimulation of A1 receptors in the atrioventricular (AV) node of the heart.[1] This stimulation slows the conduction of electrical impulses from the atria to the ventricles, making it effective for terminating paroxysmal supraventricular tachycardia (PSVT).[1] By selectively targeting the A1 receptor, this compound aims to avoid the side effects associated with non-selective adenosine receptor agonists, such as hypotension and bronchospasm, which are mediated by A2A, A2B, and A3 receptors.
Q2: What is atrioventricular (AV) block and why is it a concern with this compound?
Atrioventricular (AV) block is a type of heart block where the electrical signal from the heart's upper chambers (atria) to its lower chambers (ventricles) is delayed or blocked. Because this compound's therapeutic effect is achieved by slowing conduction through the AV node, it can sometimes lead to transient AV block as a side effect. The incidence and severity of AV block are dose-dependent. While often transient and resolving on its own, high-grade AV block can be a serious adverse event.
Q3: What are the different degrees of AV block?
There are three degrees of AV block:
-
First-Degree AV Block: Characterized by a delay in the electrical signal, but all signals still reach the ventricles. On an ECG, this is seen as a prolonged PR interval.
-
Second-Degree AV Block: Some electrical signals from the atria are blocked from reaching the ventricles. There are two types: Mobitz Type I (Wenckebach), where the PR interval progressively lengthens until a beat is "dropped," and Mobitz Type II, where beats are intermittently dropped without a change in the PR interval.
-
Third-Degree (Complete) AV Block: There is a complete blockage of the electrical signal from the atria to the ventricles. The atria and ventricles beat independently of each other.
Troubleshooting Guide: Managing AV Block During this compound Experiments
This guide provides steps to identify, manage, and mitigate AV block during your experiments.
Identifying AV Block
Continuous electrocardiogram (ECG) monitoring is essential during and after this compound administration. Key indicators of AV block include:
-
First-Degree: PR interval prolongation >200 milliseconds.
-
Second-Degree: Intermittently non-conducted P waves (some P waves are not followed by a QRS complex).
-
Third-Degree: Complete dissociation between P waves and QRS complexes.
Immediate Actions for AV Block
The appropriate response to AV block depends on its severity and the hemodynamic stability of the subject.
| Degree of AV Block | Recommended Action |
| First-Degree | - Continue close ECG monitoring. - Be prepared for potential progression to higher-grade block, especially with increasing doses. |
| Second-Degree (Mobitz I) | - Continue close ECG monitoring. - Consider dose reduction or discontinuation if episodes are frequent or prolonged. |
| Second-Degree (Mobitz II) | - Stop this compound administration immediately. - This type of block can progress to third-degree block. - Initiate emergency procedures if the subject is hemodynamically unstable. |
| Third-Degree | - Stop this compound administration immediately. - Initiate emergency procedures. - If the subject is symptomatic (e.g., dizziness, syncope, hypotension), consider pharmacological intervention or temporary pacing as per institutional protocols. |
Pharmacological Management of Severe AV Block
If significant, hemodynamically compromising AV block occurs and does not resolve quickly after stopping this compound, the following pharmacological interventions may be considered, based on standard advanced cardiac life support (ACLS) guidelines. Note: The use of these agents should be guided by a qualified professional.
| Medication | Dosage (for symptomatic bradycardia) | Notes |
| Atropine | 1 mg IV every 3-5 minutes, up to a total of 3 mg. | First-line treatment for symptomatic bradycardia. May be less effective for Mobitz II and third-degree AV block. |
| Dopamine | 5-20 mcg/kg/min infusion. | Second-line treatment if atropine is ineffective. |
| Epinephrine | 2-10 mcg/min infusion. | Second-line treatment if atropine is ineffective. |
| Theophylline/ Aminophylline | Varies by protocol. | These are adenosine receptor antagonists and may be considered to reverse the effects of this compound. |
Data on this compound Dosage and AV Block Incidence
The following table summarizes data from a multicenter, double-blind, placebo-controlled trial evaluating different two-dose this compound bolus regimens for the termination of PSVT. This data can help in selecting a starting dosage with a known safety profile.
| First Dose / Second Dose | Therapeutic Conversion Rate | Incidence of First-Degree AV Block | Incidence of Second-Degree AV Block | Incidence of Third-Degree AV Block |
| Placebo | 3.3% | N/A | N/A | N/A |
| 75 µg / 150 µg | 50.0% | Data not specified | Data not specified | Data not specified |
| 150 µg / 300 µg | 66.7% | Data not specified | Data not specified | Data not specified |
| 300 µg / 600 µg | 90.3% | Primarily first-degree and Wenckebach (Mobitz I) | Transient second-degree observed | Transient third-degree observed |
| 450 µg / 900 µg | 86.2% | Correlation between increasing dose and incidence/severity | Transient second-degree observed | Transient third-degree observed |
| 900 µg / 900 µg | 86.7% | Correlation between increasing dose and incidence/severity | Transient second-degree observed | Transient third-degree observed |
Data adapted from a clinical trial evaluating this compound for PSVT. The second bolus was administered if PSVT persisted for 1 minute after the first. Transient second- and third-degree heart block at higher doses were supported with backup pacing when needed.
Experimental Protocols
Protocol for Intravenous Bolus Administration of this compound
This protocol is a general guideline and should be adapted to your specific experimental design and institutional policies.
Materials:
-
This compound solution for injection (confirm if it requires reconstitution or is ready-to-use)
-
Sterile normal saline (0.9% sodium chloride) for flush
-
Syringes (appropriate sizes for drug and flush)
-
Intravenous (IV) catheter
-
ECG monitoring equipment
-
Emergency cardiac care equipment and medications
Procedure:
-
Preparation:
-
Ensure the subject has a patent IV line, preferably in a large proximal vein (e.g., antecubital fossa).
-
Prepare the calculated dose of this compound in a dedicated syringe.
-
Prepare a separate syringe with at least 20 mL of sterile normal saline for a rapid flush.
-
Confirm proper functioning of ECG monitoring equipment and start continuous recording.
-
-
Administration:
-
Administer the this compound dose as a rapid intravenous bolus over 1-2 seconds.
-
Immediately following the this compound injection, administer the 20 mL saline flush rapidly to ensure the drug reaches the central circulation quickly.
-
Consider using a two-syringe technique where one syringe contains this compound and the other contains the saline flush, connected to the same IV port.
-
-
Post-Administration Monitoring:
-
Continuously monitor the subject's ECG for at least 15-30 minutes post-administration, or until all effects have resolved.
-
Monitor vital signs (blood pressure, heart rate) at regular intervals.
-
Observe for any signs or symptoms of adverse effects, including dizziness, chest pain, or shortness of breath.
-
Protocol for ECG Monitoring During this compound Experiments
Equipment:
-
Multi-lead ECG machine with continuous monitoring and recording capabilities.
-
ECG electrodes.
Procedure:
-
Baseline ECG:
-
Obtain a baseline 12-lead ECG before this compound administration to assess the subject's baseline cardiac rhythm and intervals (e.g., PR interval, QRS duration, QT interval).
-
-
Continuous Monitoring:
-
Initiate continuous ECG monitoring before, during, and after this compound administration.
-
Pay close attention to the PR interval for any signs of prolongation (first-degree AV block).
-
Monitor for any dropped beats (non-conducted P waves), which would indicate second or third-degree AV block.
-
Set alarms on the ECG monitor to alert for significant bradycardia or arrhythmias.
-
-
Post-Procedure ECG:
-
Obtain another 12-lead ECG after the effects of this compound have resolved to ensure the cardiac rhythm has returned to baseline.
-
Visualizations
Caption: this compound signaling pathway in the AV node.
Caption: Experimental workflow for this compound administration.
Caption: Troubleshooting logic for AV block.
References
Tecadenoson-Induced Heart Block: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing transient second-degree heart block induced by Tecadenoson in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause heart block?
A1: this compound is a potent and selective agonist for the A1 adenosine receptor.[1][2] Activation of A1 receptors in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, is coupled to inhibitory G proteins (Gi/o).[3][4][5] This signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it activates potassium channels (leading to hyperpolarization) and inhibits calcium channels, which collectively suppresses the electrical conduction through the AV node. This dose-dependent negative dromotropic effect can result in transient second-degree or even third-degree heart block.
Q2: At what experimental concentrations should I be concerned about this compound-induced heart block?
A2: The likelihood of observing heart block is dose-dependent. In clinical trials, transient second- and third-degree heart block was more frequent at higher dose regimens (e.g., 300/600 µg, 450/900 µg, and 900/900 µg two-dose bolus). In preclinical models, such as isolated guinea pig hearts, adenosine concentrations as low as 10⁻⁷ M can produce a prolongation of the AV conduction time, with higher doses leading to second-degree heart block. Researchers should perform dose-response studies to determine the threshold for heart block in their specific experimental model.
Q3: What are the typical electrocardiogram (ECG) manifestations of this compound-induced second-degree heart block?
A3: In a second-degree AV block, not all atrial impulses are conducted to the ventricles. On an ECG, this is typically observed as P waves that are not followed by a QRS complex. There are two main types:
-
Mobitz Type I (Wenckebach): Characterized by a progressive prolongation of the PR interval until a P wave is completely blocked and not followed by a QRS complex.
-
Mobitz Type II: Involves a consistent PR interval in the conducted beats, but with intermittently dropped QRS complexes. This form is generally considered more serious as it can progress to a complete heart block.
Q4: Is this compound-induced heart block reversible?
A4: Yes, the heart block induced by this compound is typically transient and reversible upon washout of the compound. In clinical settings, the effects on the AH interval (a measure of AV nodal conduction) were observed to return to baseline within 10 minutes of administration. In preclinical models, the reversal of effects will depend on the washout efficiency of the experimental setup (e.g., perfusion rate in a Langendorff system).
Q5: How can I reverse or mitigate this compound-induced heart block during an experiment?
A5: If you encounter significant heart block during an experiment, the primary step is to cease administration of this compound and initiate washout with fresh, drug-free perfusate. In cases of severe or persistent bradycardia, pharmacological interventions can be considered. Theophylline and other methylxanthines are non-selective adenosine receptor antagonists and can be used to counteract the effects of this compound. Aminophylline has been shown to reverse adenosine-induced AV block. In some clinical situations with other AV nodal blocking agents, atropine has been used, although its effectiveness can be variable, particularly with blocks below the AV node.
Troubleshooting Guides
In Vitro Experiments (e.g., Langendorff Perfused Heart)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden onset of second- or third-degree AV block | High concentration of this compound. | 1. Immediately stop the infusion of this compound. 2. Increase the perfusion rate with drug-free buffer to expedite washout. 3. Monitor ECG continuously for return to normal sinus rhythm. 4. If the block persists, consider perfusing with an adenosine receptor antagonist like aminophylline (e.g., 10⁻⁵ M). 5. For future experiments, reduce the starting concentration of this compound and perform a more gradual dose-escalation. |
| Progressive PR interval prolongation leading to dropped beats | Onset of Mobitz Type I second-degree AV block due to this compound. | 1. Note the concentration at which this occurs as the threshold for significant AV nodal slowing. 2. Continue with the current concentration if the goal is to study this effect, ensuring the preparation remains stable. 3. If this effect is undesirable, reduce the this compound concentration or begin washout. |
| Heart rate variability and ectopic beats during this compound infusion | Instability of the preparation, possibly exacerbated by the drug. | 1. Verify the stability of the Langendorff preparation: check temperature (37°C), pH of the perfusate (7.4), and oxygenation. 2. Ensure there are no air bubbles in the perfusion line, as this can cause ischemic-like effects. 3. Check for proper placement of the aortic cannula to ensure adequate coronary perfusion. 4. If the preparation is deemed unstable, it may need to be excluded from the analysis. |
In Vivo Experiments (e.g., Rodent ECG Monitoring)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant bradycardia and signs of distress in the animal | Hemodynamic compromise due to severe heart block. | 1. Immediately cease administration of this compound. 2. Monitor vital signs closely (heart rate, respiration). 3. If the animal's condition deteriorates, consider administration of an adenosine receptor antagonist (e.g., aminophylline or theophylline) via the appropriate route. 4. For future experiments, use a lower dose of this compound and consider continuous ECG monitoring with telemetry to detect early signs of AV block. |
| Difficulty in obtaining a clear ECG signal to diagnose heart block | Animal movement, improper electrode placement, or stress. | 1. For non-telemetric recordings, ensure the animal is properly acclimated to the restraint or platform to minimize stress-induced artifacts. 2. Check that ECG electrodes have good contact with the skin. 3. For telemetry, ensure the device is properly implanted and has had adequate recovery time post-surgery. 4. Anesthetized preparations can provide clearer signals but be aware that anesthetics can also affect cardiac conduction. |
| No observable heart block at expectedly high doses | Species differences in sensitivity, incorrect drug concentration, or administration issues. | 1. Verify the concentration and stability of the this compound solution. 2. Confirm the route and volume of administration are correct for the animal model. 3. Be aware that different species and even strains of animals can have varying sensitivities to adenosine receptor agonists. A dose-finding study is crucial for each new model. |
Data Presentation
This compound Dose Regimens and Incidence of Heart Block in Human Clinical Trials
| Dose Regimen (Two-Dose Bolus) | Incidence of Any AV Block | Incidence of Second- or Third-Degree AV Block |
| Placebo | Low | Very Low |
| 75 µg / 150 µg | Increased compared to placebo | Low |
| 150 µg / 300 µg | Increased compared to placebo | Low |
| 300 µg / 600 µg | Significantly Increased | Observed |
| 450 µg / 900 µg | Significantly Increased | Observed |
| 900 µg / 900 µg | Significantly Increased | Observed |
This table summarizes findings from human clinical trials where transient second- and third-degree heart block occurred at higher doses. Preclinical dose-response relationships would need to be established for specific animal models.
Electrophysiological Effects of Adenosine Receptor Agonists in Preclinical Models
| Parameter | Effect of A1 Receptor Agonist | Species/Model |
| PR Interval / AH Interval | Prolongation | Guinea Pig, Rabbit (Isolated Heart) |
| Heart Rate (Sinus Rhythm) | Decrease (Negative Chronotropy) | Guinea Pig (Isolated Heart), Mouse (In Vivo) |
| AV Nodal Effective Refractory Period | Prolongation | Guinea Pig (Isolated Heart) |
| Action Potential Duration (Nodal Cells) | Decrease | Guinea Pig (Isolated AV Node) |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced AV Block in a Langendorff Perfused Guinea Pig Heart
1. Heart Preparation: a. Anesthetize a guinea pig and administer heparin to prevent coagulation. b. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer. c. Mount the heart on a Langendorff apparatus by cannulating the aorta. d. Begin retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C and a constant pressure.
2. ECG and Hemodynamic Monitoring: a. Place ECG electrodes on the surface of the heart or in the perfusion chamber to record a surface ECG. b. Insert a fluid-filled balloon into the left ventricle to measure left ventricular pressure (LVP). c. Allow the heart to stabilize for a period of 20-30 minutes, monitoring for stable heart rate, LVP, and a normal sinus rhythm.
3. This compound Administration: a. Prepare a stock solution of this compound and dilute it to the desired starting concentration in the Krebs-Henseleit buffer. b. After the stabilization period, switch the perfusion to the this compound-containing buffer. c. Administer this compound in increasing concentrations in a stepwise manner, allowing for a steady-state effect to be reached at each concentration before increasing to the next. d. Continuously record ECG and LVP throughout the drug administration period.
4. Data Analysis: a. Analyze the ECG recordings for changes in heart rate, PR interval duration, and the appearance of dropped beats (indicative of second-degree AV block). b. Quantify the degree of AV block at each concentration of this compound. c. After the highest concentration, switch back to the drug-free buffer to observe the washout and reversal of the effects.
Protocol 2: In Vivo ECG Monitoring of this compound Effects in Mice
1. Animal Preparation and Anesthesia: a. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). b. Place the mouse on a heating pad to maintain body temperature. c. For non-invasive ECG, place the mouse on a platform with paw-sized electrodes. d. For invasive ECG, implant subcutaneous needle electrodes in a lead II configuration. e. For long-term monitoring, surgically implant a telemetry device for ECG recording in conscious, freely moving animals.
2. Baseline ECG Recording: a. Allow the animal to stabilize after anesthesia or handling. b. Record a baseline ECG for a sufficient period (e.g., 10-15 minutes) to establish a stable heart rate and normal conduction intervals.
3. This compound Administration: a. Administer this compound via an appropriate route (e.g., intravenous bolus or infusion). b. Start with a low dose and perform a dose-escalation study to determine the dose-response relationship for AV block. c. Continuously monitor the ECG throughout the administration and for a post-administration period to observe the onset, duration, and recovery from any induced heart block.
4. Data Analysis: a. Analyze the ECG recordings for changes in heart rate and PR interval. b. Identify and classify any instances of AV block. c. Correlate the dose of this compound with the severity and duration of the observed cardiac effects.
Mandatory Visualizations
Caption: this compound A1 Receptor Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for Assessing this compound-Induced Heart Block.
Caption: Troubleshooting Logic for this compound-Induced Heart Block.
References
- 1. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Termination of paroxysmal supraventricular tachycardia by this compound (CVT-510), a novel A1-adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Adenosine and Adenosine Receptors: Advances in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Managing adverse effects of Tecadenoson in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tecadenoson (CVT-510). The information is designed to help manage and mitigate potential adverse effects during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the A1 adenosine receptor.[1][2] Its primary mechanism of action involves the stimulation of A1 receptors in the atrioventricular (AV) node of the heart.[3] This activation initiates a signaling cascade that slows the conduction of electrical impulses from the atria to the ventricles, an effect known as negative dromotropy.[1][3] This targeted action makes it effective in terminating arrhythmias that rely on the AV node, such as paroxysmal supraventricular tachycardia (PSVT).
Q2: What are the primary advantages of this compound compared to non-selective adenosine agonists like adenosine?
By selectively targeting the A1 receptor, this compound was developed to avoid the adverse effects associated with the stimulation of other adenosine receptor subtypes (A2A, A2B, and A3). Consequently, it is associated with a lower incidence of side effects like flushing, dyspnea (shortness of breath), chest discomfort, and hypotension, which are common with non-selective agonists. Clinical studies indicated that this compound could terminate PSVT without causing significant effects on blood pressure or bronchospasm.
Q3: What are the most common adverse effects observed with this compound in research settings?
While generally well-tolerated, this compound is associated with certain dose-dependent adverse effects. The most frequently reported events in clinical trials were related to its mechanism of action on cardiac conduction. At higher doses, transient second- or third-degree AV block has been observed. Other reported events include paresthesia (tingling sensation) and a lower incidence of post-conversion atrial fibrillation compared to adenosine.
Troubleshooting Guide
Issue 1: Unexpected Atrioventricular (AV) Block or Severe Bradycardia in an Animal Model.
-
Possible Cause: The dose of this compound administered may be too high for the specific animal model or individual subject, leading to an exaggerated pharmacodynamic effect on the AV node.
-
Troubleshooting Steps:
-
Confirm Dosage: Immediately verify the concentration of the dosing solution and the administered volume to rule out a calculation error.
-
Reduce Dose: For subsequent experiments, reduce the dose. A dose-response study is recommended to establish the optimal therapeutic window in your model.
-
Monitor ECG Continuously: Implement continuous electrocardiogram (ECG) monitoring to observe the PR interval, heart rate, and rhythm in real-time. See the experimental protocol below for details.
-
Consider Antagonists (for research purposes): In a non-clinical research setting, administration of a non-selective adenosine receptor antagonist, such as caffeine or theophylline, can be used to reverse the effects. Note that these have their own physiological effects and should be used with a clear scientific rationale.
-
Issue 2: Low Incidence of Desired Therapeutic Effect (e.g., termination of induced arrhythmia).
-
Possible Cause: The administered dose may be insufficient, or the route of administration may not be optimal for achieving effective plasma concentrations rapidly.
-
Troubleshooting Steps:
-
Check Administration Technique: Ensure the intravenous (IV) bolus is administered rapidly, followed by a saline flush to ensure the compound reaches central circulation quickly, as is standard for adenosine agonists.
-
Increase Dose Systematically: Escalate the dose in a stepwise manner in subsequent experiments, based on established dose-ranging studies. The therapeutic effect of this compound is dose-dependent.
-
Verify Model Validity: Confirm that the induced arrhythmia in your model is dependent on AV nodal conduction, as this is the target of this compound.
-
Quantitative Data Summary
The following table summarizes the incidence of selected drug-related adverse events from a Phase 3 clinical trial (TEMPEST) comparing various this compound regimens to placebo.
| Adverse Event | This compound (All Doses, n=151) | Placebo (n=30) | P-value |
| Any Drug-Related Event | 23.8% | 6.7% | 0.035 |
| Paresthesia | 6.0% | 3.3% | NS |
| Transient AV Block (2nd or 3rd degree) | Observed at higher doses (300/600 µg and above) | 0% | N/A |
| Atrial Fibrillation (requiring cardioversion) | Occurred in 2 patients at the highest dose (900/900 µg) | 0% | N/A |
| (Data adapted from the TEMPEST trial results as reported in 2002) |
Experimental Protocols
Protocol: ECG Monitoring in a Rodent Model to Assess this compound-Induced AV Block
-
Animal Preparation:
-
Anesthetize the rodent (e.g., Sprague-Dawley rat) using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Place the animal on a heated surgical platform to maintain body temperature.
-
Insert subcutaneous needle electrodes for a standard Lead II ECG configuration (Right arm, Left leg, Right leg as ground).
-
Cannulate the femoral or jugular vein for intravenous administration of this compound.
-
-
Data Acquisition:
-
Connect the ECG electrodes to a bio-amplifier and data acquisition system (e.g., PowerLab, ADInstruments).
-
Record a stable baseline ECG for at least 15 minutes before drug administration. Key parameters to measure are Heart Rate (HR) and PR interval.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
Administer the desired dose as a rapid IV bolus via the cannulated vein.
-
Immediately follow the bolus with a small volume (e.g., 0.1 mL) of saline to flush the line.
-
-
Monitoring and Analysis:
-
Continuously record the ECG trace for at least 30-60 minutes post-administration, as this compound has a terminal half-life of approximately 30 minutes.
-
Analyze the ECG for:
-
First-degree AV block: A significant prolongation of the PR interval compared to baseline.
-
Second-degree AV block: Intermittent failure of atrial impulses to conduct to the ventricles (e.g., Wenckebach or Mobitz II patterns).
-
Third-degree (complete) AV block: Complete dissociation between atrial (P waves) and ventricular (QRS complexes) activity.
-
Bradycardia: A significant decrease in heart rate.
-
-
-
Endpoint:
-
Record the time to onset, magnitude, and duration of any observed conduction abnormalities.
-
Compare these parameters across different dose groups to characterize the dose-dependent electrophysiological effects of this compound.
-
Visualizations
Signaling Pathway
Caption: A1 receptor activation by this compound inhibits adenylyl cyclase and modulates ion channels.
Experimental Workflow
Caption: Decision tree for managing unexpected severe cardiac effects during an experiment.
References
Technical Support Center: A1 Adenosine Receptor Agonist Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on selective A1 adenosine receptor (A1AR) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing selective A1AR agonists?
A1: The main hurdles in developing selective A1AR agonists are achieving high receptor subtype selectivity, mitigating off-target effects, overcoming receptor desensitization, and navigating species differences.[1][2][3]
-
Selectivity: Achieving high selectivity for the A1AR over other adenosine receptor subtypes (A2A, A2B, and A3) is crucial to minimize side effects. The high degree of similarity in the orthosteric binding site across adenosine receptor subtypes makes this a significant challenge.[4]
-
Off-Target Effects: Lack of selectivity often leads to undesirable cardiovascular side effects, such as bradycardia (slow heart rate) and atrioventricular (AV) block, which have hampered the clinical development of many A1AR agonists.[5]
-
Receptor Desensitization: Full A1AR agonists can cause rapid receptor desensitization (tachyphylaxis), where the receptor's response to the drug diminishes over time with continuous exposure. This can limit the therapeutic efficacy of the compound.
-
Species Differences: Significant pharmacological differences exist for A1ARs across various species (e.g., human, rat, guinea pig). These differences in binding affinity and functional potency can make it difficult to translate preclinical findings from animal models to human clinical trials.
Q2: My A1AR agonist shows high affinity in binding assays but low potency in functional assays. What could be the issue?
A2: This discrepancy can arise from several factors:
-
Partial Agonism: Your compound may be a partial agonist. Partial agonists have high affinity for the receptor but elicit a submaximal functional response compared to a full agonist.
-
Functional Selectivity (Biased Agonism): The agonist might be "biased," preferentially activating one signaling pathway over another. For example, it might be potent in a GTPγS binding assay but weak in a cAMP inhibition assay. It's important to test your compound in multiple functional assays that measure different downstream signaling events (e.g., cAMP, β-arrestin recruitment).
-
Assay Conditions: Differences in assay conditions, such as the cell line used, receptor expression levels, and the specific functional readout, can influence the observed potency.
-
Cellular Environment: The intracellular environment, including the complement of G proteins and other signaling molecules, can vary between cell types and affect the functional response to an agonist.
Q3: How can I mitigate the cardiovascular side effects of my A1AR agonist?
A3: Several strategies can be employed to reduce the cardiovascular side effects of A1AR agonists:
-
Develop Partial Agonists: Partial agonists are less likely to cause the profound bradycardia and AV block associated with full agonists.
-
Explore Allosteric Modulators: Positive allosteric modulators (PAMs) enhance the effect of the endogenous agonist (adenosine) only when and where it is released, potentially offering a more localized and physiological effect with fewer systemic side effects.
-
Targeted Delivery: Developing drug delivery systems that target the agonist to the desired tissue or organ can minimize systemic exposure and reduce cardiovascular side effects.
-
Improve Selectivity: Rigorous selectivity profiling against other adenosine receptor subtypes, particularly A2A and A2B receptors which also play roles in cardiovascular function, is essential.
Troubleshooting Guides
Problem: Inconsistent Results in Radioligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| Radioligand Degradation | Aliquot the radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a saturation binding experiment to ensure the radioligand is performing as expected. |
| Low Specific Binding | Optimize the amount of membrane protein used in the assay. Reduce non-specific binding by pre-coating filter plates with a blocking agent like polyethyleneimine (PEI). Include a known high-affinity, unlabeled ligand at a high concentration to accurately define non-specific binding. |
| Assay Not Reaching Equilibrium | Determine the optimal incubation time for your specific radioligand and experimental conditions by performing a time-course experiment. |
| Presence of Endogenous Adenosine | Add adenosine deaminase to the assay buffer to degrade any endogenous adenosine that may be present in the membrane preparation and could interfere with radioligand binding. |
Problem: Unexpected Results in cAMP Functional Assays
| Possible Cause | Troubleshooting Steps |
| Low Forskolin Stimulation | Optimize the concentration of forskolin (or another adenylyl cyclase activator) to achieve a robust and reproducible cAMP signal. The optimal concentration can vary between cell lines. |
| Cell Line Issues | Ensure that the cell line expresses a sufficient number of functional A1 adenosine receptors. Verify receptor expression using techniques like radioligand binding or western blotting. |
| Compound Cytotoxicity | Perform a cell viability assay to ensure that the observed decrease in cAMP is not due to cell death caused by your compound. |
| Receptor Desensitization | If you are observing a diminished response over time, consider that your compound may be causing receptor desensitization. Perform time-course experiments to investigate this possibility. |
Quantitative Data
Table 1: Binding Affinities (Ki) of Selected A1AR Agonists
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| CVT-3619 | hA1AR | 55 | Human | |
| GR79236 | hA1AR | Data not specified | Human | |
| Tecadenoson | hA1AR | Data not specified | Human | |
| Capadenoson (BAY 68-4986) | hA1AR | Data not specified | Human | |
| DPCPX (Antagonist) | hA1AR | < 10 | Human |
Note: Quantitative data for A1AR agonists is often presented within a broader context of selectivity, and specific Ki values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A1AR
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Radioligand (e.g., [3H]DPCPX)
-
Unlabeled test compound
-
Non-specific binding control (e.g., a high concentration of a known A1AR ligand)
-
Scintillation cocktail and vials
-
Glass fiber filter mats
-
Cell harvester
Methodology:
-
Membrane Preparation: Culture HEK293-hA1AR cells to confluency. Harvest the cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well. Add increasing concentrations of the unlabeled test compound. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a saturating concentration of a non-labeled A1AR ligand.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) of an A1AR agonist in inhibiting adenylyl cyclase activity.
Materials:
-
CHO-K1 cells stably expressing the human A1AR
-
Cell culture medium and reagents
-
Forskolin
-
Test compound
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Methodology:
-
Cell Plating: Plate the CHO-hA1AR cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compound to the appropriate wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified period.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: General Troubleshooting Workflow for Unexpected Results.
References
- 1. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 5. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
Interpreting biphasic dose-response to Tecadenoson
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tecadenoson. The information is designed to help interpret biphasic dose-response phenomena and other unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the A1 adenosine receptor (A1AR), a G-protein coupled receptor (GPCR).[1] Its primary signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).[2][3][4] This coupling leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[2] Additionally, the dissociation of the G-protein βγ subunits can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability, particularly in cardiac tissues.
Q2: We are observing a weaker-than-expected or even an opposite effect at high concentrations of this compound. What could be causing this biphasic dose-response?
A2: A biphasic or U-shaped dose-response curve with A1AR agonists is often attributable to receptor desensitization at high agonist concentrations. This is a common regulatory mechanism for GPCRs. Prolonged or high-dose exposure to an agonist can lead to:
-
Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
G-Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's ability to couple with and activate its G-protein, diminishing the downstream signal (e.g., cAMP inhibition).
-
Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and further reducing the cell's responsiveness to the agonist.
This multi-step process results in a diminished response at high agonist concentrations, leading to a biphasic curve.
Q3: Could this compound activate other signaling pathways at different concentrations?
A3: While the canonical pathway for A1AR is Gαi-mediated inhibition of adenylyl cyclase, some studies suggest that A1ARs can couple to other G-proteins, such as Gαq or even Gαs, in an agonist-specific manner. Activation of Gαq would stimulate the phospholipase C (PLC) pathway, while Gαs would stimulate adenylyl cyclase. It is theoretically possible that at very high concentrations, this compound could induce a conformational change in the receptor that favors coupling to these non-canonical pathways, leading to a different physiological output and contributing to a complex dose-response relationship.
Troubleshooting Guides
Problem: The inhibitory effect of this compound on cAMP levels diminishes at concentrations above 1 µM in our cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization & Internalization | 1. Time-Course Experiment: Measure cAMP inhibition at shorter incubation times (e.g., 5-15 minutes) with high this compound concentrations. Desensitization is a time-dependent process. 2. Receptor Expression Analysis: Use Western Blot or ELISA to quantify A1AR levels in membrane vs. cytosolic fractions after treatment with low and high concentrations of this compound to assess internalization. 3. Use a Partial Agonist: As a positive control, test a known partial A1AR agonist, which is less likely to cause profound desensitization. |
| Cell Line Issues | 1. Receptor Density: Quantify A1AR expression in your cell line. Very high expression levels can sometimes alter signaling outcomes. 2. Endogenous Adenosine: Ensure cells are thoroughly washed and media is replaced before the assay to remove endogenous adenosine, which could cause baseline receptor activation. |
| Assay Artifact | 1. Compound Solubility: Visually inspect the highest concentrations of your this compound stock under a microscope to ensure there is no precipitation. 2. Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH) at the highest concentrations of this compound to rule out off-target toxic effects that could compromise cell signaling. |
Problem: We observe inconsistent activation of GIRK channels in our electrophysiology experiments (patch clamp).
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization | 1. Rapid Application: Use a fast perfusion system to apply this compound. The peak GIRK current often occurs quickly and can desensitize during sustained application. 2. Pulsed Application: Apply this compound in short pulses (e.g., 20-30 seconds) with sufficient washout periods in between to allow for receptor resensitization. |
| G-Protein Depletion | 1. Include GTP in Pipette: Ensure your intracellular pipette solution contains an adequate concentration of GTP (e.g., 0.1-0.3 mM) to support G-protein cycling. For irreversible activation, GTPγS can be used, but this will prevent observation of desensitization. |
| Channel Rundown | 1. Maintain Cell Health: Monitor the baseline current and cell membrane parameters throughout the experiment. A gradual loss of channel activity ("rundown") can be mistaken for a drug effect. 2. Include ATP in Pipette: GIRK channel activity can be dependent on intracellular ATP. Including ATP (e.g., 2-5 mM) in the pipette solution can improve stability. |
Data Presentation
The following tables summarize hypothetical and literature-derived data relevant to interpreting this compound's effects.
Table 1: Hypothetical Dose-Response of this compound on cAMP Inhibition
This table illustrates a classic biphasic (U-shaped) dose-response curve.
| This compound Conc. (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 60% |
| 100 | 85% |
| 1000 (1 µM) | 65% |
| 10000 (10 µM) | 40% |
Table 2: Effect of Prolonged Agonist Exposure on A1 Receptor Density
Data adapted from studies on A1AR desensitization.
| Treatment Condition | Incubation Time | Membrane A1AR Density (% of Control) |
| Vehicle (Control) | 12 hours | 100% |
| 1 µM R-PIA (A1AR Agonist) | 6 hours | ~90% |
| 1 µM R-PIA (A1AR Agonist) | 12 hours | ~50% |
| 1 µM R-PIA (A1AR Agonist) | 24 hours | ~40% |
Experimental Protocols
Protocol 1: Measuring cAMP Inhibition via HTRF Assay
This protocol is for a Gαi-coupled receptor like A1AR.
-
Cell Plating: Seed cells (e.g., CHO or HEK293 expressing human A1AR) into a 384-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also prepare a solution of Forskolin (an adenylyl cyclase activator) and a vehicle control.
-
Cell Stimulation: a. Remove culture media from the cells. b. Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. This is the antagonist/inhibitor step. c. Add a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the negative control. This stimulates cAMP production. d. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: a. Add the HTRF lysis buffer and detection reagents (containing Eu3+-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to all wells as per the manufacturer's instructions. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the percent inhibition of the Forskolin response against the log of this compound concentration to determine the IC50.
Protocol 2: Radioligand Binding Assay for Receptor Downregulation
This protocol measures the number of A1ARs on the cell surface.
-
Cell Culture and Treatment: Culture cells expressing A1AR in 12-well plates. Treat the cells with various concentrations of this compound (or a vehicle control) for a specified duration (e.g., 12-24 hours) to induce desensitization and internalization.
-
Cell Harvesting and Membrane Preparation: a. Wash the cells twice with ice-cold PBS. b. Scrape the cells into a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) containing protease inhibitors. c. Homogenize the cells and centrifuge at low speed (e.g., 500 x g) to remove nuclei. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: a. In assay tubes, combine the membrane preparation with a saturating concentration of a radiolabeled A1AR antagonist (e.g., [³H]DPCPX). b. For non-specific binding determination, add a high concentration of an unlabeled antagonist (e.g., 10 µM XAC) to a parallel set of tubes. c. Incubate at room temperature for 60-90 minutes.
-
Assay Termination: Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Compare the specific binding in this compound-treated samples to the vehicle-treated control to quantify receptor downregulation.
Visualizations
Caption: Canonical A1AR signaling pathway activated by this compound.
Caption: Mechanism of A1AR desensitization and internalization.
Caption: Logical workflow for troubleshooting a biphasic response.
References
Technical Support Center: A1 Adenosine Agonists & Bronchospasm Risk
Welcome to the technical support center for researchers working with A1 adenosine agonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design and execute experiments while minimizing the risk of bronchospasm.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing bronchoconstriction in my animal model with a supposedly selective A1 adenosine receptor (A1AR) agonist?
A1: This is a common and multifaceted issue. Several factors could be at play:
-
Indirect Mechanisms: A1AR-mediated bronchoconstriction is often indirect. Instead of solely acting on airway smooth muscle, A1AR agonists can trigger the release of bronchoconstrictor mediators from other cells.[1] The primary indirect pathways include:
-
Mast Cell Degranulation: A1AR activation can potentiate the release of histamine and leukotrienes from mast cells, which are potent bronchoconstrictors.[2][3]
-
Neuronal Activation: Agonists can stimulate sensory nerves in the airways, leading to a reflex cholinergic response and smooth muscle contraction.
-
-
Receptor Upregulation in Disease Models: In animal models of allergic asthma, the expression of A1 receptors on airway smooth muscle can be significantly increased. This hypersensitivity can lead to a pronounced bronchoconstrictor response that might not be apparent in healthy animals.
-
Off-Target Effects: Even with selective agonists, high concentrations can lead to activation of other adenosine receptors (A2B, A3) which are also implicated in bronchoconstriction and inflammation. Always verify the selectivity profile of your specific agonist and use the lowest effective concentration.
Q2: My in vitro assay using isolated tracheal rings shows no contraction with the A1 agonist, but I see a strong bronchospastic response in vivo. What explains this discrepancy?
A2: This classic observation highlights the importance of indirect bronchoconstriction pathways that are absent in isolated tissue preparations. An isolated tracheal ring or bronchial strip experiment primarily measures the direct effect of a compound on the airway smooth muscle. The lack of contraction in vitro strongly suggests that the in vivo bronchospasm is mediated by mast cells or neural reflexes, which are not present in the isolated tissue bath.
Q3: How can I experimentally differentiate between direct airway smooth muscle effects and indirect (mast cell/neuronal) effects of my A1 agonist?
A3: A multi-step experimental approach is recommended:
-
In Vitro Analysis: Begin with an isolated tissue preparation (e.g., guinea pig tracheal rings). A contractile response here indicates a direct effect on smooth muscle.
-
Pharmacological Blockade In Vivo: If you observe bronchoconstriction in vivo, pre-treat animals with specific antagonists to dissect the pathway:
-
Mast Cell Stabilization: Use an agent like cromolyn sodium to prevent mast cell degranulation.
-
Antihistamines: Use an H1 receptor antagonist (e.g., terfenadine) to block the effects of released histamine.
-
Leukotriene Antagonists: Use a cysteinyl leukotriene receptor antagonist (e.g., montelukast) to block the effects of leukotrienes.
-
Anticholinergics: Use an agent like ipratropium bromide to block vagal nerve activation.
-
-
Use of Knockout Models: If available, A1AR knockout mice can confirm that the observed effect is mediated through the intended receptor.
Q4: What are the best practices for formulating and administering A1 agonists to minimize variability and potential for bronchospasm?
A4: Careful preparation and administration are critical.
-
Solubility: Ensure your agonist is fully dissolved. Poor solubility can lead to micro-precipitates, causing irritation and non-specific inflammatory responses. Use recommended solvents (e.g., DMSO, saline) and sonicate if necessary. Always include vehicle-only controls.
-
Route of Administration: The route can influence the outcome.
-
Inhalation/Aerosol: Delivers the agonist directly to the airways, which is relevant for asthma models but carries the highest risk of provoking bronchospasm. Use a well-calibrated nebulizer for consistent particle size and delivery.
-
Intravenous (IV): Systemic administration may have broader effects. Be aware of potential cardiovascular side effects like bradycardia and hypotension, which are also mediated by A1ARs.
-
-
Dose-Response: Always perform a dose-response study to identify the minimal effective dose and avoid concentrations that may cause off-target effects or severe bronchospasm.
Quantitative Data: A1 Adenosine Agonist Selectivity
The selectivity of an agonist for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, A3) is crucial for minimizing off-target effects. The following table summarizes binding affinity (Ki) data for common agonists. Lower Ki values indicate higher affinity.
| Agonist | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) | A1/A2A Selectivity Ratio | A1/A3 Selectivity Ratio | Reference |
| CPA (N6-Cyclopentyladenosine) | ~1.4 | ~230 | ~500 | ~164 | ~357 | |
| NECA (5'-N-Ethylcarboxamidoadenosine) | ~6.4 | ~14 | ~25 | ~0.45 (Non-selective) | ~3.9 | |
| Tecadenoson | ~110 | >10,000 | >10,000 | >90 | >90 | |
| CVT-3619 (Partial Agonist) | ~55 | >11,000 | >1,100 | >200 | >20 | |
| GR79236 | ~8 | ~1,200 | ~3,400 | ~150 | ~425 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Researchers should consult primary literature for their specific compounds of interest.
Signaling & Experimental Workflow Diagrams
A1AR Signaling Pathways in Bronchoconstriction
References
How to mitigate off-target effects of Tecadenoson in experiments
Welcome to the technical support center for Tecadenoson. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address potential issues during experimentation, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm that the observed effects in my experiment are mediated by the A1 adenosine receptor (A1AR) and not other adenosine receptor subtypes?
Answer: To ensure the observed biological effects are due to the on-target activity of this compound at the A1AR, a combination of pharmacological controls should be employed. The primary strategy is to use selective antagonists for the A1AR and other adenosine receptor subtypes (A2A, A2B, A3).
-
A1AR Antagonist Control: Pre-treatment with a selective A1AR antagonist should block the effects of subsequently added this compound. If the effect is abolished, it provides strong evidence for A1AR-mediated action.
-
Other Adenosine Receptor Antagonists: To rule out engagement with other adenosine receptors, especially at higher concentrations, experiments can be run in the presence of antagonists for A2A, A2B, and A3 receptors. The persistence of the this compound effect under these conditions supports its A1AR selectivity.
Data Presentation: Commonly Used Adenosine Receptor Antagonists
| Antagonist | Primary Target | Typical Working Concentration | Purpose in this compound Experiments |
| DPCPX | A1 Receptor | 10-100 nM | To block the on-target effect of this compound (Negative Control) |
| ZM 241385 | A2A Receptor | 10-50 nM | To rule out off-target A2A receptor activation |
| PSB 603 | A2B Receptor | 50-200 nM | To rule out off-target A2B receptor activation |
| MRS 1220 | A3 Receptor | 20-100 nM | To rule out off-target A3 receptor activation |
Experimental Protocol: Pharmacological Validation of On-Target Effects
-
Cell/Tissue Preparation: Prepare your experimental model (e.g., cell culture, isolated tissue) as per your standard protocol.
-
Baseline Measurement: Measure the baseline parameter of interest (e.g., cAMP levels, ion channel current, contractile force).
-
Antagonist Pre-incubation: Divide samples into groups.
-
Group 1: Vehicle control.
-
Group 2: Pre-incubate with a selective A1AR antagonist (e.g., DPCPX) for 20-30 minutes.
-
Group 3: Pre-incubate with a cocktail of A2A/A2B/A3 antagonists for 20-30 minutes.
-
-
This compound Application: Add this compound at the desired experimental concentration to all groups.
-
Effect Measurement: After an appropriate incubation time, measure the parameter of interest again.
-
Analysis: Compare the response to this compound across the different groups. A significant reduction in effect only in Group 2 strongly indicates an A1AR-mediated mechanism.
Visualization: On-Target Validation Workflow
FAQ 2: I am observing unexpected CNS-related effects in my in vivo model. How can I mitigate these?
Answer: this compound is a substrate for the equilibrative nucleoside transporter 1 (ENT1), which facilitates its transport across the blood-brain barrier (BBB).[1] The high density of A1 adenosine receptors in the brain means that this transport can lead to significant, and potentially confounding, central nervous system (CNS) effects in experiments focused on peripheral systems.[1]
Mitigation Strategies:
-
Pharmacological Blockade of BBB Transport: Co-administer a potent ENT1 inhibitor to reduce the brain exposure of this compound. Pre-treatment with inhibitors like a prodrug of nitrobenzylmercaptopurine riboside (NBMPR) has been shown to significantly decrease brain concentrations of this compound.[1]
-
Dose Optimization: Use the lowest effective dose of this compound that achieves the desired peripheral effect to minimize the amount of drug available for transport into the CNS.
-
Alternative Models: If the research question allows, utilize in vitro models of peripheral tissues or cells to completely isolate the system of interest from potential CNS cross-reactivity.
Experimental Protocol: Mitigating CNS Effects in vivo
-
Animal Acclimatization: Properly acclimate animals according to institutional guidelines.
-
Group Allocation: Randomly assign animals to a control group and a treatment group.
-
Group 1 (Control): Vehicle for ENT1 inhibitor + this compound.
-
Group 2 (Treatment): ENT1 inhibitor + this compound.
-
-
Inhibitor Administration: Administer the ENT1 inhibitor (or its vehicle) systemically. The timing should be based on the inhibitor's pharmacokinetic profile to ensure maximal BBB transport blockade when this compound is given.
-
This compound Administration: After the appropriate pre-treatment time, administer this compound.
-
Behavioral/Physiological Monitoring: Observe and quantify both the desired peripheral effect and any CNS-related side effects (e.g., sedation, motor impairment) in both groups.
-
Analysis: Compare the peripheral and CNS effects between the two groups. A successful mitigation will show a preserved peripheral effect in Group 2 with significantly reduced CNS effects compared to Group 1.
Visualization: this compound BBB Transport and Mitigation
FAQ 3: How can I design a definitive experiment to validate that my observed phenotype is a direct result of this compound's on-target activity?
Answer: While pharmacological controls are essential, genetic validation provides the most definitive evidence for on-target activity.[2][3] This approach involves modulating the expression of the target protein (A1AR) to demonstrate that the drug's effect is dependent on its presence.
Validation Methods:
-
In Vitro Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the A1 adenosine receptor (gene: ADORA1) in a relevant cell line. If this compound fails to elicit the phenotype in these modified cells compared to wild-type or scrambled-control cells, it confirms the effect is on-target.
-
In Vivo Knockout Models: Utilize a knockout animal model where the Adora1 gene has been deleted. The biological effect of this compound observed in wild-type animals should be absent in the knockout animals.
Experimental Protocol: shRNA-mediated Knockdown for On-Target Validation
-
Vector Preparation: Design and clone shRNA sequences targeting ADORA1 into a suitable lentiviral or plasmid vector. Include a non-targeting (scrambled) shRNA control.
-
Cell Transduction/Transfection: Introduce the shRNA vectors into the target cells. If using a lentiviral vector, select for transduced cells using an appropriate marker (e.g., puromycin).
-
Knockdown Confirmation: After selection, confirm the reduction of A1AR expression via qPCR (to measure mRNA levels) and/or Western Blot (to measure protein levels).
-
Phenotypic Assay: Treat the knockdown cells and the scrambled-control cells with this compound.
-
Analysis: Measure the phenotype of interest. The absence or significant attenuation of the response in the A1AR-knockdown cells compared to the control cells validates the on-target mechanism.
Data Presentation: Comparison of Validation Approaches
| Approach | Pros | Cons |
| Pharmacological | Rapid to implement; uses wild-type systems. | Potential for antagonist off-target effects; does not rule out all unknown interactions. |
| Genetic | Highly specific; considered the gold standard for target validation. | More time-consuming and resource-intensive; potential for compensatory mechanisms in stable knockout models. |
Visualization: Genetic Validation Workflow
FAQ 4: What is the optimal concentration of this compound to use to ensure A1 selectivity?
Answer: this compound is highly selective for the A1 adenosine receptor. However, like any selective ligand, this selectivity is concentration-dependent. Exceedingly high concentrations risk engagement with lower-affinity off-targets, such as the A2A receptor.
This compound's binding affinity (Ki) for A1 is approximately 6.5 nM, whereas for the A2A receptor, it is 2,315 nM, indicating a >350-fold selectivity. To maintain selectivity, experiments should be conducted at the lowest possible concentration that elicits the desired on-target biological effect.
Recommended Approach:
-
Conduct a Dose-Response Curve: Perform a dose-response experiment to determine the concentration of this compound that produces 50% of its maximal effect (the EC50).
-
Select Working Concentration: Choose a working concentration in the range of the EC50 or, if a maximal effect is needed, a concentration that produces a saturating on-target response but remains well below the Ki of off-target receptors. For this compound, concentrations in the low-to-mid nanomolar range are typically sufficient for A1AR-mediated effects.
-
Verify with Controls: Use the pharmacological controls described in FAQ 1 to confirm selectivity at your chosen concentration.
Data Presentation: this compound Receptor Selectivity Profile
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (vs. A1) | Implication for Experiments |
| A1 Receptor | 6.5 nM | - | Primary On-Target |
| A2A Receptor | 2,315 nM | ~356x | Off-target effects are unlikely at concentrations below ~200-500 nM. |
Data sourced from Cayman Chemical product information.
Visualization: this compound Signaling Pathways
References
- 1. Transport of A1 adenosine receptor agonist this compound by human and mouse nucleoside transporters: evidence for blood-brain barrier transport by murine equilibrative nucleoside transporter 1 mENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tecadenoson Delivery for In Vivo Studies: A Technical Support Resource
Welcome to the technical support center for the in vivo application of Tecadenoson. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during in vivo studies with this selective A1 adenosine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and vehicle for preparing this compound for in vivo studies?
A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is commonly recommended due to the poor aqueous solubility of many adenosine receptor agonists. This compound itself is soluble in DMSO. For in vivo administration, a multi-component vehicle is often necessary to maintain solubility and minimize toxicity. A commonly used vehicle for intraperitoneal (IP) injection involves a co-solvent system. While a specific, universally validated vehicle for this compound is not extensively published, a general starting point for formulation could be:
-
10% DMSO: To initially dissolve the compound.
-
40% PEG300 (Polyethylene glycol 300): A commonly used co-solvent to maintain solubility in aqueous solutions.
-
5% Tween-80: A surfactant to improve stability and prevent precipitation.
-
45% Saline: The aqueous base of the vehicle.
It is crucial to prepare this vehicle by adding each component sequentially while mixing thoroughly. Researchers should always perform a small-scale pilot formulation to check for precipitation before preparing the final dosing solution.
Q2: My this compound solution is precipitating upon injection. What can I do?
A2: Precipitation upon injection is a common issue with compounds dissolved in a high percentage of organic solvents when they come into contact with the aqueous physiological environment. Here are several troubleshooting steps:
-
Optimize the Vehicle: Experiment with different ratios of co-solvents (e.g., increase the percentage of PEG300 or Tween-80). The goal is to find a balance that maintains solubility without increasing the viscosity to a point where it is difficult to inject.
-
Warm the Vehicle: Gently warming the vehicle (to no more than 37°C) before adding the this compound stock and before injection can sometimes help maintain solubility. However, ensure that heat does not degrade the compound.
-
Check pH: Ensure the pH of your final formulation is within a physiological range (typically 5-9) to avoid irritation and potential precipitation.
-
Alternative Vehicles: Consider other biocompatible vehicles such as solutions containing cyclodextrins (e.g., 20% SBE-β-CD in saline), which are known to enhance the solubility of hydrophobic compounds.
-
Reduce the Final Concentration: If possible, lowering the final concentration of this compound in the dosing solution may prevent it from reaching its solubility limit upon injection. This may require increasing the injection volume, but be mindful of the maximum recommended injection volumes for the chosen animal model and route.
Q3: What are the best practices for intraperitoneal (IP) injection of this compound in rodents?
A3: Proper IP injection technique is critical to ensure accurate dosing and animal welfare. Here are some best practices:
-
Injection Site: Administer the injection in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[1]
-
Needle Gauge and Volume: For mice, a 25-27 gauge needle is recommended, with a maximum injection volume of <10 ml/kg. For rats, a 23-25 gauge needle is appropriate, with a similar maximum volume of <10 ml/kg.[1]
-
Animal Restraint: Proper restraint is essential. For mice, this can be a one-handed scruff. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[1]
-
Aspiration: After inserting the needle, gently pull back on the plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated before injecting the solution.[1]
-
Temperature of Injectate: Whenever possible, warm the dosing solution to room or body temperature to prevent a drop in the animal's body temperature.[1]
Q4: Are there known off-target effects of this compound in rodents that I should be aware of?
A4: this compound is a selective A1 adenosine receptor agonist, which significantly reduces the side effects associated with non-selective adenosine agonists that also target A2A, A2B, and A3 receptors (such as flushing, hypotension, and dyspnea). However, in preclinical models, some on-target effects mediated by the A1 receptor may be observed. For instance, A1 receptor activation can influence cardiovascular parameters. While this compound is designed to have minimal impact on blood pressure, high doses may still elicit some cardiovascular responses. Additionally, A1 adenosine receptors are present in the brain, and while this compound's ability to cross the blood-brain barrier may be limited, high systemic doses could potentially lead to central nervous system effects. It is always recommended to include appropriate control groups and monitor animals for any unexpected behavioral or physiological changes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Species | Value | Notes |
| Ki (A1 Receptor) | Human | 6.5 nM | High affinity for the target receptor. |
| Ki (A2A Receptor) | Human | 2,315 nM | Demonstrates high selectivity for A1 over A2A receptors. |
| EC50 (S-H Interval Prolongation) | Guinea Pig (isolated heart) | 40.6 nM | A measure of the drug's effect on atrioventricular nodal conduction. |
| ED50 (PR Interval Prolongation) | Guinea Pig (in vivo) | 0.9 µg/kg | Effective dose for observing a physiological response in vivo. |
Table 2: Physicochemical and Predicted ADMET Properties
| Property | Value | Source |
| Molecular Weight | 337.33 g/mol | DrugBank |
| Chemical Formula | C14H19N5O5 | DrugBank |
| Predicted Human Intestinal Absorption | High (+) | DrugBank |
| Predicted Blood Brain Barrier Penetration | Positive (+) | DrugBank |
| Predicted Caco-2 Permeability | Low (-) | DrugBank |
| P-glycoprotein Substrate | Yes | DrugBank |
| Rat Acute Toxicity (LD50) | 2.0840 mol/kg | DrugBank |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, combine the vehicle components in the following order, ensuring complete mixing after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL sterile saline
-
-
This creates a 10% DMSO-free pre-vehicle solution.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile, tared tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Vortex until fully dissolved.
-
-
Prepare the Final Dosing Solution:
-
To prepare a final dosing solution, add 1 part of the this compound stock solution to 9 parts of the pre-vehicle solution. For example, to make 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL this compound stock to 900 µL of the pre-vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Use a new sterile syringe and needle for each animal.
-
Administer the solution via intraperitoneal injection following the best practices outlined in the FAQs.
-
Note: This is a general protocol and may require optimization based on the specific dose and animal model. Always perform a small-scale test to ensure solubility and stability before preparing a large batch.
Visualizations
Signaling Pathway of this compound (A1 Adenosine Receptor)
Caption: this compound activates the A1 adenosine receptor, leading to the inhibition of adenylyl cyclase.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for an in vivo study investigating the efficacy of this compound.
References
Technical Support Center: Tecadenoson and A1 Adenosine Receptor Assays
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Tecadenoson, a selective A1 adenosine receptor agonist. The focus is on avoiding receptor saturation and ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the A1 adenosine receptor (A1AR).[1][2] Its primary mechanism of action is to stimulate the A1AR, which is a G protein-coupled receptor (GPCR). Activation of the A1AR by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various physiological processes, including slowing the heart rate and atrioventricular (AV) nodal conduction.[2]
Q2: What are the typical binding affinity and potency values for this compound?
This compound exhibits high affinity and selectivity for the human A1 adenosine receptor. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Receptor/System | Notes |
| Ki | ~6.5 nM | Human A1 Adenosine Receptor | Ki represents the inhibition constant, indicating the concentration of this compound required to occupy 50% of the A1 receptors in a competitive binding assay. A lower Ki value signifies higher binding affinity. |
| Selectivity | >200-fold | A1 vs. A2A Adenosine Receptor | This compound is significantly more selective for the A1 receptor compared to the A2A receptor, which is crucial for minimizing off-target effects. |
| EC50 | ~40.6 nM | Isolated Perfused Guinea Pig Hearts (SH interval prolongation) | EC50 is the concentration of a drug that gives a half-maximal response. In this functional assay, it reflects the potency of this compound in prolonging the stimulus-to-His bundle potential interval. |
| ED50 | ~0.9 µg/kg | Anesthetized Guinea Pigs (PR interval prolongation) | ED50 is the median effective dose required to produce a specific effect in 50% of a population. This in vivo measure demonstrates the potency of this compound in prolonging the PR interval on an electrocardiogram. |
Q3: What are the signs of A1 adenosine receptor saturation in my in vitro experiments?
Receptor saturation can manifest in several ways during your experiments:
-
Plateauing Dose-Response Curve: In a functional assay, as you increase the concentration of this compound, the response (e.g., inhibition of cAMP production) will eventually reach a maximum and will not increase further with higher concentrations.
-
Non-linear Scatchard Plot: In a radioligand binding assay, a Scatchard plot of bound/free ligand versus bound ligand will deviate from a straight line, indicating that the binding is no longer proportional to the concentration of the free ligand.
-
Inconsistent or Decreased Signal at High Concentrations: Paradoxically, at very high concentrations, you might observe a decrease in the specific signal. This can be due to off-target effects, cell toxicity, or ligand-induced receptor internalization and desensitization.
Q4: How can I avoid A1 adenosine receptor saturation?
To prevent receptor saturation and obtain reliable data, consider the following:
-
Optimize this compound Concentration: Conduct a dose-response experiment to determine the optimal concentration range that gives a measurable response without reaching saturation. This is typically around the Kd or EC50 value.
-
Control Cell Density: The number of receptors available for binding is directly related to the number of cells used in the assay. Using too many cells can lead to ligand depletion and an underestimation of affinity. Conversely, too few cells may result in a weak signal. Optimize the cell number to ensure that the total receptors are not in vast excess of the ligand concentration.
-
Limit Incubation Time: Prolonged incubation with a high concentration of an agonist can lead to receptor desensitization and internalization. Determine the minimum incubation time required to reach binding equilibrium.
-
Use Appropriate Assay Conditions: Ensure that the assay buffer, temperature, and pH are optimal for A1 receptor binding and function.
Troubleshooting Guides
Issue 1: High background signal in a radioligand binding assay.
-
Question: I am performing a competitive binding assay with radiolabeled [³H]-DPCPX and unlabeled this compound, but my non-specific binding is very high, making it difficult to determine the specific binding. What could be the cause?
-
Answer:
-
Suboptimal Blocking Agents: Ensure you are using an appropriate concentration of a non-specific binding inhibitor in your assay buffer, such as bovine serum albumin (BSA).
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background. Increase the number and volume of washes with ice-cold buffer.
-
Filter Binding: The radioligand itself might be binding to the filter paper. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help reduce non-specific filter binding.
-
Radioligand Degradation: Ensure the radioligand has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
Issue 2: No dose-dependent response in a cAMP functional assay.
-
Question: I am treating my cells expressing the A1 adenosine receptor with increasing concentrations of this compound, but I do not see a corresponding decrease in forskolin-stimulated cAMP levels. What should I check?
-
Answer:
-
Cell Health and Receptor Expression: Verify that your cells are healthy and are expressing a sufficient number of functional A1 receptors. Poor cell viability or low receptor expression will result in a weak or absent signal.
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase might be too high, masking the inhibitory effect of this compound. Perform a forskolin dose-response curve to determine the optimal concentration that gives a robust but not maximal stimulation of cAMP production.
-
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the breakdown of cAMP and enhance the signal window.
-
Reagent Quality: Ensure that all reagents, including this compound, forskolin, and the cAMP detection reagents, are of high quality and have not expired.
-
Experimental Protocols
Key Experiment 1: A1 Adenosine Receptor Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the A1 adenosine receptor using a competitive binding assay with a known radiolabeled antagonist, such as [³H]-DPCPX.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells) to a high density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Binding Assay:
-
Prepare a series of dilutions of unlabeled this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of [³H]-DPCPX (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound or vehicle (for total binding).
-
For non-specific binding, add a high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment 2: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing the A1 adenosine receptor.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the human A1 adenosine receptor.
-
Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Add increasing concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed, sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Receptor Saturation.
References
Validation & Comparative
A Comparative Analysis of Tecadenoson and Other Selective A1 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine A1 receptor (A1AR) agonists are a class of compounds with significant therapeutic potential, particularly in cardiovascular and neurological applications. By selectively targeting the A1AR, these agents can modulate physiological processes such as heart rate, neurotransmitter release, and lipolysis, while minimizing off-target effects associated with non-selective adenosine receptor activation. This guide provides a detailed comparison of Tecadenoson, a well-characterized selective A1AR agonist, with other notable selective A1AR agonists, focusing on their performance backed by experimental data.
This compound (formerly CVT-510) is a potent and selective A1AR agonist that was evaluated for the termination of paroxysmal supraventricular tachycardia (PSVT).[1][2] This document will compare its pharmacological profile with that of Capadenoson and Selodenoson, two other selective A1AR agonists that have been investigated for various therapeutic indications.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound, Capadenoson, and Selodenoson, focusing on their binding affinity (Ki), functional potency (EC50), and selectivity for the human A1 adenosine receptor.
| Compound | Target | Ki (nM) | IC50 (nM) | Species | Reference |
| This compound | Adenosine A1 Receptor | 2.1 | 8.2 | Human | [2] |
| Adenosine A1 Receptor | 6.5 | - | Pig | [3] | |
| Adenosine A2A Receptor | 2315 | - | Pig | [3] | |
| Capadenoson | Adenosine A1 Receptor | - | 0.1 | Human |
Table 1: Binding Affinity and Potency of Selective A1 Receptor Agonists. This table presents the inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for this compound and Capadenoson at the A1 adenosine receptor. Lower values indicate higher binding affinity and potency, respectively.
| Compound | A1 Selectivity vs. A2A | A1 Selectivity vs. A2B | A1 Selectivity vs. A3 | Reference |
| This compound | 356-fold (Pig) | - | - | |
| Capadenoson | 1,800-fold (Human) | 900-fold (Human) | - |
Table 2: Receptor Selectivity Profile. This table highlights the selectivity of this compound and Capadenoson for the A1 adenosine receptor over other adenosine receptor subtypes. Higher fold-selectivity indicates a more specific interaction with the A1 receptor, which is desirable for minimizing off-target effects.
Signaling Pathways and Experimental Workflows
The activation of the A1 adenosine receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity, which is central to the therapeutic effects of A1AR agonists in cardiac tissue.
The experimental workflows to characterize these agonists typically involve a series of in vitro assays to determine their binding affinity, selectivity, and functional activity.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the characterization of selective A1 adenosine receptor agonists. Specific parameters may vary between studies.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]CPX for A1 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for EC50 Determination)
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity and decrease intracellular cAMP levels.
-
Cell Culture: Cells expressing the A1 adenosine receptor are cultured in appropriate media.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with forskolin to elevate basal cAMP levels.
-
Agonist Treatment: The cells are then treated with varying concentrations of the A1 receptor agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of cAMP production (EC50) is determined by non-linear regression analysis of the concentration-response curve.
GTPγS Binding Assay (for G-protein Activation)
This assay directly measures the activation of G-proteins following receptor stimulation by an agonist.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the A1 receptor are used.
-
Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the A1 receptor agonist in the presence of GDP.
-
Separation: Upon agonist binding and G-protein activation, GDP is exchanged for [35S]GTPγS. The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration.
-
Detection: The amount of [35S]GTPγS bound to the Gα subunit is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined. The maximal stimulation (Emax) relative to a standard full agonist can also be calculated to determine if the compound is a full or partial agonist.
Conclusion
This compound and Capadenoson are both potent and selective agonists of the A1 adenosine receptor. The available data suggests that Capadenoson exhibits higher potency and selectivity for the human A1 receptor compared to the data reported for this compound in pig tissues. While Selodenoson is also a selective A1 agonist, a direct quantitative comparison is hampered by the lack of publicly available binding and functional data. The choice of a specific A1 agonist for therapeutic development will depend on the desired pharmacokinetic and pharmacodynamic profile for the target indication. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of novel A1 receptor agonists.
References
Tecadenoson Demonstrates Superior Efficacy to Placebo in Terminating Paroxysmal Supraventricular Tachycardia
Tecadenoson, a selective A1-adenosine receptor agonist, has shown significant efficacy in the rapid conversion of paroxysmal supraventricular tachycardia (PSVT) to normal sinus rhythm when compared to placebo in clinical trials. This guide provides a comprehensive comparison of this compound and placebo, detailing the experimental data, protocols, and the underlying mechanism of action for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The primary evidence for this compound's efficacy comes from the Phase 3 "Trial to Evaluate the Management of PSVT during Electrophysiologic Study with this compound" (TEMPEST). This multicenter, double-blind, placebo-controlled trial evaluated the efficacy of five different two-dose intravenous bolus regimens of this compound versus a placebo regimen. The results demonstrated a dose-dependent increase in the rate of conversion of induced PSVT to sinus rhythm.
Table 1: Therapeutic Conversion Rates of this compound vs. Placebo in the TEMPEST Trial
| Treatment Group (First Dose / Second Dose) | N | Conversion Rate (%) | P-value vs. Placebo |
| Placebo | 30 | 3.3 | - |
| 75 µg / 150 µg this compound | 30 | 50.0 | <0.0005 |
| 150 µg / 300 µg this compound | 31 | 64.5 | <0.0005 |
| 300 µg / 600 µg this compound | 31 | 90.3 | <0.0005 |
| 450 µg / 900 µg this compound | 30 | 80.0 | <0.0005 |
| 900 µg / 900 µg this compound | 30 | 86.7 | <0.0005 |
Data sourced from the TEMPEST trial results presented at the American Heart Association 2002 meeting.[1]
Table 2: Time to Conversion and Conversion After First Bolus
| Treatment Group (First Dose / Second Dose) | Median Time to Conversion | Conversion After First Bolus (%) |
| Placebo | - | 3.3 |
| 75 µg / 150 µg this compound | - | ~50 |
| 150 µg / 300 µg this compound | - | ~50 |
| 300 µg / 600 µg this compound | < 1 minute | >50 |
| 450 µg / 900 µg this compound | < 1 minute | >50 |
| 900 µg / 900 µg this compound | < 1 minute | 86.7 |
Data reflects that the three highest doses of this compound had a median conversion time of less than one minute.[1][2]
Experimental Protocols
The TEMPEST trial was a multicenter, double-blind, placebo-controlled study designed to assess the safety and efficacy of this compound in terminating electrophysiologically induced PSVT.[2]
Patient Population: Patients with a documented history of symptomatic PSVT who were scheduled for a clinical electrophysiology study to evaluate and treat their condition were enrolled.[1]
Study Procedure:
-
Induction of PSVT: After the initial electrophysiology study, PSVT was induced and sustained for up to two minutes.
-
Randomization and Blinding: Patients were randomized to receive either one of the five this compound dose regimens or a placebo in a double-blind manner.
-
Drug Administration: The assigned study drug was administered as a rapid intravenous bolus.
-
Second Dose Administration: If PSVT persisted for one minute after the initial bolus, a second dose was administered as per the assigned regimen.
-
Primary Endpoint: The primary endpoint was the therapeutic conversion of PSVT to normal sinus rhythm.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective agonist for the A1-adenosine receptor. Its antiarrhythmic effect in PSVT is mediated by its action on the atrioventricular (AV) node. By selectively stimulating the A1-adenosine receptors in the AV node, this compound produces a negative dromotropic effect, which slows the electrical conduction through the AV node. This interruption of the re-entry circuit is the mechanism by which this compound terminates AV node-dependent supraventricular tachycardias.
Experimental Workflow of the TEMPEST Trial
The workflow of the TEMPEST trial followed a structured, multi-step process to ensure the rigorous evaluation of this compound's efficacy and safety.
Adverse Events
While this compound was generally well-tolerated, some adverse events were noted, particularly at higher doses. Transient second- and third-degree heart block occurred with the 300/600 µg, 450/900 µg, and 900/900 µg regimens. Importantly, this compound did not cause bronchospasm in patients with a history of asthma or chronic obstructive pulmonary disease and had no effect on blood pressure.
Conclusion
The clinical trial data robustly supports the efficacy of this compound in terminating PSVT at a significantly higher rate than placebo. The optimal dose regimen identified in the TEMPEST trial was 300 µ g/600 µg, which converted 90.3% of patients to normal sinus rhythm with no significant adverse effects. This compound's selective A1-adenosine receptor agonism provides a targeted approach to managing PSVT by slowing AV nodal conduction without the broader systemic effects associated with non-selective adenosine agonists. These findings position this compound as a promising therapeutic agent for the acute management of paroxysmal supraventricular tachycardia.
References
A Comparative Guide to Tecadenoson and Capadenoson: A Tale of Two A1 Receptor Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a detailed, data-driven comparison of two adenosine A1 receptor agonists, Tecadenoson and Capadenoson, which have been explored for cardiovascular applications.
This compound, a selective A1 adenosine receptor agonist, was primarily investigated for the termination of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its development focused on achieving A1 selectivity to avoid the vasodilatory and other side effects associated with non-selective adenosine receptor activation.[1][2] In contrast, Capadenoson was developed as a partial A1 receptor agonist for potential use in stable angina and atrial fibrillation.[3] The rationale behind its partial agonism was to mitigate the risk of bradycardia, a common side effect of full A1 receptor agonists. Interestingly, further research has suggested that Capadenoson may also exhibit activity at the A2B adenosine receptor, potentially classifying it as a dual A1/A2B agonist.
This guide will delve into the pharmacological profiles of both compounds, presenting quantitative data on their receptor affinity and functional potency. Detailed experimental protocols for the key assays used in their characterization are also provided, alongside visualizations of the relevant signaling pathways and experimental workflows.
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and Capadenoson at various adenosine receptor subtypes. This data allows for a direct comparison of their potency and selectivity.
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | Adenosine A1 | 6.5 | |
| Adenosine A2A | 2315 | ||
| Capadenoson | Adenosine A2B | ~300 |
Table 1: Binding Affinity (Kᵢ) of this compound and Capadenoson at Human Adenosine Receptors.
| Compound | Receptor | EC₅₀ (nM) | Reference |
| This compound | Adenosine A1 (guinea pig heart) | 40.6 | |
| Capadenoson | Adenosine A1 | 0.1 - 0.66 | |
| Adenosine A2A | 1400 | ||
| Adenosine A2B | 1.1 |
Table 2: Functional Potency (EC₅₀) of this compound and Capadenoson.
Signaling Pathways
Activation of the adenosine A1 receptor by agonists like this compound and Capadenoson primarily initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Capadenoson's potential activity at the A2B receptor would involve coupling to the stimulatory G protein, Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound and Capadenoson.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, the cell membranes (e.g., 20-50 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CCPA for A1 receptors) and varying concentrations of the unlabeled test compound (this compound or Capadenoson). The total assay volume is typically 100-200 µL. The incubation is carried out at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified as a measure of receptor activation by an agonist.
References
A Comparative Guide to Tecadenoson and Selodenoson in Atrial Arrhythmia Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tecadenoson and Selodenoson, two selective A1 adenosine receptor agonists investigated for the management of atrial arrhythmias. The information is compiled from publicly available clinical trial data and pharmacological studies.
Introduction
This compound (CVT-510) and Selodenoson were developed as potential therapeutic agents for atrial arrhythmias, including paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation (AF).[1] Both compounds are selective agonists for the A1 adenosine receptor, aiming to reduce heart rate and potentially convert arrhythmias to normal sinus rhythm with fewer side effects than non-selective adenosine.[2][3] While this compound progressed to Phase III trials for PSVT and underwent Phase II studies for atrial fibrillation, the clinical development of Selodenoson for atrial fibrillation appears to have been discontinued after Phase II.[4]
Mechanism of Action: A1 Adenosine Receptor Agonism
Both this compound and Selodenoson exert their anti-arrhythmic effects by selectively activating the A1 adenosine receptor, a G protein-coupled receptor abundant in the atrioventricular (AV) node.[5] Activation of this receptor initiates a signaling cascade that ultimately slows AV nodal conduction and reduces the ventricular response rate during atrial arrhythmias.
Signaling Pathway of A1 Adenosine Receptor Agonists in Atrial Arrhythmias
Caption: A1 Adenosine Receptor Signaling Pathway in Cardiac Myocytes.
Comparative Performance Data
Quantitative comparison is limited by the lack of published efficacy data from Selodenoson's clinical trials. The available data for this compound is primarily from studies in PSVT and a study on heart rate control in atrial fibrillation.
Table 1: this compound Performance in Atrial Fibrillation (NCT00713401)
| Parameter | Baseline | 75 µg this compound | 150 µg this compound | 300 µg this compound |
| Heart Rate (beats/min) | Not specified | Marked Decrease | Marked Decrease | Marked Decrease |
| Atrial Fibrillatory Rate | No significant change | No significant change | No significant change | No significant change |
| RR Interval Variability | Increased | Increased | Increased | Increased |
Source: Beta-blockade and A1-adenosine receptor agonist effects on atrial fibrillatory rate and atrioventricular conduction in patients with atrial fibrillation.
Table 2: this compound Efficacy in Paroxysmal Supraventricular Tachycardia (TEMPEST Trial)
| Treatment Group (First Dose/Second Dose) | Therapeutic Conversion Rate |
| Placebo | 6.7% |
| 75 µg / 150 µg | 50.0% |
| 150 µg / 300 µg | 58.6% |
| 300 µg / 600 µg (Optimal Regimen) | 90.3% |
| 450 µg / 900 µg | 82.8% |
| 900 µg / 900 µg | 86.7% |
Source: Trial to Evaluate the Management of Paroxysmal Supraventricular Tachycardia During an Electrophysiology Study With this compound.
Selodenoson Performance in Atrial Fibrillation (NCT00040001)
The primary objective of the Phase II trial for Selodenoson was to evaluate the safety and efficacy of the drug in lowering the heart rate in patients with atrial fibrillation and a rapid ventricular response. Specific quantitative results from this study are not publicly available.
Pharmacokinetics
| Parameter | This compound | Selodenoson |
| Administration | Intravenous bolus | Information not available |
| Time to Peak Plasma Concentration (Tmax) | < 2 minutes | Information not available |
| Half-life | Approximately 30 minutes | Information not available |
| Metabolism | Information not available | Information not available |
| Excretion | Information not available | Information not available |
Source: Trial to Evaluate the Management of Paroxysmal Supraventricular Tachycardia During an Electrophysiology Study With this compound.
Experimental Protocols
This compound for Atrial Fibrillation (NCT00713401)
-
Study Design: A randomized, placebo-controlled Phase II trial.
-
Participants: 21 patients with permanent atrial fibrillation.
-
Intervention: Patients were randomly assigned to receive an intravenous bolus of 75, 150, or 300 µg of this compound. This was administered alone and in combination with an esmolol infusion.
-
Primary Outcome Measures: Heart rate and atrial fibrillatory rate were estimated from 10-minute recording segments. RR interval variability and irregularity were also assessed.
Caption: Workflow for the this compound Atrial Fibrillation Study.
This compound for Paroxysmal Supraventricular Tachycardia (TEMPEST Trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.
-
Participants: Patients with a history of symptomatic PSVT and inducible PSVT during an electrophysiology study.
-
Intervention: After induction of sustained PSVT, patients received a rapid IV bolus of this compound or placebo. Five two-dose regimens of this compound were evaluated. A second dose was given if PSVT persisted for one minute.
-
Primary Endpoint: Therapeutic conversion to normal sinus rhythm without second- or third-degree AV block within one minute of drug administration.
Selodenoson for Atrial Fibrillation (NCT00040001)
-
Study Design: A safety and efficacy study.
-
Participants: Patients with atrial fibrillation and a rapid ventricular response.
-
Objective: To evaluate the safety of Selodenoson and to determine the dose that effectively lowers heart rate.
-
Detailed Protocol: Specific details of the experimental protocol are not publicly available.
Conclusion
This compound demonstrated efficacy in converting PSVT to sinus rhythm and in reducing ventricular rate in atrial fibrillation. Its selective A1 adenosine receptor agonism offered a potential for fewer side effects compared to non-selective adenosine. However, its development was ultimately discontinued.
Selodenoson, sharing a similar mechanism of action, was investigated for rate control in atrial fibrillation. The lack of publicly available data from its Phase II trial and its discontinued development prevent a direct and comprehensive comparison with this compound.
For researchers in this field, the clinical development history of these two agents underscores the challenges in translating a promising mechanism of action into a successful therapeutic product for atrial arrhythmias. Further investigation into the specific reasons for the discontinuation of these drug candidates could provide valuable insights for future drug development efforts targeting the A1 adenosine receptor.
References
- 1. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lucris.lub.lu.se [lucris.lub.lu.se]
- 3. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-blockade and A1-adenosine receptor agonist effects on atrial fibrillatory rate and atrioventricular conduction in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tecadenoson's Side Effect Profile in the Management of Paroxysmal Supraventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profile of Tecadenoson, a selective adenosine A1 receptor agonist, against other therapeutic alternatives for paroxysmal supraventricular tachycardia (PSVT). The comparison includes the non-selective adenosine receptor agonist, Adenosine, and standard-of-care treatments such as calcium channel blockers (Verapamil and Diltiazem) and beta-blockers. This analysis is based on available clinical trial data and aims to provide an objective overview for research and drug development purposes.
Executive Summary
Quantitative Analysis of Side Effect Profiles
The following table summarizes the incidence of key adverse events reported in clinical trials for this compound and its comparators. It is important to note that the data is derived from different studies and may not be directly comparable due to variations in study design, patient populations, and methods of adverse event reporting.
| Adverse Event | This compound (vs. Placebo) | Adenosine[1][2] | Verapamil[2] | Diltiazem[3] | Beta-Blockers |
| Any Drug-Related Adverse Event | 23.8% (vs. 6.7% for placebo) | ~36% | 0-9.9% (minor) | - | - |
| Cardiovascular System Related | 15.2% (vs. 3.3% for placebo) | - | - | - | - |
| Flushing | Infrequent | Common | - | - | - |
| Dyspnea (Shortness of Breath) | Infrequent | Common | - | - | Bradycardia, Fatigue, Dizziness |
| Chest Discomfort/Pain | Infrequent | Common | - | - | - |
| Hypotension | No significant effect | 0.6% | 3.7% | ~5.1% (2/39 patients) | Hypotension |
| Atrioventricular (AV) Block | Dose-dependent increase | Transient AV block | - | - | Heart block |
| Nausea | - | - | Common | - | Nausea, Vomiting |
| Headache | - | Common | Common | - | Headache |
| Dizziness | - | Common | Common | - | Dizziness |
Data for beta-blockers are generally reported as common side effects without specific percentages from acute PSVT treatment trials.
Experimental Protocols for Adverse Event Assessment
The assessment and reporting of adverse events in clinical trials for antiarrhythmic drugs follow stringent guidelines to ensure patient safety and data integrity. While specific protocols may vary between studies, the fundamental principles are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH E1 (Clinical Safety) and E2A (Clinical Safety Data Management).
A generalized experimental protocol for monitoring and reporting adverse events in a clinical trial of a novel antiarrhythmic agent for PSVT would typically include the following steps:
-
Baseline Assessment: Prior to drug administration, a thorough baseline assessment of each participant is conducted. This includes a detailed medical history, physical examination, vital signs, and a 12-lead electrocardiogram (ECG).
-
Adverse Event Definition and Grading: The protocol clearly defines what constitutes an adverse event (AE), a serious adverse event (SAE), and an adverse drug reaction (ADR). A standardized grading system for severity (e.g., mild, moderate, severe) and causality assessment (i.e., relationship to the study drug) is established.
-
Data Collection:
-
Spontaneous Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At predefined intervals (e.g., during and after drug administration, at follow-up visits), clinical staff systematically inquire about the occurrence of potential adverse events using non-leading questions.
-
Objective Assessments: Continuous ECG monitoring is performed during and immediately after drug administration to detect any cardiac adverse events such as arrhythmias, conduction abnormalities (e.g., AV block), and changes in heart rate. Blood pressure and other vital signs are also monitored frequently.
-
-
Documentation: All adverse events are meticulously documented in the participant's source documents and on the Case Report Form (CRF). The documentation includes a description of the event, its onset and resolution, severity, causality assessment, and any action taken.
-
Reporting:
-
Serious Adverse Events (SAEs): Any SAE is reported to the study sponsor and the relevant regulatory authorities within a short timeframe (e.g., 24 hours).
-
Adverse Drug Reactions (ADRs): All suspected ADRs are reported according to the protocol and regulatory requirements.
-
-
Data Analysis: The incidence, severity, and nature of all adverse events are analyzed and compared between the treatment and control groups to determine the safety profile of the investigational drug.
Signaling Pathways and Experimental Workflows
To understand the mechanistic basis of the different side effect profiles, it is crucial to examine the underlying signaling pathways.
Adenosine A1 Receptor Signaling Pathway
Experimental Workflow for a PSVT Clinical Trial
Discussion and Conclusion
The available evidence suggests that this compound's selectivity for the adenosine A1 receptor translates into a more favorable side effect profile compared to the non-selective agonist adenosine, particularly concerning vasodilator-related symptoms such as flushing, dyspnea, and hypotension. The primary dose-limiting side effect of this compound appears to be atrioventricular block, a direct consequence of its mechanism of action on the AV node.
When compared to calcium channel blockers like verapamil and diltiazem, this compound appears to have a lower propensity for causing hypotension. Beta-blockers, while effective for long-term control of PSVT, have a different side effect profile that includes fatigue, bradycardia, and potential exacerbation of bronchospastic diseases, which are not typically associated with this compound.
For drug development professionals, the data on this compound underscores the potential benefits of receptor selectivity in minimizing off-target effects. However, the dose-dependent increase in AV block highlights the need for careful dose-finding studies for any novel A1 receptor agonist. Future research should ideally include direct, head-to-head comparative trials with adenosine to provide a more definitive assessment of the relative safety and efficacy of these agents. Furthermore, a deeper understanding of the patient populations most likely to benefit from a selective A1 agonist would be valuable for targeted therapeutic development.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH E1 Population exposure: the extent of population exposure to assess clinical safety - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH E1 Clinical Safety for Drugs used in Long-Term Treatment - ECA Academy [gmp-compliance.org]
Validating Tecadenoson's A₁ Selectivity Over Other Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tecadenoson's (also known as CVT-510) selectivity for the A₁ adenosine receptor over the A₂ₐ, A₂ₑ, and A₃ subtypes. The information presented is supported by available preclinical experimental data to assist researchers and drug development professionals in evaluating this compound's pharmacological profile.
This compound is a potent and selective agonist of the A₁ adenosine receptor.[1] This selectivity is crucial as it minimizes the side effects associated with the activation of other adenosine receptor subtypes, such as flushing, dyspnea, and hypotension, which are often mediated by A₂ₐ and A₂ₑ receptors.[1][2]
Quantitative Analysis of this compound's Receptor Selectivity
The following tables summarize the available quantitative data on this compound's binding affinity (Ki) and functional activity (EC₅₀) at different adenosine receptors. It is important to note that a complete dataset from a single study using human recombinant receptors is not publicly available. Therefore, the data presented below is compiled from various sources and includes studies on different species, which should be taken into consideration when interpreting the results.
Table 1: this compound Binding Affinity (Ki) and Functional Activity (EC₅₀) at Adenosine Receptors
| Receptor Subtype | Parameter | Value | Species | Assay Type |
| A₁ | Ki | 2.1 nM | Human | Not Specified |
| Ki | 6.5 nM | Porcine | Radioligand Binding Assay | |
| IC₅₀ | 8.2 nM | Human | Not Specified | |
| EC₅₀ | 41 nM | Guinea Pig | Functional Assay (Slowing of AV nodal conduction) | |
| A₂ₐ | Ki | 2315 nM | Porcine | Radioligand Binding Assay |
| EC₅₀ | 200 nM | Guinea Pig | Functional Assay (Coronary vasodilation) | |
| A₂ₑ | - | Data not available | - | - |
| A₃ | - | Data not available | - | - |
Source: DrugBank, British Journal of Pharmacology
Table 2: Calculated Selectivity of this compound for A₁ Receptor
| Comparison | Selectivity Fold | Basis of Calculation | Species |
| A₁ vs. A₂ₐ | 356-fold | Ki (2315 nM / 6.5 nM) | Porcine |
| A₁ vs. A₂ₐ | ~5-fold | EC₅₀ (200 nM / 41 nM) | Guinea Pig |
Experimental Protocols
The validation of this compound's A₁ selectivity involves standard pharmacological assays, including radioligand binding assays and functional assays measuring second messenger modulation.
1. Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of this compound to each adenosine receptor subtype.
-
Objective: To quantify the affinity of this compound for A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a high level of a single human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Selection: A specific radiolabeled ligand with high affinity for the receptor subtype being tested is chosen. For example, [³H]CPX (a selective A₁ antagonist) for the A₁ receptor and [³H]CGS 21680 (a selective A₂ₐ agonist) for the A₂ₐ receptor.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
2. Functional Assays (cAMP Measurement)
Functional assays are conducted to determine the potency (EC₅₀) and efficacy of this compound at each receptor subtype by measuring its effect on the production of the second messenger, cyclic AMP (cAMP).
-
Objective: To assess the functional activity of this compound at A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.
-
Methodology:
-
Cell Culture: Whole cells expressing a single human adenosine receptor subtype are used.
-
Adenylate Cyclase Modulation:
-
For A₁ and A₃ receptors, which are coupled to Gi proteins, their activation inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels. To measure this, cells are first stimulated with a compound like forskolin to increase basal cAMP levels.
-
For A₂ₐ and A₂ₑ receptors, which are coupled to Gs proteins, their activation stimulates adenylate cyclase, resulting in an increase in intracellular cAMP.
-
-
Treatment: The cells are treated with varying concentrations of this compound.
-
cAMP Measurement: After incubation, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP levels against the concentration of this compound. The EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response, is determined from these curves.
-
Visualizing Key Pathways and Workflows
A₁ Adenosine Receptor Signaling Pathway
Activation of the A₁ adenosine receptor by an agonist like this compound initiates a signaling cascade through the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate potassium channels and inhibit calcium channels, leading to hyperpolarization and reduced neuronal excitability.
Experimental Workflow for Determining Receptor Selectivity
The following diagram illustrates the general workflow for assessing the selectivity of a compound like this compound for different receptor subtypes using both binding and functional assays.
References
A Cross-Species Examination of Tecadenoson's Pharmacodynamic Profile
Tecadenoson, a selective agonist of the A1 adenosine receptor, has demonstrated significant potential in the management of cardiac arrhythmias. A comprehensive understanding of its pharmacodynamic properties across different species is crucial for preclinical evaluation and translational research. This guide provides a comparative analysis of this compound's pharmacodynamics in humans, pigs, and guinea pigs, supported by experimental data and detailed methodologies.
Quantitative Pharmacodynamic Data
This compound's primary pharmacodynamic effect is the activation of the A1 adenosine receptor, leading to a negative dromotropic effect on the atrioventricular (AV) node. This action slows the heart rate and is the basis for its therapeutic use in supraventricular tachycardia. The following table summarizes key pharmacodynamic parameters of this compound across various species.
| Species | Parameter | Value | Tissue/Assay |
| Human | pKi (A1 Receptor) | 8.52 | Brain |
| Pig | Ki (A1 Receptor) | 6.5 nM | Forebrain Membranes |
| Ki (A2A Receptor) | 2315 nM | Striatum Membranes | |
| Guinea Pig | EC50 (S-H Interval Prolongation) | 41 nM | Isolated Heart |
| EC50 (Coronary Conductance Increase) | 200 nM | Isolated Heart |
Caption: Comparative pharmacodynamic parameters of this compound.
Experimental Protocols
The data presented in this guide are derived from specific experimental methodologies designed to assess the pharmacodynamic effects of this compound.
Radioligand Binding Assays (Pig)
To determine the binding affinity of this compound to A1 and A2A adenosine receptors, competitive binding assays were performed using porcine brain tissues.[1]
-
Tissues: Porcine forebrain membranes (for A1 receptors) and striatum membranes (for A2A receptors) were utilized.
-
Radioligands: [3H]CPX (1 nM) was used as the radioligand for the A1 receptor, and [3H]CGS21,680 (4 nM) was used for the A2A receptor.
-
Procedure: Membranes were incubated with the respective radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific radioligand binding (IC50) was determined and converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Isolated Heart Perfusion (Guinea Pig)
The functional effects of this compound on AV nodal conduction and coronary blood flow were assessed using an isolated, Langendorff-perfused guinea pig heart model.[1][2]
-
Preparation: Guinea pig hearts were isolated and perfused with a Krebs-Henseleit solution.
-
Electrophysiological Measurements: The stimulus-to-His (S-H) interval was measured as an indicator of AV nodal conduction time.
-
Hemodynamic Measurements: Coronary conductance was measured to assess the effect on coronary blood flow.
-
Procedure: Hearts were subjected to atrial pacing, and concentration-response curves were generated by administering increasing concentrations of this compound.
-
Data Analysis: The effective concentration of this compound that produced 50% of the maximal effect (EC50) was calculated for both S-H interval prolongation and the increase in coronary conductance.
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound involves the activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR). The subsequent signaling cascade and the experimental workflow for its characterization are depicted below.
Caption: A1 Adenosine Receptor Signaling Pathway.
References
- 1. A comparison of an A1 adenosine receptor agonist (CVT-510) with diltiazem for slowing of AV nodal conduction in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of an A1 adenosine receptor agonist (CVT-510) with diltiazem for slowing of AV nodal conduction in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tecadenoson and Novel Antiarrhythmic Agents for Paroxysmal Supraventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Tecadenoson, a selective A1 adenosine receptor agonist, with a novel antiarrhythmic agent, Etripamil, a fast-acting L-type calcium channel blocker, for the acute termination of paroxysmal supraventricular tachycardia (PSVT). While direct head-to-head clinical trials are unavailable due to the discontinuation of this compound's development, this guide synthesizes data from key clinical trials of both agents to offer a comparative perspective on their efficacy, safety, and mechanisms of action.
Mechanism of Action
This compound and Etripamil employ distinct molecular pathways to achieve their antiarrhythmic effects, both ultimately leading to a slowing of atrioventricular (AV) nodal conduction.
This compound is a selective agonist for the A1 adenosine receptor.[1][2] Stimulation of this G-protein coupled receptor in the AV node activates a signaling cascade that leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of L-type calcium channels.[3][4] This results in hyperpolarization of the cell membrane and a decrease in calcium influx, thereby slowing conduction through the AV node and terminating re-entrant tachycardias.[3]
Etripamil is a non-dihydropyridine L-type calcium channel blocker. It directly binds to the L-type calcium channels on cardiac myocytes, particularly in the AV node, inhibiting the influx of calcium into the cells. This reduction in intracellular calcium slows the rate of depolarization and conduction velocity through the AV node, thereby interrupting the re-entrant circuit of PSVT.
Clinical Efficacy
The efficacy of this compound and Etripamil in converting PSVT to sinus rhythm has been evaluated in placebo-controlled clinical trials.
| Agent | Trial | N | Primary Endpoint | Efficacy Result |
| This compound | TEMPEST | 181 | Therapeutic conversion to sinus rhythm without 2nd or 3rd degree AV block within 1 minute | Dose-dependent conversion rates:- 300 µ g/600 µg: 90.3% vs. 6.7% for placebo (p<0.0005)- 450 µ g/900 µg: 82.8% vs. 6.7% for placebo (p<0.0005)- 900 µ g/900 µg: 86.7% vs. 6.7% for placebo (p<0.0005) |
| Etripamil | RAPID | 184 | Time to conversion of adjudicated PSVT to sinus rhythm within 30 minutes | 64.3% with etripamil vs. 31.2% with placebo (HR 2.62; p<0.001) |
| Etripamil | NODE-301 | 156 | Time to conversion of adjudicated PSVT within 5 hours | Did not meet primary endpoint (p=0.12). Pre-defined sensitivity analyses showed effects at earlier time points. |
Safety and Tolerability
Both this compound and Etripamil were generally well-tolerated in their respective clinical trials.
| Agent | Trial | Common Adverse Events (Incidence) | Serious Adverse Events |
| This compound | TEMPEST | Paresthesia (6% vs 3% placebo) | At the highest dose (900 µ g/900 µg), 2 patients developed atrial fibrillation requiring cardioversion and 1 developed atrial flutter requiring pacing. Transient second- and third-degree heart block occurred at higher doses. |
| Etripamil | RAPID | Nasal discomfort (23%), nasal congestion (13%), rhinorrhea (9%) | No serious adverse events related to etripamil were reported. The majority of adverse events were mild to moderate and related to the nasal administration site. |
Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below.
This compound: TEMPEST Trial
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: Patients with a history of symptomatic PSVT and inducible sustained PSVT during an electrophysiology study.
-
Intervention: Five two-dose intravenous bolus regimens of this compound (75/150 µg, 150/300 µg, 300/600 µg, 450/900 µg, 900/900 µg) or placebo. The second dose was given if PSVT persisted for 1 minute after the first.
-
Primary Endpoint: Therapeutic conversion to normal sinus rhythm without the occurrence of second- or third-degree atrioventricular (AV) block within 1 minute of drug administration.
Etripamil: RAPID Trial
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients aged ≥18 years with a history of PSVT with sustained, symptomatic episodes (≥20 minutes).
-
Intervention: Self-administered intranasal etripamil (70 mg) or placebo. Patients were instructed to administer a second dose if symptoms persisted after 10 minutes.
-
Primary Endpoint: Time to conversion of an adjudicated PSVT event to sinus rhythm within 30 minutes of initial drug administration.
Etripamil: NODE-301 Trial
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with symptomatic sustained PSVT.
-
Intervention: Self-administered intranasal etripamil (70 mg) or placebo.
-
Primary Endpoint: Time to termination of adjudicated PSVT within 5 hours after study drug administration.
Conclusion
This compound demonstrated high efficacy in converting PSVT to sinus rhythm in a hospital setting, with a dose-dependent effect. Its selective A1 adenosine receptor agonism offered a potential advantage over non-selective adenosine by reducing systemic side effects. However, its development was discontinued.
Etripamil represents a novel approach to PSVT management, with its intranasal, self-administered formulation designed for at-home use. The RAPID trial has shown its superiority over placebo in achieving rapid conversion of PSVT. The safety profile of Etripamil appears favorable, with primarily localized and transient adverse events.
For researchers and drug development professionals, the comparison of this compound and Etripamil highlights the evolution of antiarrhythmic drug development for PSVT. While this compound represented a refinement of an existing therapeutic class, Etripamil introduces a new paradigm of patient-administered, on-demand treatment. Future research may focus on direct comparisons of such novel agents with established therapies and further exploration of patient-centric treatment approaches for supraventricular arrhythmias.
References
A Comparative Guide to the Therapeutic Windows of Tecadenoson and Adenosine in the Treatment of Paroxysmal Supraventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tecadenoson and adenosine, focusing on their therapeutic windows for the termination of paroxysmal supraventricular tachycardia (PSVT). The information is compiled from various clinical trials and pharmacological studies to offer an objective assessment for research and drug development purposes.
Introduction
Adenosine is a naturally occurring nucleoside that has been a cornerstone in the acute management of PSVT. Its therapeutic effect is mediated through the activation of adenosine receptors, leading to the slowing of atrioventricular (AV) nodal conduction. However, adenosine is a non-selective agonist, activating all four adenosine receptor subtypes (A1, A2A, A2B, and A3). This lack of selectivity contributes to a narrow therapeutic window, with common side effects such as flushing, dyspnea, chest pain, and hypotension, which are primarily mediated by A2A and A2B receptors.[1][2]
This compound is a selective A1 adenosine receptor agonist that was developed to offer a more targeted approach to PSVT treatment.[3] By specifically targeting the A1 receptors in the AV node, this compound was designed to terminate PSVT with a reduced incidence of the side effects associated with non-selective adenosine receptor activation, potentially offering a wider therapeutic window.[1][3] Although the clinical development of this compound was discontinued, a review of its clinical trial data in comparison to established data for adenosine provides valuable insights for the development of future antiarrhythmic agents.
Mechanism of Action and Receptor Selectivity
The differing therapeutic windows of this compound and adenosine are rooted in their distinct mechanisms of action and receptor selectivity profiles.
Adenosine acts as a non-selective agonist at all four adenosine receptor subtypes:
-
A1 Receptors: Primarily located in the AV node, their activation is responsible for the desired therapeutic effect of slowing AV conduction and terminating re-entrant tachycardias.
-
A2A and A2B Receptors: Found in vascular smooth muscle cells, their activation leads to vasodilation, which can cause side effects like flushing, headache, and hypotension. A2B and A3 receptor stimulation can also mediate bronchospasm.
-
A3 Receptors: Involved in complex inflammatory pathways.
This compound is a selective agonist for the A1 adenosine receptor . This selectivity is the key to its potentially improved therapeutic window, as it was designed to elicit the desired antiarrhythmic effect without activating the A2A, A2B, and A3 receptors responsible for many of adenosine's dose-limiting side effects.
Signaling Pathways
The activation of adenosine receptors initiates distinct intracellular signaling cascades.
Adenosine A1 Receptor Signaling Pathway (Therapeutic Effect)
Activation of the A1 receptor by both adenosine and this compound initiates a Gi-protein coupled cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling pathway ultimately causes the activation of potassium channels and inhibition of calcium channels in the AV node, leading to hyperpolarization and reduced conduction velocity.
Caption: A1 Adenosine Receptor Signaling Pathway.
Adenosine A2A/A2B Receptor Signaling Pathway (Side Effects)
The activation of A2A and A2B receptors by the non-selective agonist adenosine involves a Gs-protein coupled pathway. This stimulates adenylyl cyclase, leading to an increase in cAMP levels, which in turn causes smooth muscle relaxation and vasodilation, resulting in side effects like flushing and hypotension.
Caption: A2A/A2B Adenosine Receptor Signaling Pathway.
Comparative Efficacy and Safety Data
Direct head-to-head clinical trials comparing this compound and adenosine for the treatment of PSVT are not available. Therefore, the following tables present a summary of data from separate clinical trials to provide an indirect comparison of their efficacy and safety profiles.
Efficacy in PSVT Conversion
| Parameter | This compound (TEMPEST Trial) | Adenosine (Various Clinical Trials) |
| Study Design | Phase 3, multicenter, double-blind, placebo-controlled | Various, including controlled and observational studies |
| Patient Population | Patients with inducible PSVT during an electrophysiology study | Patients presenting with spontaneous PSVT |
| Dosage Regimen | Two-dose bolus regimens (e.g., 300 µg / 600 µg) | Initial 6 mg rapid IV bolus, followed by 12 mg if needed |
| Conversion Rate | Up to 90.3% with the optimal dose regimen | 60% to 92% with cumulative doses |
| Time to Conversion | Median time of <1 minute for higher dose regimens | Rapid, within seconds of administration |
Pharmacokinetic Properties
| Parameter | This compound | Adenosine |
| Half-life | Approximately 30 minutes | <10 seconds |
| Metabolism | Information not widely available | Rapidly taken up by erythrocytes and endothelial cells and metabolized intracellularly |
Adverse Event Profile
The primary differentiator in the therapeutic window of this compound and adenosine lies in their adverse event profiles.
| Adverse Event | This compound (TEMPEST Trial) | Adenosine (Reported Incidence) |
| Flushing | Less frequent than reported for adenosine | 18% - 20% |
| Dyspnea/Shortness of Breath | Less frequent than reported for adenosine | 10% - 12% |
| Chest Pain/Pressure | Less frequent than reported for adenosine | Common |
| Hypotension | No significant effect on blood pressure observed | Can occur, typically transient |
| Atrial Fibrillation | Lower incidence reported (~3%) | Reported incidence of 10% - 15% |
| Paresthesia | 6% (vs 3% in placebo) | Reported |
| Bronchospasm | No cases observed in patients with COPD or asthma | A known risk, contraindicated in patients with severe asthma |
Experimental Protocols
The following provides a generalized experimental workflow for an electrophysiology (EP) study to evaluate the efficacy of an antiarrhythmic agent for PSVT, based on the methodologies described in the clinical trials of this compound.
Electrophysiology Study Workflow
Caption: Generalized Electrophysiology Study Workflow.
Key Methodological Details
-
Patient Selection: Patients with a documented history of symptomatic PSVT and inducible, sustained PSVT during a baseline EP study are typically included.
-
PSVT Induction: PSVT is induced using programmed electrical stimulation, which involves delivering precisely timed electrical impulses to the atria or ventricles.
-
Drug Administration: The investigational drug or placebo is administered as a rapid intravenous bolus. If PSVT persists after a predetermined interval (e.g., one minute), a second, often higher, dose may be administered.
-
Primary Efficacy Endpoint: The primary endpoint is typically the conversion of PSVT to sinus rhythm within a specified timeframe after drug administration.
-
Safety Monitoring: Continuous monitoring of electrocardiogram (ECG) for arrhythmias and assessment of hemodynamic parameters (e.g., blood pressure) are crucial. All adverse events are recorded and evaluated.
Conclusion
The available data suggests that this compound, due to its selective A1 adenosine receptor agonism, possessed a wider therapeutic window compared to the non-selective agonist adenosine. The primary advantage of this compound appeared to be a significantly improved side effect profile, with a lower incidence of flushing, dyspnea, chest pain, and hypotension. Furthermore, it showed promise in reducing the risk of post-conversion atrial fibrillation and was well-tolerated in patients with a history of COPD or asthma in the studied population.
While the conversion efficacy of this compound in clinical trials was comparable to that reported for adenosine, the lack of a direct comparative trial necessitates a cautious interpretation of these findings. Nevertheless, the development and clinical evaluation of this compound underscore the potential of receptor-selective agents in optimizing the therapeutic index of established drug classes. For researchers and drug development professionals, the story of this compound provides a valuable case study in targeting specific receptor subtypes to enhance drug safety and tolerability, a key consideration in the design of novel antiarrhythmic therapies.
References
Safety Operating Guide
Navigating the Disposal of Tecadenoson: A Guide for Laboratory Professionals
Understanding the Compound: Key Safety Considerations
Tecadenoson is a purine nucleoside and a potent adenosine A1 receptor agonist.[1][2] Although not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is a pharmaceutically active compound with the potential for physiological effects.[3][4] Therefore, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[3]
| Chemical and Physical Properties | |
| Molecular Formula | C14H19N5O5 |
| Molecular Weight | 337.33 g/mol |
| Solubility | Soluble in DMSO and DMF. |
| Storage | Store at -20°C. |
Step-by-Step Disposal Protocol
The following protocol outlines a recommended procedure for the disposal of this compound. This workflow is designed to be adapted to the specific guidelines and capabilities of your institution.
Waste Identification and Segregation
The first crucial step is to correctly identify and segregate all this compound waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and pipette tips.
-
Liquid Waste: Solutions containing this compound, including experimental media and rinsate from cleaning contaminated glassware.
-
Sharps: Contaminated needles, syringes, and other sharp objects.
All waste streams must be collected in separate, clearly labeled, and leak-proof containers.
Container Labeling
Proper labeling is critical for ensuring safe handling and disposal. Each waste container must be clearly marked with the following information:
-
The words "Hazardous Waste" or "Pharmaceutical Waste"
-
The name of the chemical: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name and contact information of the responsible researcher or laboratory
Storage and Accumulation
Waste containers should be stored in a designated, secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Adherence to your institution's policies on waste accumulation times and quantities is mandatory.
Disposal Procedure
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain. The recommended disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact your EHS Office: Initiate the disposal process by contacting your institution's EHS office to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere to all institutional protocols for hazardous waste pickup, including any required documentation or internal tracking forms.
-
Professional Disposal: The collected waste will be transported and disposed of by a licensed professional waste management service, typically through incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols Cited
This guidance is based on established best practices for the handling and disposal of chemical and pharmaceutical waste in a laboratory setting. Specific experimental protocols for the neutralization or degradation of this compound are not publicly available. The primary cited protocols are the general safety and handling procedures outlined in the Safety Data Sheets (SDS) for this compound and analogous compounds, as well as institutional guidelines for hazardous waste management.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols before handling any chemical waste.
References
Essential Safety and Logistical Information for Handling Tecadenoson
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent pharmaceutical compounds like Tecadenoson is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Change gloves frequently, especially if contact with the compound occurs. |
| Eye Protection | Safety glasses with side shields or goggles | Use chemical splash goggles for maximum protection. A face shield may be worn in addition to goggles for enhanced safety. |
| Body Protection | Laboratory coat | A dedicated lab coat, preferably disposable, should be worn over personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be required, particularly when handling the compound in powder form or when there is a risk of aerosolization. The specific type of respirator should be determined by a workplace hazard assessment. |
| Foot Protection | Closed-toe shoes | Always wear shoes that fully cover the feet in a laboratory setting. |
Experimental Protocols: Handling and Disposal
Adherence to strict procedural guidelines is essential for the safe handling and disposal of this compound.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the designated work area, such as a chemical fume hood or a glove box, is clean and uncluttered. All necessary equipment and materials, including PPE, should be readily available.
-
Weighing and Transfer: Handle solid this compound in a contained environment, such as a fume hood or ventilated balance enclosure, to minimize the risk of inhalation. Use appropriate tools, such as spatulas and weighing paper, to handle the powder. Avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing. Keep containers closed whenever possible.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Evacuate the area if necessary. Use a spill kit containing appropriate absorbent materials to clean the spill. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Place all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[1] Do not dispose of this compound waste down the drain or in regular trash.[1]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
